Product packaging for Aspartocin D(Cat. No.:)

Aspartocin D

Cat. No.: B10823673
M. Wt: 1276.4 g/mol
InChI Key: YHIXQCPAIOGTGT-JBGAKSTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Aspartocin D is a minor analogue belonging to the amphomycin complex, a family of lipopeptide antibiotics naturally produced by Streptomyces canus . It was first isolated and characterized in 2014, and its structure is characterized as a lipopeptide, featuring a fatty acid acyl residue linked to a peptide core . This compound demonstrates potent antibacterial activity directed primarily against Gram-positive bacteria . Its mechanism of action is presumed to be through the inhibition of bacterial cell wall peptidoglycan synthesis, a validated target for several clinically important antibiotics . As a member of the nonribosomal peptides (NRPs) derived from Streptomyces, this compound is part of a critically important class of natural products in antibiotic discovery . The resurgence of interest in these compounds is driven by the growing global health crisis of antimicrobial resistance (AMR), particularly against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . The biosynthetic gene clusters for related lipopeptides, such as friulimicin, encode nonribosomal peptide synthetases (NRPSs) and are responsible for incorporating unusual, nonproteinogenic amino acids, which contribute to the compound's bioactivity and stability . While its utility as a novel therapeutic agent has not been extensively investigated, this compound presents significant value as a tool compound for microbiological research, studies on antibiotic mechanisms of action, and in the exploration of structure-activity relationships within the amphomycin class . The molecular formula of this compound is C57H89N13O20, and it has a molecular weight of 1276.4 g/mol .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C57H89N13O20 B10823673 Aspartocin D

Properties

Molecular Formula

C57H89N13O20

Molecular Weight

1276.4 g/mol

IUPAC Name

(3S)-4-[[(3S,7S,13S,16R,22S,28S,31S,34R)-16-(1-aminoethyl)-31-(1-carboxyethyl)-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-3-yl]amino]-3-(10-methylundec-3-enoylamino)-4-oxobutanoic acid

InChI

InChI=1S/C57H89N13O20/c1-28(2)17-12-10-8-9-11-13-20-38(71)62-35(25-43(78)79)50(82)68-47-32(7)61-51(83)37-19-16-22-70(37)55(87)44(29(3)4)66-54(86)46(31(6)58)65-40(73)27-60-48(80)33(23-41(74)75)63-39(72)26-59-49(81)34(24-42(76)77)64-53(85)45(30(5)57(89)90)67-52(84)36-18-14-15-21-69(36)56(47)88/h11,13,28-37,44-47H,8-10,12,14-27,58H2,1-7H3,(H,59,81)(H,60,80)(H,61,83)(H,62,71)(H,63,72)(H,64,85)(H,65,73)(H,66,86)(H,67,84)(H,68,82)(H,74,75)(H,76,77)(H,78,79)(H,89,90)/t30?,31?,32?,33-,34-,35-,36+,37-,44-,45-,46+,47-/m0/s1

InChI Key

YHIXQCPAIOGTGT-JBGAKSTFSA-N

Isomeric SMILES

CC1[C@@H](C(=O)N2CCCC[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N1)C(C)C)C(C)N)CC(=O)O)CC(=O)O)C(C)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CC=CCCCCCC(C)C

Canonical SMILES

CC1C(C(=O)N2CCCCC2C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)N1)C(C)C)C(C)N)CC(=O)O)CC(=O)O)C(C)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CC=CCCCCCC(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Aspartocin D

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Aspartocin D is a potent, calcium-dependent lipopeptide antibiotic with significant activity against a range of Gram-positive bacteria. Originally isolated from the soil actinomycete Streptomyces canus, it is a minor analogue of the amphomycin complex. This compound functions by inhibiting the biosynthesis of the bacterial cell wall, a mechanism crucial for bacterial survival. This guide provides a comprehensive overview of this compound, detailing its origin, chemical properties, and mechanism of action. It includes quantitative data on its biological activity, protocols for key experiments, and visual diagrams of its molecular pathway and experimental workflows, tailored for researchers and professionals in drug development.

Chemical Properties and Structure

This compound is classified as a lipopeptide antibiotic, a class of molecules characterized by a lipid tail attached to a peptide core.[1][2] It is considered a minor analogue within the broader amphomycin complex of antibiotics, which also includes compounds like glumamycin and laspartomycin.[3][4][5] The fundamental structure of the aspartocin family consists of a cyclic decapeptide core, with variations in the fatty acid side chain distinguishing the different analogues.[4][6]

  • Molecular Formula: C₅₇H₈₉N₁₃O₂₀[3]

  • Molecular Weight: 1276.4 g/mol [3]

  • CAS Number: 1211953-97-7[1][3]

The core peptide structure of related aspartocins (A, B, and C) has been identified as cyclo(Dab2-Pip3-MeAsp4-Asp5-Gly6-Asp7-Gly8-Dab9-Val10-Pro11-).[4][6] The structural elucidation of these complex molecules is typically achieved through advanced spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and tandem mass spectrometry (MS-MS).[4][6][7]

Origin and Isolation

This compound was first isolated from the fermentation broth of Streptomyces canus strain FIM0916.[1] The wider aspartocin complex, from which analogues A, B, and C were identified, was sourced from two soil isolates: Streptomyces griseus var. spiralis and Streptomyces violaceus.[4] The general procedure for obtaining these compounds involves culturing the producing microorganism in a suitable fermentation medium, followed by extraction and purification of the antibiotic complex from the broth. Individual analogues are then separated using chromatographic techniques.

Biological Activity

This compound exhibits potent bactericidal activity, primarily against Gram-positive bacteria, including clinically significant pathogens like Bacillus subtilis and Staphylococcus aureus.[1] A defining characteristic of its antibiotic action is a dependency on calcium ions (Ca²⁺); its efficacy is significantly enhanced in the presence of higher calcium concentrations.[1][6]

The following table summarizes the MIC values of this compound against two key Gram-positive bacteria, demonstrating its calcium-dependent activity.[1]

Target OrganismCalcium (Ca²⁺) ConcentrationMIC (µg/mL)
Bacillus subtilisStandard (unspecified)0.125
0.125 mM - 2.5 mM4 - 0.06
Staphylococcus aureusStandard (unspecified)0.5
0.125 mM - 2.5 mM8 - 0.25

Mechanism of Action

The primary mechanism of action for this compound is the inhibition of peptidoglycan synthesis, an essential process for the formation and integrity of the bacterial cell wall.[3] It achieves this by targeting the recycling of the lipid carrier undecaprenyl phosphate (C₅₅-P), also known as bactoprenol phosphate.[5][8][9] This lipid is vital for transporting peptidoglycan precursors from the cytoplasm across the cell membrane to the periplasm, where the cell wall is constructed.

The translocation, or "flipping," of C₅₅-P back to the cytoplasm for reuse is mediated by membrane proteins known as flippases, such as UptA.[8][9] this compound disrupts this critical cycle through a sophisticated dual-action mechanism.

Figure 1. Simplified diagram of the bacterial peptidoglycan lipid cycle.

Dual Inhibitory Actions of this compound:

  • Sequestration of C₅₅-P: this compound can directly bind to the free C₅₅-P lipid carrier molecule. This complex formation sequesters the carrier, preventing it from participating in the subsequent steps of peptidoglycan synthesis.[9]

  • Inhibition of Flippase (UptA): In what may be its primary mode of action, this compound binds with high affinity directly to the flippase protein UptA. This binding outcompetes the natural substrate C₅₅-P, causing the dissociation of any existing UptA:C₅₅-P complexes and directly inhibiting the enzyme responsible for recycling the lipid carrier.[8][9][10]

Figure 2. The dual inhibitory pathways of this compound on the C55-P cycle.

Key Experimental Protocols

This protocol outlines the general steps for isolating individual aspartocin compounds from a fermentation culture, based on methods used for the aspartocin complex.[4][6]

  • Fermentation: Culture Streptomyces canus (or a similar producing strain) in a large-scale liquid fermentation medium optimized for antibiotic production.

  • Broth Extraction: After an appropriate incubation period, separate the mycelial biomass from the fermentation broth via centrifugation or filtration.

  • Initial Purification: Extract the active compounds from the clarified broth using a resin (e.g., adsorption chromatography) or solvent extraction to concentrate the lipopeptide complex.

  • Chromatographic Separation: Subject the crude extract to reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Gradient Elution: Employ a gradient of an organic solvent (e.g., acetonitrile) in water, often with an acidic modifier like trifluoroacetic acid (TFA), to separate the different aspartocin analogues based on their hydrophobicity.

  • Fraction Collection and Analysis: Collect fractions as they elute from the column and analyze them for purity and identity using mass spectrometry and analytical HPLC.

  • Lyophilization: Pool the pure fractions of this compound and lyophilize (freeze-dry) to obtain a stable, amorphous powder.

This protocol describes the workflow used to confirm the molecular interaction between this compound and the UptA flippase.[8][9][10]

  • Protein Expression and Purification: Express the gene for B. subtilis UptA in a suitable host like E. coli. Purify the membrane protein using affinity chromatography, maintaining its folded structure with appropriate detergents.

  • Sample Preparation for Native MS: Exchange the purified UptA protein into a volatile buffer (e.g., ammonium acetate) suitable for electrospray ionization.

  • Initial Analysis of UptA: Introduce the UptA sample into a native mass spectrometer to confirm its mass, oligomeric state (e.g., monomer-dimer equilibrium), and structural integrity.

  • Formation of UptA:C₅₅-P Complex: Incubate the purified UptA with its lipid substrate, C₅₅-P. Analyze the mixture by native MS to observe the mass shift corresponding to the formation of the non-covalent UptA:C₅₅-P complex.

  • Competition Assay: Introduce this compound into the pre-formed UptA:C₅₅-P solution.

  • Final Analysis: Acquire mass spectra of the final mixture. The dissociation of the UptA:C₅₅-P complex (disappearance of its corresponding mass peak) and the appearance of a new peak corresponding to an UptA:this compound complex provides direct evidence of competitive binding and substrate displacement.

Native_MS_Workflow Native MS Workflow for this compound-UptA Interaction A Express and Purify UptA Membrane Protein B Prepare Sample in Volatile Buffer A->B C Analyze UptA Alone (Observe Monomer/Dimer) B->C D Incubate UptA with C55-P B->D E Analyze Mixture (Observe UptA:C55-P Complex) D->E F Add this compound to UptA:C55-P Complex E->F G Final MS Analysis F->G H Result: - UptA:C55-P signal decreases - UptA:this compound signal appears G->H

Figure 3. Experimental workflow to study this compound and UptA interaction.

Conclusion

This compound is a highly effective lipopeptide antibiotic originating from Streptomyces. Its potency against Gram-positive bacteria is rooted in its calcium-dependent, dual-action inhibition of the essential peptidoglycan synthesis pathway. By both sequestering the C₅₅-P lipid carrier and directly inhibiting the UptA flippase, this compound efficiently disrupts the bacterial cell wall construction. This specific and multi-faceted mechanism of action makes it a molecule of significant interest for the development of new antimicrobial agents to combat resistant pathogens.

References

The Discovery and Elucidation of Aspartocin D: A Lipopeptide Antibiotic from Streptomyces canus

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Aspartocin D is a member of the calcium-dependent lipopeptide antibiotic family, demonstrating notable activity against a range of Gram-positive bacteria. First isolated from Streptomyces canus strain FIM-0916, it represents an important structural analog of the amphomycin class of antibiotics. This technical guide provides a comprehensive overview of the discovery, mechanism of action, biosynthesis, and experimental protocols related to this compound. Quantitative bioactivity data is presented in a structured format, and key pathways and workflows are visualized to facilitate a deeper understanding for researchers, scientists, and professionals in the field of drug development.

Introduction

The relentless rise of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. The genus Streptomyces has historically been a prolific source of clinically significant antibiotics.[1][2][3] this compound, a lipopeptide antibiotic, emerges from this rich lineage as a promising candidate for further investigation. Its potent, calcium-dependent bactericidal activity against Gram-positive pathogens, coupled with a distinct mode of action targeting cell wall biosynthesis, positions it as a molecule of significant interest. This document serves as an in-depth technical resource, consolidating the current knowledge on this compound and providing detailed methodologies to aid in its study and potential development.

Discovery and Structural Elucidation

This compound was identified and isolated from the fermentation broth of Streptomyces canus strain FIM-0916.[4] It is recognized as a novel analog of amphomycin, a class of lipopeptide antibiotics known for their potent antimicrobial properties.[4] The core structure of this compound, like other aspartocins, features a cyclic decapeptide. Spectroscopic techniques, particularly extensive NMR analysis, were instrumental in elucidating its complete structure.[4]

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Its primary target is the lipid carrier molecule, undecaprenyl phosphate (C55-P).[5] In the peptidoglycan synthesis pathway, C55-P is crucial for the translocation of precursor units across the cell membrane.

The mechanism unfolds as follows:

  • Binding to Undecaprenyl Phosphate (C55-P): this compound, in a calcium-dependent manner, binds to C55-P on the inner surface of the bacterial membrane.

  • Inhibition of Lipid I Formation: This binding event directly obstructs the enzyme MraY, which is responsible for the transfer of UDP-N-acetylmuramoyl-pentapeptide to C55-P to form Lipid I.

  • Cessation of Peptidoglycan Synthesis: The prevention of Lipid I formation halts the subsequent steps of the pathway, including the formation of Lipid II and its incorporation into the growing peptidoglycan chain.

  • Cell Lysis: The inability to synthesize and repair the peptidoglycan layer leads to a loss of cell wall integrity and ultimately results in bacterial cell death.

The following diagram illustrates the peptidoglycan synthesis pathway and the inhibitory action of this compound.

Peptidoglycan_Synthesis_Inhibition UDP_MurNAc_pp UDP-MurNAc-pentapeptide MraY MraY UDP_MurNAc_pp->MraY C55_P C55-P (Undecaprenyl Phosphate) C55_P->MraY Lipid_I Lipid I MraY->Lipid_I Formation of Lipid I MurG MurG Lipid_I->MurG UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->MurG Lipid_II Lipid II MurG->Lipid_II Formation of Lipid II Transglycosylation Transglycosylation & Transpeptidation Lipid_II->Transglycosylation Peptidoglycan Peptidoglycan Transglycosylation->Peptidoglycan Incorporation into cell wall Aspartocin_D This compound Aspartocin_D->C55_P Binding and Sequestration

Figure 1: Mechanism of Action of this compound.

Biosynthesis of this compound

While the specific biosynthetic gene cluster for this compound has not yet been fully characterized, it is understood that lipopeptides are synthesized by large, multienzyme complexes known as non-ribosomal peptide synthetases (NRPSs).[6][7][8] This process occurs independently of ribosomes.

The general steps for lipopeptide biosynthesis via an NRPS assembly line are:

  • Initiation: A fatty acid is activated and loaded onto the first module of the NRPS.

  • Elongation: Each subsequent module of the NRPS is responsible for the recognition, activation, and incorporation of a specific amino acid. The growing peptide chain is passed from one module to the next.

  • Modification: Some modules may contain domains that modify the amino acids, such as epimerization domains that convert L-amino acids to D-amino acids.

  • Termination: A terminal thioesterase domain releases the final lipopeptide, often catalyzing its cyclization.

The diagram below provides a generalized workflow for the biosynthesis of a lipopeptide like this compound by an NRPS.

NRPS_Biosynthesis cluster_initiation Initiation cluster_elongation Elongation cluster_termination Termination Fatty_Acid Fatty Acid NRPS_Module_0 Initiation Module (C-A-T) Fatty_Acid->NRPS_Module_0 NRPS_Module_1 Module 1 (C-A-T) NRPS_Module_0->NRPS_Module_1 Transfer Amino_Acid_1 Amino Acid 1 Amino_Acid_1->NRPS_Module_1 Dots ... NRPS_Module_1->Dots Amino_Acid_n Amino Acid n NRPS_Module_n Module n (C-A-T/E) Amino_Acid_n->NRPS_Module_n TE_Domain Thioesterase Domain (TE) NRPS_Module_n->TE_Domain Transfer Dots->NRPS_Module_n Lipopeptide Cyclic Lipopeptide (this compound) TE_Domain->Lipopeptide Release and Cyclization

Figure 2: Generalized NRPS Biosynthesis of a Lipopeptide.

Experimental Protocols

The following sections provide detailed methodologies for the fermentation, isolation, and purification of this compound. These protocols are synthesized from established methods for lipopeptide production from Streptomyces species.

Fermentation of Streptomyces canus FIM-0916
  • Seed Culture Preparation:

    • Inoculate a loopful of S. canus FIM-0916 from a mature agar plate into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).

    • Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.

  • Production Culture:

    • Inoculate a 2 L production flask containing 500 mL of production medium (e.g., a soy-based medium supplemented with glucose and calcium carbonate) with 5% (v/v) of the seed culture.

    • Incubate at 28°C on a rotary shaker at 180 rpm for 5-7 days. Monitor production via analytical HPLC or bioassay.

Isolation and Purification of this compound

The following workflow outlines the steps for isolating and purifying this compound from the fermentation broth.

Isolation_Purification_Workflow Fermentation Fermentation Broth (S. canus FIM-0916) Centrifugation Centrifugation (10,000 x g, 20 min) Fermentation->Centrifugation Supernatant Cell-Free Supernatant Centrifugation->Supernatant Acidification Acid Precipitation (Adjust to pH 2.0 with HCl, 4°C overnight) Supernatant->Acidification Crude_Precipitate Crude Lipopeptide Precipitate Acidification->Crude_Precipitate Extraction Methanol Extraction Crude_Precipitate->Extraction Crude_Extract Crude Methanolic Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (e.g., Diaion HP-20) Crude_Extract->Column_Chromatography Partially_Purified Partially Purified Fractions Column_Chromatography->Partially_Purified RP_HPLC Reversed-Phase HPLC (C18 column, Acetonitrile/Water gradient with TFA) Partially_Purified->RP_HPLC Pure_Aspartocin_D Pure this compound RP_HPLC->Pure_Aspartocin_D

Figure 3: Workflow for the Isolation and Purification of this compound.

Detailed Protocol:

  • Harvesting: Centrifuge the fermentation broth at 10,000 x g for 20 minutes to separate the mycelium from the supernatant.

  • Acid Precipitation: Adjust the pH of the cell-free supernatant to 2.0 using 6 M HCl and store at 4°C overnight to precipitate the lipopeptides.

  • Extraction: Collect the precipitate by centrifugation and extract with methanol. Evaporate the methanol to yield a crude extract.

  • Initial Purification: Apply the crude extract to a Diaion HP-20 column and elute with a stepwise gradient of methanol in water. Collect fractions and test for bioactivity.

  • Final Purification: Pool the active fractions, concentrate, and purify by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

  • Verification: Confirm the purity and identity of this compound using analytical HPLC, mass spectrometry, and NMR.

Bioactivity Data

This compound exhibits potent, calcium-dependent activity against Gram-positive bacteria. The table below summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial strains. The MIC is defined as the lowest concentration of an antibiotic that prevents visible growth of a microorganism after overnight incubation.[9][10]

Target OrganismCalcium Concentration (mM)MIC (µg/mL)Reference
Bacillus subtilis2.50.06[8]
1.250.125[8]
0.1254[8]
Staphylococcus aureus2.50.25[8]
1.250.5[8]
0.1258[8]

Conclusion and Future Perspectives

This compound stands out as a promising lipopeptide antibiotic with a well-defined mechanism of action against a critical class of bacterial pathogens. Its discovery from Streptomyces canus underscores the continued importance of natural product screening in the search for new antimicrobial agents. The detailed experimental protocols and bioactivity data presented in this guide are intended to facilitate further research into this compound.

Future work should focus on several key areas:

  • Biosynthetic Pathway Elucidation: Identification and characterization of the complete biosynthetic gene cluster for this compound will be crucial for understanding its production and for enabling metabolic engineering approaches to improve yields and generate novel analogs.

  • In Vivo Efficacy and Toxicity: Comprehensive studies are needed to evaluate the efficacy of this compound in animal models of infection and to assess its toxicological profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs will help to define the structural features essential for its antibacterial activity and may lead to the development of derivatives with improved properties.

The information compiled in this technical guide provides a solid foundation for these future investigations, which will be vital in determining the ultimate therapeutic potential of this compound.

References

Elucidating the Molecular Architecture of Aspartocin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the chemical structure elucidation of the Aspartocin family of lipopeptide antibiotics. The focus lies on the synergistic application of spectroscopic and spectrometric techniques to unravel the complex cyclic nature and constituent components of these potent biomolecules. While this document centers on the well-characterized Aspartocins A, B, and C, the principles and workflows described are fundamental to the structural determination of novel members of this class, including any potential analogues such as Aspartocin D.

Introduction to the Aspartocin Family

The Aspartocins are a class of lipopeptide antibiotics produced by Streptomyces griseus.[1] The antibiotic complex is primarily composed of three main analogs: Aspartocin A, B, and C.[1] These compounds exhibit significant antibacterial activity and are part of the larger family of calcium-dependent antibiotics that includes amphomycin.[2] Structurally, they are characterized by a cyclic decapeptide core to which a fatty acid side chain is appended.[1][2][3] The elucidation of their intricate structures has been a result of a combination of chemical degradation studies and advanced spectroscopic techniques.[1][2]

Core Chemical Structure

The foundational structure of the Aspartocins consists of a shared cyclic decapeptide core. The amino acid sequence of this macrocycle is cyclo(Dab2-Pip3-MeAsp4-Asp5-Gly6-Asp7-Gly8-Dab9-Val10-Pro11-).[1][2][3] The key variations among the characterized Aspartocins (A, B, and C) arise from the differing structures of the N-terminal fatty acid moiety attached to the α-amino group of the first aspartic acid residue (Asp1), which in turn is linked to the β-amino group of the diaminobutyric acid at position 2 (Dab2) to form the cyclic structure.[3][4]

The specific fatty acid side chains for the known Aspartocins are:

  • Aspartocin A: (Z)-13-methyltetradec-3-enoyl[3]

  • Aspartocin B: (+,Z)-12-methyltetradec-3-enoyl[3]

  • Aspartocin C: (Z)-12-methyltridec-3-enoyl[3]

Experimental Protocols for Structure Elucidation

The determination of the Aspartocin structure is a multi-step process involving isolation, sequencing, and stereochemical analysis. Below are the detailed methodologies for the key experiments.

Isolation and Purification

The individual Aspartocin components were isolated from the antibiotic complex using reversed-phase High-Performance Liquid Chromatography (HPLC).[1][2][3]

  • Stationary Phase: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile in water, often with an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape.

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable for monitoring the peptide bonds.

  • Fraction Collection: Fractions corresponding to the distinct peaks for Aspartocins A, B, and C are collected for further analysis.

Mass Spectrometry for Sequencing and Molecular Weight Determination

Electrospray Ionization Mass Spectrometry (ESI-MS) and tandem MS (MS/MS) are crucial for determining the molecular weights of the intact lipopeptides and for sequencing the peptide core.[3][5]

  • Sample Preparation: Purified Aspartocin fractions are dissolved in a suitable solvent mixture, such as methanol/water with a small amount of formic acid, for ESI.

  • Instrumentation: An ESI source coupled to a high-resolution mass analyzer like an Orbitrap or a Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer is used.[4]

  • MS1 Analysis: The initial MS scan provides the accurate mass of the parent ions, which helps in determining the molecular formula.

  • MS/MS Analysis (ESI-MS/MS and Nozzle-Skimmer MS/MS): Doubly charged parent ions are selected and subjected to collision-induced dissociation (CID) to generate fragment ions.[3][4] The resulting b- and y-type fragment ions are analyzed to deduce the amino acid sequence.[3][4] Nozzle-skimmer fragmentation can provide complementary sequencing data.[3][4] The 14 Da mass difference between Aspartocins A/B and C serves as an internal tag to identify fragments containing the fatty acid moiety.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Refinement

A suite of 1D and 2D NMR experiments is employed to confirm the amino acid sequence, determine stereochemistry, and define the three-dimensional conformation.

  • Sample Preparation: Samples are dissolved in deuterated solvents such as DMSO-d6 or methanol-d4. DMSO is often preferred as it allows for the observation of exchangeable amide protons.[2]

  • Instrumentation: High-field NMR spectrometers (e.g., 600 MHz or higher) are used to achieve the necessary resolution.[2]

  • Key Experiments:

    • 1D ¹H NMR: Provides an overview of the proton environment, showing characteristic signals for amide protons (δ 7.0-10.0), α-protons (δ 3.0-5.0), and olefinic protons of the fatty acid (around δ 5.56).[2]

    • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, which is essential for tracing the spin systems within each amino acid residue.[2]

    • TOCSY (Total Correlation Spectroscopy): Extends the correlations observed in COSY to reveal the entire spin system of an amino acid residue, from the amide proton to the sidechain protons.[6]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, allowing for the assignment of carbon resonances.[2][6]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is critical for establishing the connectivity between amino acid residues (by observing correlations from an amide proton of one residue to the α-carbon of the preceding residue) and for linking the fatty acid to the peptide core.[2]

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects protons that are close in space (through-space interactions), which is vital for sequencing (by observing NOEs between the α-proton of one residue and the amide proton of the next) and for determining the 3D structure and the geometry of peptide bonds.[1]

Quantitative Data Summary

The following table summarizes the ¹H and ¹³C NMR chemical shift assignments for Aspartocin B in methanol-d4, as reported in the literature.[2]

ResiduePosition¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Fatty Acid
22.9429.0
35.56125.0
45.56135.0
5-26.9
13--
140.82 (d)-
Peptide Core
Asp1α--
β--
Dab2α--
β--
Pip3α--
MeAsp4α--
β--
Asp5α--
β--
Gly6α--
Asp7α--
β--
Gly8α--
Dab9α--
β--
Val10α--
β--
Pro11α--
Note: A comprehensive list of all assignments requires access to the full supplementary data of the cited literature. The presented values are key identifiable shifts mentioned in the referenced text.[1][2]

Visualizing the Elucidation Process and Structure

The following diagrams, generated using the DOT language, illustrate the workflow for the structure elucidation of Aspartocin and its core chemical architecture.

workflow cluster_isolation Isolation & Purification cluster_analysis Structural Analysis cluster_elucidation Structure Determination cluster_final Final Structure fermentation Fermentation of Streptomyces griseus extraction Extraction of Aspartocin Complex fermentation->extraction hplc Reversed-Phase HPLC extraction->hplc ms Mass Spectrometry (ESI-MS, MS/MS) hplc->ms nmr NMR Spectroscopy (1D & 2D) hplc->nmr mol_weight Molecular Weight ms->mol_weight sequence Amino Acid Sequence ms->sequence nmr->sequence fatty_acid Fatty Acid Structure nmr->fatty_acid connectivity Connectivity & Cyclization nmr->connectivity stereo Stereochemistry nmr->stereo final_structure Complete 3D Structure of Aspartocin A, B, C sequence->final_structure connectivity->final_structure stereo->final_structure

Workflow for the structure elucidation of Aspartocin.

structure Dab2 Dab2 Pip3 Pip3 Dab2->Pip3 MeAsp4 MeAsp4 Pip3->MeAsp4 Asp5 Asp5 MeAsp4->Asp5 Gly6 Gly6 Asp5->Gly6 Asp7 Asp7 Gly6->Asp7 Gly8 Gly8 Asp7->Gly8 Dab9 Dab9 Gly8->Dab9 Val10 Val10 Dab9->Val10 Pro11 Pro11 Val10->Pro11 Pro11->Dab2 Peptide Bond Asp1 Asp1 Asp1->Dab2 β-amino linkage FA Fatty Acid FA->Asp1 N-acyl linkage

Core cyclic structure of Aspartocin with side chain attachment.

Conclusion

The chemical structure elucidation of the Aspartocin family is a testament to the power of modern analytical techniques. Through a coordinated approach utilizing HPLC for purification, mass spectrometry for sequencing, and a suite of 2D NMR experiments for detailed structural and conformational analysis, the complete molecular architecture of Aspartocins A, B, and C has been successfully determined. These methodologies provide a robust framework for the characterization of other complex natural products and are directly applicable to the investigation of any new members of the Aspartocin class, such as a potential this compound. The detailed structural knowledge is the first and most critical step in understanding their mechanism of action and pursuing further drug development efforts.

References

Aspartocin D: A Technical Guide to a Re-emerging Lipopeptide Antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspartocin D is a member of the acidic cyclic lipopeptide class of antibiotics, a group that includes the clinically significant antibiotic daptomycin.[1] First identified from cultures of Streptomyces griseus var. spiralis and Streptomyces violaceus, the aspartocin complex consists of several related compounds, including Aspartocins A, B, and C.[1] These molecules share a common cyclic decapeptide core and differ in the fatty acid side chain attached to the N-terminal aspartic acid residue.[1] This guide provides a comprehensive overview of this compound, focusing on its mechanism of action, available quantitative data, and detailed experimental methodologies relevant to its study.

Molecular Structure

Aspartocins A, B, and C are characterized by a shared cyclic decapeptide core with the sequence cyclo(Dab2-Pip3-MeAsp4-Asp5-Gly6-Asp7-Gly8-Dab9-Val10-Pro11-). The variations among these analogs lie in their lipid side chains:

  • Aspartocin A: Asp1-isotetradecenoic acid

  • Aspartocin B: Asp1-anteisotetradecenoic acid

  • Aspartocin C: Asp1-isotridecenoic acid[1]

The precise structure of the fatty acid side chain for this compound has not been explicitly detailed in the readily available literature.

Mechanism of Action: Targeting Peptidoglycan Synthesis

This compound exerts its antibacterial effect by inhibiting the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. This mechanism is primarily achieved through a dual-pronged attack on the cycling of the lipid carrier, undecaprenyl phosphate (C55-P).

  • Sequestration of Undecaprenyl Phosphate (C55-P): Like other members of its class, this compound can form a complex with C55-P.[2][3] This sequestration prevents C55-P from participating in the transport of peptidoglycan precursors across the cell membrane, thereby halting cell wall construction.

  • Direct Inhibition of the Flippase UptA: this compound directly inhibits the function of UptA, a membrane protein responsible for the translocation (flipping) of C55-P from the periplasmic side to the cytoplasmic side of the bacterial membrane.[2][3] By out-competing C55-P for binding to UptA, this compound disrupts the crucial recycling of this lipid carrier, leading to a bottleneck in the peptidoglycan synthesis pathway.[2][3]

This targeted disruption of the peptidoglycan pathway makes this compound a promising candidate for combating bacterial infections, particularly those caused by Gram-positive pathogens.

Signaling Pathway Diagram

cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm Lipid I Lipid I Lipid II Lipid II Lipid I->Lipid II Peptidoglycan Synthesis Peptidoglycan Synthesis Lipid II->Peptidoglycan Synthesis C55-P_cyto C55-P C55-P_cyto->Lipid I UptA UptA (Flippase) UptA->C55-P_cyto Flipping C55-PP C55-PP C55-P_peri C55-P C55-PP->C55-P_peri Dephosphorylation C55-P_peri->UptA Peptidoglycan Synthesis->C55-PP This compound This compound This compound->UptA Inhibits This compound->C55-P_peri Sequesters

Caption: this compound's dual mechanism of action.

Quantitative Data

Currently, there is a notable absence of publicly available, detailed quantitative data regarding the antimicrobial activity of this compound, such as Minimum Inhibitory Concentration (MIC) values against a broad panel of bacterial strains. One study mentioned bioassays of this compound and E exhibiting antimicrobial activities against Gram-positive bacteria in the presence of Ca2+, with enhanced activity at higher calcium concentrations, but did not provide specific MIC values.[4] Further research is required to thoroughly characterize its potency and spectrum of activity.

Experimental Protocols

Native Mass Spectrometry for Studying this compound and UptA Interaction

Native mass spectrometry (MS) is a powerful technique to study non-covalent protein-ligand interactions in their near-native state. The following provides a generalized protocol based on methodologies used for similar lipopeptide-protein interaction studies.[3]

Objective: To determine the binding of this compound to the C55-P flippase, UptA, and its ability to displace C55-P.

Materials:

  • Purified and detergent-solubilized B. subtilis UptA protein

  • This compound

  • Undecaprenyl phosphate (C55-P)

  • Volatile buffer (e.g., 200 mM ammonium acetate, pH 8.0)

  • Detergent compatible with native MS (e.g., 0.05% LDAO)

  • Nano-electrospray ionization mass spectrometer

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of purified UptA in the volatile buffer containing detergent. The final protein concentration for analysis is typically in the low micromolar range (e.g., 2-5 µM).

    • Prepare stock solutions of this compound and C55-P in a compatible solvent.

  • Binding Assay:

    • To assess direct binding, incubate UptA with varying concentrations of this compound.

    • To assess competitive binding, first incubate UptA with a fixed concentration of C55-P to form the UptA:C55-P complex. Then, titrate increasing concentrations of this compound into this solution.

    • Allow all binding reactions to equilibrate for a specific time (e.g., 30 minutes) at a controlled temperature.

  • Native Mass Spectrometry Analysis:

    • Introduce the samples into the mass spectrometer using nano-electrospray ionization.

    • Optimize instrument parameters (e.g., capillary voltage, cone voltage, collision energy) to maintain the non-covalent interactions and allow for the transmission of intact protein-ligand complexes into the gas phase.

    • Acquire mass spectra over an appropriate m/z range to detect the apo-UptA, UptA:C55-P complex, UptA:this compound complex, and any ternary complexes.

  • Data Analysis:

    • Analyze the mass spectra to identify the different species present based on their mass-to-charge ratios.

    • The appearance of a peak corresponding to the mass of the UptA:this compound complex confirms direct binding.

    • In the competition experiment, a decrease in the intensity of the UptA:C55-P peak and a concurrent increase in the apo-UptA and/or UptA:this compound peaks indicate that this compound can displace C55-P from UptA.

Experimental Workflow Diagram

cluster_preparation Sample Preparation cluster_binding Binding Assay cluster_analysis Analysis p1 Purify & Solubilize UptA b1 Incubate UptA + this compound (Direct Binding) p1->b1 b2 Incubate (UptA + C55-P) + this compound (Competition) p1->b2 p2 Prepare this compound & C55-P Stocks p2->b1 p2->b2 a1 Native ESI-MS b1->a1 b2->a1 a2 Analyze Mass Spectra a1->a2 a3 Determine Binding & Displacement a2->a3

Caption: Workflow for native MS analysis of this compound-UptA interaction.

Synthesis and Clinical Development

Future Perspectives

The rise of antibiotic-resistant bacteria has renewed interest in exploring established but underdeveloped classes of antibiotics. The dual mechanism of action of this compound, targeting both the lipid carrier C55-P and its flippase UptA, presents a compelling strategy for overcoming resistance. Future research should focus on:

  • Quantitative Antimicrobial Activity: A comprehensive determination of the MIC values of purified this compound against a wide range of clinically relevant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).

  • Total Synthesis: Development of a synthetic route to this compound and its analogs to enable structure-activity relationship (SAR) studies and the generation of novel, more potent derivatives.

  • In Vivo Efficacy: Evaluation of the efficacy of this compound in animal models of infection to assess its therapeutic potential.

The detailed elucidation of its mechanism and the potential for chemical modification make this compound a lipopeptide antibiotic worthy of further investigation in the quest for new antibacterial agents.

References

Unraveling the Core Mechanism of Aspartocin D: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspartocin D, a member of the cyclic lipopeptide class of antibiotics, exhibits potent antimicrobial activity against a range of Gram-positive bacteria. This technical guide delineates the fundamental mechanism of action of this compound, focusing on its targeted disruption of bacterial cell wall biosynthesis. Through a dual-pronged assault on the undecaprenyl phosphate (C55-P) lipid carrier cycle, this compound presents a compelling avenue for the development of novel therapeutics to combat antibiotic resistance. This document provides a detailed overview of the key molecular interactions, relevant signaling pathways, and the experimental methodologies used to elucidate this mechanism.

Introduction

The escalating threat of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. This compound, a cyclic decapeptide with a characteristic lipid side chain, has emerged as a promising candidate.[1][2] Its efficacy is intrinsically linked to its ability to interfere with the synthesis of peptidoglycan, an essential component of the bacterial cell wall.[3] This guide will provide an in-depth exploration of the molecular underpinnings of this compound's activity, offering valuable insights for researchers in the fields of microbiology, pharmacology, and drug development.

The Dual-Inhibition Mechanism of this compound

The primary target of this compound is the vital lipid carrier, undecaprenyl phosphate (C55-P), which is responsible for transporting peptidoglycan precursors across the bacterial cytoplasmic membrane.[3][4] this compound employs a sophisticated dual-inhibition strategy to disrupt the C55-P cycle, thereby halting cell wall construction and leading to bacterial cell death.

Sequestration of Free Undecaprenyl Phosphate

This compound has the ability to form a complex with free C55-P molecules within the bacterial cell membrane.[3] This sequestration reduces the available pool of C55-P, thereby limiting the initial steps of peptidoglycan synthesis. The amphiphilic nature of this compound, conferred by its lipopeptide structure, likely facilitates its interaction with the lipid-rich environment of the cell membrane where C55-P resides.

Direct Inhibition of the Flippase UptA

In addition to sequestering free C55-P, this compound directly targets and inhibits the function of UptA, a membrane-bound flippase.[3][4] UptA is crucial for the translocation of C55-P from the periplasmic side to the cytoplasmic side of the membrane, a critical recycling step in the peptidoglycan synthesis pathway.[3][4] this compound acts as a competitive inhibitor, binding to UptA and preventing its interaction with C55-P.[3] This direct inhibition of a key transport protein represents a significant aspect of its potent antimicrobial activity. The interaction between this compound and UptA is a critical discovery, highlighting a specific molecular target beyond simple lipid sequestration.[4]

The antimicrobial activity of this compound and related lipopeptides is often enhanced in the presence of calcium ions (Ca²⁺).[1] While the precise role of Ca²⁺ in the context of this compound's interaction with UptA and C55-P is not fully elucidated in the provided information, it is a known factor for other lipopeptides like daptomycin, where it facilitates membrane binding and oligomerization.

Signaling Pathway of this compound Action

The following diagram illustrates the key steps in the mechanism of action of this compound, highlighting its dual-inhibitory effect on the undecaprenyl phosphate cycle.

AspartocinD_Mechanism cluster_membrane Bacterial Cell Membrane C55P_free Free C55-P Complex This compound-C55-P Complex C55P_free->Complex UptA UptA (Flippase) C55P_free->UptA AspartocinD This compound AspartocinD->Complex Forms complex with UptA_inhibited Inhibited UptA AspartocinD->UptA_inhibited Competitively inhibits PG_synthesis Peptidoglycan Synthesis Complex->PG_synthesis Prevents C55-P utilization UptA->PG_synthesis Translocates C55-P for UptA_inhibited->PG_synthesis Blocks

Figure 1. Dual-inhibitory mechanism of this compound on the C55-P cycle.

Quantitative Data Summary

While specific quantitative data such as binding affinities (Kd) or inhibition constants (IC50) for this compound are not detailed in the provided search results, the qualitative interactions underlying its mechanism of action are well-established. The following table summarizes these key molecular interactions.

Interacting Molecule 1Interacting Molecule 2Type of InteractionFunctional Consequence
This compoundUndecaprenyl Phosphate (C55-P)Complex FormationSequestration of free C55-P, reducing its availability for peptidoglycan synthesis.[3]
This compoundUptA (Flippase)Competitive BindingDirect inhibition of UptA function, preventing the translocation of C55-P across the membrane.[3][4]
UptAUndecaprenyl Phosphate (C55-P)Substrate BindingFacilitates the translocation of C55-P, a crucial step in the peptidoglycan synthesis cycle.[3][4]

Experimental Protocols

The elucidation of this compound's mechanism of action relies on a combination of advanced biochemical and biophysical techniques. A key experimental approach is native mass spectrometry, which allows for the study of protein-ligand and protein-protein interactions in their near-native state.

Protocol: Investigating this compound Interactions using Native Mass Spectrometry

Objective: To determine if this compound binds to the flippase UptA and if it can displace the natural substrate, C55-P.

Methodology:

  • Protein Expression and Purification:

    • The gene encoding UptA is cloned into an appropriate expression vector and transformed into a suitable host, such as Escherichia coli.

    • UptA is overexpressed and then purified from the cell membrane fraction using affinity chromatography.

  • Sample Preparation for Native MS:

    • Purified UptA is buffer-exchanged into an aqueous ammonium acetate solution, which is volatile and compatible with mass spectrometry.

    • Aliquots of the protein are incubated with a molar excess of C55-P to form the UptA:C55-P complex.

    • This compound is then titrated into the solution containing the pre-formed UptA:C55-P complex.

  • Native Mass Spectrometry Analysis:

    • Samples are introduced into a mass spectrometer specifically configured for native analysis, using a nano-electrospray ionization source.

    • The instrument parameters are optimized to preserve non-covalent interactions.

    • Mass spectra are acquired for UptA alone, UptA with C55-P, and the titration of this compound into the UptA:C55-P complex.

  • Data Analysis:

    • The resulting mass spectra are analyzed to identify peaks corresponding to the different species in solution (e.g., apo-UptA, UptA:C55-P complex, UptA:this compound complex).

    • The relative intensities of these peaks are used to infer the binding of this compound to UptA and its ability to displace C55-P. A decrease in the intensity of the UptA:C55-P peak and the appearance of a peak corresponding to the UptA:this compound complex would indicate competitive binding.[4]

Experimental Workflow Visualization

The following diagram outlines the workflow for the native mass spectrometry experiment described above.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Interpretation Purification Purify UptA Protein Complex_Formation Incubate UptA with C55-P Purification->Complex_Formation Titration Titrate with this compound Complex_Formation->Titration Native_MS Native Mass Spectrometry Titration->Native_MS Data_Analysis Analyze Mass Spectra Native_MS->Data_Analysis Binding_Confirmation Confirm this compound Binding to UptA Data_Analysis->Binding_Confirmation Displacement_Analysis Assess C55-P Displacement Data_Analysis->Displacement_Analysis

Figure 2. Workflow for native mass spectrometry analysis of this compound interactions.

Conclusion and Future Directions

This compound's unique dual-action mechanism, involving both the sequestration of the C55-P lipid carrier and the direct inhibition of the flippase UptA, makes it a formidable antimicrobial agent. This multifaceted approach reduces the likelihood of rapid resistance development. The insights presented in this guide underscore the potential of this compound as a lead compound for the development of new antibiotics.

Future research should focus on:

  • Quantitative Characterization: Determining the binding affinities and inhibition constants for the interactions between this compound, C55-P, and UptA.

  • Structural Biology: Elucidating the three-dimensional structure of the this compound-UptA complex to guide structure-based drug design.

  • In Vivo Efficacy and Pharmacokinetics: Evaluating the performance of this compound in preclinical models of bacterial infection.

By building upon this foundational understanding of this compound's mechanism of action, the scientific community can accelerate the development of next-generation antibiotics to address the urgent global health challenge of antimicrobial resistance.

References

The Critical Role of Calcium in the Antimicrobial Activity of Aspartocin D: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspartocin D is a member of the calcium-dependent antibiotic (CDA) class of lipopeptides, exhibiting potent antimicrobial activity against a range of Gram-positive bacteria. A critical determinant of its bactericidal efficacy is the presence of calcium ions. This technical guide provides an in-depth analysis of the pivotal role of calcium in the antimicrobial mechanism of this compound. It summarizes key quantitative data, details relevant experimental methodologies, and presents visual representations of the proposed molecular interactions and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of antimicrobial peptides and the development of novel therapeutic agents.

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. Calcium-dependent antibiotics (CDAs) represent a promising class of antimicrobials with a distinct mechanism of action that involves targeting essential components of the bacterial cell envelope. This compound, a cyclic lipopeptide, falls within this class, and its activity is intricately linked to the presence of calcium ions. Understanding the precise role of calcium is paramount for elucidating its mechanism of action and for the rational design of more potent derivatives.

This guide explores the multifaceted role of calcium in the function of this compound, from inducing a conformational change necessary for target binding to mediating its interaction with the bacterial cell membrane and its molecular target, undecaprenyl phosphate (C55-P).

Quantitative Data on Calcium-Dependent Antimicrobial Activity

The antimicrobial potency of this compound is significantly enhanced in the presence of calcium. This dependence is quantified by determining the Minimum Inhibitory Concentration (MIC) against various bacterial strains under different calcium concentrations.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Gram-Positive Bacteria at Varying Calcium Concentrations

Bacterial StrainCalcium Concentration (mM)MIC (µg/mL)Reference
Bacillus subtilis0.1254[1]
0.252[1]
0.51[1]
1.250.25[1]
2.50.06[1]
Staphylococcus aureus0.1258[1]
0.254[1]
0.52[1]
1.251[1]
2.50.25[1]

The Molecular Mechanism of Action: A Calcium-Mediated Process

The antimicrobial activity of this compound is a multi-step process, with calcium playing a crucial role at each stage. The proposed mechanism involves the inhibition of peptidoglycan synthesis by sequestering its lipid carrier, undecaprenyl phosphate (C55-P).

Calcium-Induced Conformational Change

In the absence of calcium, this compound exists in a flexible, inactive conformation. The binding of calcium ions, facilitated by a conserved acidic amino acid motif, induces a significant conformational change in the peptide backbone. This structural rearrangement is essential for the formation of a rigid, amphipathic structure that is competent for binding to its target. While the precise stoichiometry for this compound is not published, related calcium-dependent lipopeptide antibiotics have been shown to bind calcium with a specific stoichiometry, often involving multiple calcium ions per peptide molecule.

Targeting Undecaprenyl Phosphate (C55-P)

The primary molecular target of this compound is believed to be undecaprenyl phosphate (C55-P), an essential lipid carrier that transports peptidoglycan precursors across the bacterial cytoplasmic membrane. By binding to C55-P, this compound prevents its recycling, thereby halting cell wall synthesis and leading to bacterial cell death.

Calcium as a Bridge in Target Recognition

Calcium ions are not only crucial for the conformational change of this compound but also act as a bridge, mediating the interaction between the antibiotic and the phosphate headgroup of C55-P. This ternary complex of this compound-Ca²⁺-C55-P is a key feature of the mechanism of action for this class of antibiotics.

cluster_0 Extracellular Space cluster_1 Bacterial Cell Membrane Aspartocin_D_inactive This compound (Inactive) Aspartocin_D_active This compound (Active) Aspartocin_D_inactive->Aspartocin_D_active Conformational Change Calcium Ca²⁺ Calcium->Aspartocin_D_active Binding Complex This compound-Ca²⁺-C55-P Complex Aspartocin_D_active->Complex C55P Undecaprenyl Phosphate (C55-P) C55P->Complex Membrane_Disruption Membrane Disruption Complex->Membrane_Disruption Cell_Wall_Synthesis_Inhibition Cell Wall Synthesis Inhibition Complex->Cell_Wall_Synthesis_Inhibition

Proposed mechanism of action for this compound.

Experimental Protocols

The following sections detail generalized protocols for key experiments used to characterize the calcium-dependent antimicrobial activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • This compound

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., B. subtilis, S. aureus)

  • Calcium chloride (CaCl₂) solution, sterile

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum:

    • Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Further dilute the standardized suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound and Calcium Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial two-fold dilutions of this compound in MHB containing the desired final concentrations of CaCl₂ (e.g., 0, 0.125, 0.25, 0.5, 1.25, 2.5 mM) in the 96-well plates.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the this compound dilutions.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate Inoculate plates with bacterial suspension Prepare_Inoculum->Inoculate Prepare_Plates Prepare 96-well plates with serial dilutions of this compound and varying Ca²⁺ concentrations Prepare_Plates->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End Start Start Prepare_Samples Prepare and degas This compound and Ca²⁺ solutions in identical buffer Start->Prepare_Samples Load_ITC Load this compound into sample cell and Ca²⁺ into syringe Prepare_Samples->Load_ITC Run_Titration Perform automated titration of Ca²⁺ into this compound solution Load_ITC->Run_Titration Measure_Heat Measure heat changes after each injection Run_Titration->Measure_Heat Analyze_Data Analyze binding isotherm to determine Kd, n, and ΔH Measure_Heat->Analyze_Data End End Analyze_Data->End

References

Aspartocin D: A Technical Whitepaper on its Primary Molecular Target in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspartocin D, a member of the amphomycin group of calcium-dependent lipopeptide antibiotics, exhibits potent bactericidal activity, particularly against Gram-positive bacteria. This document provides an in-depth technical overview of the primary molecular target of this compound, detailing its dual-pronged mechanism of action that disrupts the bacterial cell wall biosynthesis pathway. Quantitative data, detailed experimental methodologies, and visual representations of the involved pathways are presented to offer a comprehensive resource for researchers and drug development professionals.

Introduction

The rise of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. This compound, a cyclic lipopeptide, represents a promising candidate due to its distinct targeting of the essential peptidoglycan synthesis pathway. This pathway is responsible for the integrity of the bacterial cell wall, a structure vital for bacterial survival and absent in eukaryotes, making it an attractive target for selective toxicity. This compound's primary molecular engagement disrupts the crucial lipid cycle of peptidoglycan synthesis, specifically targeting the availability and transport of the lipid carrier undecaprenyl phosphate (C₅₅-P).

Primary Molecular Target and Mechanism of Action

This compound employs a sophisticated, dual mechanism of action that converges on the inhibition of the C₅₅-P lipid carrier cycle, a critical stage in the biosynthesis of the bacterial cell wall. This two-fold strategy enhances its efficacy in disrupting this essential pathway.

Sequestration of Undecaprenyl Phosphate (C₅₅-P)

This compound directly binds to and sequesters undecaprenyl phosphate (C₅₅-P), the lipid carrier molecule responsible for transporting peptidoglycan precursors across the bacterial cytoplasmic membrane. By forming a stable complex with C₅₅-P, this compound effectively removes it from the pool available for the synthesis of Lipid I, the first lipid-linked intermediate in peptidoglycan synthesis. This sequestration halts the entire downstream process of cell wall construction.

Direct Inhibition of the Flippase UptA

In addition to sequestering free C₅₅-P, this compound directly targets and inhibits the function of UptA, a membrane-integral protein that acts as a flippase for C₅₅-P.[1][2] UptA is responsible for the translocation of C₅₅-P from the periplasmic side back to the cytoplasmic side of the membrane, a critical recycling step for the continuation of peptidoglycan synthesis. This compound has been shown to bind to UptA with high affinity, out-competing the natural substrate C₅₅-P and inducing the dissociation of the UptA:C₅₅-P complex.[1][2] This direct inhibition of the C₅₅-P transporter further exacerbates the depletion of cytoplasmic C₅₅-P, effectively shutting down the lipid cycle.

The following diagram illustrates the dual mechanism of action of this compound in the context of the bacterial cell wall synthesis pathway.

This compound's Dual Mechanism of Action cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide MraY MraY UDP-MurNAc-pentapeptide->MraY UDP-GlcNAc UDP-GlcNAc MurG MurG UDP-GlcNAc->MurG Lipid I Lipid I MraY->Lipid I Lipid II Lipid II MurG->Lipid II Lipid I->MurG Peptidoglycan Synthesis Peptidoglycan Synthesis Lipid II->Peptidoglycan Synthesis Translocation & Polymerization C55-P_in C55-P C55-P_in->MraY UptA UptA (Flippase) UptA->C55-P_in C55-PP C55-PP BacA BacA (Phosphatase) C55-PP->BacA Dephosphorylation C55-P_out C55-P BacA->C55-P_out C55-P_out->UptA Flipping Peptidoglycan Synthesis->C55-PP Release This compound This compound This compound->C55-P_in Sequestration This compound->UptA Inhibition

Caption: this compound inhibits bacterial cell wall synthesis.

Quantitative Data

While specific binding affinity constants (Kd) for the interaction of this compound with UptA and C₅₅-P are not yet available in published literature, studies on the related lipopeptide amphomycin and the interaction of UptA with its substrate provide valuable quantitative insights.

InteractionDissociation Constant (Kd)MethodReference
UptA : C₅₅-P5.7 µMNative Mass Spectrometry[3]
This compound : UptA High Affinity (Qualitative) Native Mass Spectrometry [1][2]
This compound : C₅₅-P Forms Complex (Qualitative) Biochemical Assays [1][2]

Minimum Inhibitory Concentrations (MICs)

Specific MIC values for this compound against a broad range of bacterial species are not extensively reported. However, the activity of related lipopeptides provides an indication of its potential potency.

OrganismRelated LipopeptideMIC (µg/mL)Reference
Bacillus subtilisLaspartomycin C8[4]
Staphylococcus aureusFriulimicin B0.125 - 0.5[5]
Enterococcus faecalisFriulimicin B0.25 - 1[5]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.

Native Mass Spectrometry for Protein-Ligand Binding Analysis

This protocol outlines the general steps for analyzing the binding of a lipopeptide like this compound to a membrane protein like UptA.

Objective: To determine the binding affinity and stoichiometry of the this compound-UptA complex.

Materials:

  • Purified UptA protein

  • This compound

  • Undecaprenyl phosphate (C₅₅-P)

  • Volatile aqueous buffer (e.g., 200 mM ammonium acetate, pH 7.5)

  • Detergent for membrane protein solubilization (e.g., lauryl maltose neopentyl glycol - L-MNG)

  • Mass spectrometer equipped for native protein analysis (e.g., Q-Exactive UHMR)

Procedure:

  • Sample Preparation:

    • Solubilize purified UptA in the ammonium acetate buffer containing a concentration of L-MNG above its critical micelle concentration.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it into the ammonium acetate buffer.

    • For competition assays, prepare a stock solution of C₅₅-P.

  • Binding Reaction:

    • Incubate a fixed concentration of UptA with varying concentrations of this compound.

    • For competition experiments, pre-incubate UptA with C₅₅-P before adding this compound.

    • Allow the binding reactions to equilibrate at a controlled temperature (e.g., room temperature) for a defined period.

  • Native Mass Spectrometry Analysis:

    • Introduce the samples into the mass spectrometer using nano-electrospray ionization (nESI).

    • Optimize instrument parameters (e.g., capillary voltage, cone voltage, collision energy) to preserve non-covalent interactions and achieve efficient desolvation of the protein-ligand complexes.

    • Acquire mass spectra over a mass-to-charge (m/z) range appropriate for the expected masses of the apo-protein and the complex.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the masses of the detected species.

    • Calculate the relative abundance of the bound and unbound forms of UptA at each this compound concentration.

    • Determine the dissociation constant (Kd) by fitting the binding data to a suitable binding model (e.g., a one-site binding model).

The workflow for this experiment can be visualized as follows:

Native MS Experimental Workflow Protein Purification Protein Purification Sample Preparation Sample Preparation Protein Purification->Sample Preparation Binding Incubation Binding Incubation Sample Preparation->Binding Incubation Ligand Preparation Ligand Preparation Ligand Preparation->Sample Preparation nESI-MS nESI-MS Binding Incubation->nESI-MS Data Acquisition Data Acquisition nESI-MS->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis Kd Determination Kd Determination Data Analysis->Kd Determination

Caption: Workflow for Native Mass Spectrometry analysis.

Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of this compound against bacterial strains.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterium.

Materials:

  • This compound

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Calcium chloride (CaCl₂) solution (as this compound is calcium-dependent)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of this compound.

    • Perform serial two-fold dilutions of this compound in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • Grow the bacterial strain to the mid-logarithmic phase in CAMHB.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

    • Dilute the adjusted suspension to achieve a final inoculum concentration of ~5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Supplement all wells with a final concentration of 50 µg/mL CaCl₂.

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

The logical relationship for MIC determination is as follows:

MIC Determination Logic Serial Dilution Serial Dilution Inoculation Inoculation Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation Standardized Inoculum Standardized Inoculum Standardized Inoculum->Inoculation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Value MIC Value Visual Inspection->MIC Value

Caption: Logical flow for MIC determination.

Conclusion

This compound presents a compelling antibacterial profile by effectively targeting the bacterial cell wall synthesis pathway through a dual mechanism. Its ability to both sequester the essential lipid carrier C₅₅-P and directly inhibit its transporter, UptA, underscores its potential as a lead compound for the development of new antibiotics. Further research to elucidate the precise binding kinetics and to expand the in vitro and in vivo activity profile of this compound is warranted to fully realize its therapeutic potential in an era of growing antimicrobial resistance.

References

In-Depth Technical Guide to the Core Cyclic Decapeptide Structure of Aspartocin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspartocin D is a member of the aspartocin family of lipopeptide antibiotics, which exhibit potent, calcium-dependent activity against a range of Gram-positive bacteria. These natural products are characterized by a conserved core cyclic decapeptide structure linked to a variable fatty acid side chain. This technical guide provides a comprehensive exploration of the core cyclic decapeptide of this compound, detailing its structure, physicochemical properties, and biological activity. The guide also outlines key experimental methodologies for its structural elucidation and synthesis, and visualizes its mechanism of action and relevant experimental workflows.

Core Cyclic Decapeptide Structure and Physicochemical Properties

The fundamental framework of this compound is a 10-amino acid cyclic peptide. Extensive spectroscopic analysis, primarily utilizing Nuclear Magnetic Resonance (NMR) and Electrospray Ionization Mass Spectrometry (ESI-MS/MS), has elucidated the precise connectivity and stereochemistry of this core structure.

Amino Acid Sequence and Stereochemistry

The amino acid sequence of the core cyclic decapeptide of this compound is cyclo(-Dab-Pip-MeAsp-Asp-Gly-Asp-Gly-Dab-Val-Pro-). Aspartocins A, B, and C share this identical peptide core, with variations occurring only in the attached fatty acid moiety.[1] The peptide ring contains two D-configured amino acid residues, which is a common feature in cyclic peptides, as the presence of D-amino acids facilitates the formation of a stable cyclic structure.[1] The geometry of the peptide linkages within the ring has been determined to be all-trans.[1]

Physicochemical Data

A summary of the key physicochemical properties of the this compound core and the full molecule is presented in the table below.

PropertyValueReference
Core Peptide Sequence cyclo(-Dab-Pip-MeAsp-Asp-Gly-Asp-Gly-Dab-Val-Pro-)[1]
This compound Molecular Formula C57H89N13O20
This compound Molecular Weight 1276.4 g/mol

Biological Activity and Mechanism of Action

This compound demonstrates significant antibacterial activity, particularly against Gram-positive pathogens. This activity is notably dependent on the presence of calcium ions.

Antibacterial Spectrum

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The table below summarizes the reported MIC values for this compound against representative Gram-positive bacteria, highlighting the influence of calcium concentration.

Bacterial StrainCalcium Conc. (mM)MIC (µg/mL)Reference
Bacillus subtilis0.125 - 2.54 - 0.06
Staphylococcus aureus0.125 - 2.58 - 0.25

Data presented illustrates the trend of increased potency with higher calcium concentrations.

Mechanism of Action: Targeting Peptidoglycan Synthesis

The antibacterial action of this compound is attributed to its ability to disrupt the bacterial cell wall synthesis pathway, a mechanism shared with other calcium-dependent lipopeptide antibiotics. Recent studies have indicated that this compound, along with its analogue amphomycin, directly interacts with and inhibits the function of UptA, a flippase responsible for translocating the lipid carrier undecaprenyl phosphate (C55-P) across the bacterial membrane.[2] This inhibition disrupts the peptidoglycan synthesis cycle, leading to a compromised cell wall and eventual cell death.

The following diagram illustrates the proposed mechanism of action:

Aspartocin_D_Mechanism_of_Action cluster_membrane Bacterial Cytoplasmic Membrane UptA UptA (Flippase) C55P_in C55-P (Cytoplasm) UptA->C55P_in Translocates Disruption Disruption UptA->Disruption C55P_out C55-P (Periplasm) C55P_out->UptA PG_Synthesis Peptidoglycan Synthesis C55P_in->PG_Synthesis Aspartocin_D This compound Complex This compound-Ca²⁺ Complex Aspartocin_D->Complex Ca2 Ca²⁺ Ca2->Complex Complex->UptA Binds to Inhibition Inhibition Inhibition->UptA NMR_Workflow Start Purified this compound NMR_Acquisition 1D & 2D NMR Data Acquisition (COSY, TOCSY, NOESY, HSQC, HMBC) Start->NMR_Acquisition Data_Processing Data Processing NMR_Acquisition->Data_Processing Resonance_Assignment Resonance Assignment (¹H, ¹³C, ¹⁵N) Data_Processing->Resonance_Assignment Structural_Constraints Derive Structural Constraints (J-couplings, NOEs) Resonance_Assignment->Structural_Constraints Structure_Calculation Structure Calculation & Refinement Structural_Constraints->Structure_Calculation Final_Structure 3D Structure of this compound Structure_Calculation->Final_Structure Aspartocin_D_Synthesis Start Rink Amide Resin SPPS Solid-Phase Peptide Synthesis (Fmoc/tBu Chemistry) Start->SPPS Fatty_Acid_Coupling Fatty Acid Acylation SPPS->Fatty_Acid_Coupling Cleavage Cleavage from Resin Fatty_Acid_Coupling->Cleavage Purification1 RP-HPLC Purification (Linear Lipopeptide) Cleavage->Purification1 Cyclization Solution-Phase Cyclization Purification1->Cyclization Purification2 RP-HPLC Purification (Cyclic Lipopeptide) Cyclization->Purification2 Final_Product This compound Purification2->Final_Product

References

Unveiling the Acyl Tail: A Technical Guide to Identifying the Fatty Acid Side Chain of Aspartocin D

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the analytical methodologies required for the structural elucidation of Aspartocin D, a potent lipopeptide antibiotic. With a focus on identifying its distinguishing fatty acid side chain, this document offers detailed experimental protocols, data interpretation strategies, and visual workflows to support researchers, scientists, and drug development professionals in this complex endeavor. While the precise structure of this compound's fatty acid moiety is not as widely documented as its analogues, Aspartocin A, B, and C, the established analytical framework for this compound class provides a clear path for its definitive identification.

Aspartocins are a family of cyclic lipopeptide antibiotics that exhibit significant activity against Gram-positive bacteria.[1] These molecules consist of a cyclic decapeptide core attached to a fatty acid side chain. The variation in this acyl chain gives rise to the different analogues of Aspartocin. The structural determination of this fatty acid is paramount for understanding its structure-activity relationship and for potential future synthetic modifications.

Core Structure of Aspartocins

Aspartocins A, B, and C share the same cyclic decapeptide core: cyclo(Dab2-Pip3-MeAsp4-Asp5-Gly6-Asp7-Gly8-Dab9-Val10-Pro11-).[2][3] They differ in their fatty acid side chains, which are attached to the N-terminal aspartic acid (Asp1).[2][3][4]

Identifying the Fatty Acid Side Chain of this compound

The identification of the fatty acid side chain of this compound necessitates a multi-faceted analytical approach, primarily relying on mass spectrometry and nuclear magnetic resonance spectroscopy.

Table 1: Fatty Acid Side Chains of Known Aspartocins
Aspartocin AnalogueFatty Acid Side Chain NameMolecular Formula
Aspartocin AAsp1-isotetradecenoic acidC15H27O
Aspartocin BAsp1-anteisotetradecenoic acidC15H27O
Aspartocin CAsp1-isotridecenoic acidC14H25O

This table is based on published data for Aspartocins A, B, and C and serves as a reference for the expected class of fatty acid.[2][3]

Experimental Protocols

Isolation and Purification of this compound

A robust purification protocol is the foundation for accurate structural analysis.

  • Acid Precipitation and Solvent Extraction:

    • Acidify the fermentation broth supernatant to approximately pH 2.0 with concentrated HCl to precipitate the lipopeptides.[5]

    • Centrifuge the acidified supernatant to collect the crude lipopeptide pellet.

    • Extract the pellet with methanol or ethyl acetate to solubilize the lipopeptides.[5]

    • Evaporate the solvent under reduced pressure to obtain the crude extract.[5]

  • High-Performance Liquid Chromatography (HPLC) Purification:

    • Dissolve the crude extract in a suitable solvent (e.g., methanol/water mixture).

    • Purify the extract using a reversed-phase HPLC column (e.g., C18).[3]

    • Employ a gradient elution system, for example, with mobile phase A consisting of water with 0.05% trifluoroacetic acid (TFA) and mobile phase B consisting of acetonitrile with 0.05% TFA.[3][5]

    • Monitor the elution profile using a UV detector at approximately 215 nm.[3]

    • Collect the fractions corresponding to the this compound peak for further analysis.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight of the intact lipopeptide and for sequencing the peptide and identifying the fatty acid.

  • Electrospray Ionization Mass Spectrometry (ESI-MS):

    • Dissolve the purified this compound in a suitable solvent for infusion into the ESI source.

    • Acquire the full scan mass spectrum to determine the accurate mass of the molecular ion ([M+H]+ or [M-H]-).

    • High-resolution mass spectrometry (e.g., on a Q-TOF or FT-ICR instrument) will provide the elemental composition of the molecule.[2]

  • Tandem Mass Spectrometry (MS/MS):

    • Select the parent ion of this compound for fragmentation.

    • Analyze the resulting fragment ions to deduce the amino acid sequence of the cyclic peptide.

    • Key fragments will reveal the mass of the fatty acid side chain attached to the N-terminal aspartic acid.[2] For instance, a characteristic fragment ion will correspond to the acyl-Asp side chain.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy provides detailed information about the chemical structure of the fatty acid, including the length of the carbon chain, the presence and position of double bonds, and branching.

  • Sample Preparation:

    • Dissolve a few milligrams of purified this compound in a suitable deuterated solvent (e.g., DMSO-d6 or CD3OD).[2][6]

  • 1D and 2D NMR Experiments:

    • ¹H NMR: Provides information about the different types of protons present in the fatty acid chain, such as olefinic protons (indicating double bonds) and methyl protons (indicating branching).[2]

    • ¹³C NMR: Determines the number of carbon atoms in the fatty acid chain.

    • COSY (Correlation Spectroscopy): Establishes the connectivity between adjacent protons, helping to trace the carbon backbone of the fatty acid.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the overall structure and points of attachment.

Mandatory Visualizations

Experimental Workflow for Fatty Acid Identification

experimental_workflow cluster_purification Purification cluster_analysis Structural Analysis Fermentation Broth Fermentation Broth Acid Precipitation Acid Precipitation Fermentation Broth->Acid Precipitation Solvent Extraction Solvent Extraction Acid Precipitation->Solvent Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract HPLC Purification HPLC Purification Crude Extract->HPLC Purification Purified this compound Purified this compound HPLC Purification->Purified this compound Mass Spectrometry Mass Spectrometry Purified this compound->Mass Spectrometry NMR Spectroscopy NMR Spectroscopy Purified this compound->NMR Spectroscopy Intact Mass Intact Mass Mass Spectrometry->Intact Mass MS/MS Fragmentation MS/MS Fragmentation Mass Spectrometry->MS/MS Fragmentation 1D/2D NMR Spectra 1D/2D NMR Spectra NMR Spectroscopy->1D/2D NMR Spectra Fatty Acid Structure Fatty Acid Structure Intact Mass->Fatty Acid Structure MS/MS Fragmentation->Fatty Acid Structure 1D/2D NMR Spectra->Fatty Acid Structure

Caption: Workflow for the isolation and structural elucidation of the fatty acid side chain of this compound.

Logical Relationship in Spectroscopic Analysis

logical_relationship cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy Purified Sample Purified Sample ESI-MS ESI-MS Purified Sample->ESI-MS MS/MS MS/MS Purified Sample->MS/MS 1H NMR 1H NMR Purified Sample->1H NMR 13C NMR 13C NMR Purified Sample->13C NMR 2D NMR (COSY, HSQC, HMBC) 2D NMR (COSY, HSQC, HMBC) Purified Sample->2D NMR (COSY, HSQC, HMBC) Molecular Weight Molecular Weight ESI-MS->Molecular Weight Fragment Ions Fragment Ions MS/MS->Fragment Ions Fatty Acid Mass Fatty Acid Mass Fragment Ions->Fatty Acid Mass Final Structure Final Structure Fatty Acid Mass->Final Structure Chemical Shifts & Couplings Chemical Shifts & Couplings 1H NMR->Chemical Shifts & Couplings 13C NMR->Chemical Shifts & Couplings Connectivity Connectivity 2D NMR (COSY, HSQC, HMBC)->Connectivity Fatty Acid Structure Fatty Acid Structure Chemical Shifts & Couplings->Fatty Acid Structure Connectivity->Fatty Acid Structure Fatty Acid Structure->Final Structure

Caption: Interplay of mass spectrometry and NMR spectroscopy in determining the fatty acid structure.

References

The Dual-Pronged Mechanism of Aspartocin D: A Technical Guide to its Interaction with Undecaprenyl Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspartocin D, a member of the calcium-dependent lipopeptide antibiotic family, presents a compelling case for novel antibacterial drug development through its unique interaction with the essential bacterial lipid carrier, undecapaprenyl phosphate (C55-P). This technical guide delineates the molecular mechanism of this compound, focusing on its dual-pronged approach to disrupting the peptidoglycan synthesis pathway. This compound not only sequesters free C55-P but also directly inhibits the C55-P transporter protein, UptA. This document provides a comprehensive overview of the known quantitative interaction data, detailed experimental methodologies for studying these interactions, and visual representations of the key pathways and workflows.

Introduction

The rise of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial mechanisms. The bacterial cell wall, a structure essential for survival and absent in eukaryotes, remains a prime target for antibiotic development. The synthesis of peptidoglycan, the primary component of the cell wall, is a complex process involving the lipid carrier undecaprenyl phosphate (C55-P). C55-P is responsible for transporting peptidoglycan precursors from the cytoplasm across the cell membrane to the periplasm for incorporation into the growing cell wall.

This compound is a cyclic lipopeptide antibiotic that has been shown to be effective against a range of Gram-positive bacteria.[1][2] Its mechanism of action centers on the disruption of the C55-P cycle, a critical chokepoint in peptidoglycan synthesis. Recent studies have revealed a sophisticated, dual mechanism of action that enhances its antibacterial efficacy.[3][4][5] This guide will provide an in-depth analysis of this compound's interaction with C55-P and its associated transporter protein, UptA.

Mechanism of Action: A Dual-Pronged Attack

This compound employs a two-fold strategy to inhibit peptidoglycan synthesis, both of which target the availability and transport of C55-P.

2.1. Sequestration of Free Undecaprenyl Phosphate (C55-P)

Similar to other lipopeptide antibiotics like amphomycin, this compound has the ability to directly bind to and form a complex with free C55-P in the bacterial membrane.[3][5] This sequestration prevents C55-P from being utilized by the enzymes of the peptidoglycan synthesis pathway, effectively reducing the pool of available lipid carriers.

2.2. Inhibition of the Undecaprenyl Phosphate Transporter (UptA)

Beyond sequestering free C55-P, this compound exhibits a more direct inhibitory action on the recently identified C55-P transporter, UptA.[3][4][5] UptA is a membrane protein responsible for the "flipping" of C55-P from the periplasmic side back to the cytoplasmic side of the membrane, a crucial step for its recycling and reuse.[3][4] this compound has been shown to bind directly to UptA and competitively inhibit the binding of C55-P.[3][4][5] This direct inhibition of the transporter function further disrupts the C55-P cycle, amplifying its antibacterial effect.

The following diagram illustrates the dual mechanism of this compound in disrupting the peptidoglycan synthesis pathway.

cluster_membrane Bacterial Cell Membrane UptA UptA Transporter C55P_in C55-P (Cytoplasm) UptA->C55P_in Translocation (Flipping) C55P_out C55-P (Periplasm) C55P_out->UptA Binding PG_synthesis Peptidoglycan Synthesis Enzymes C55P_in->PG_synthesis Utilization AspartocinD This compound AspartocinD->Inhibition_UptA Inhibition AspartocinD->Sequestration Inhibition_UptA->UptA Sequestration->C55P_out Sequestration

This compound's dual mechanism of action.

Quantitative Data on Molecular Interactions

The primary method for elucidating the interactions between this compound, C55-P, and UptA has been native mass spectrometry. While direct binding affinities for this compound are still under investigation, studies have quantified the binding of C55-P and its pyrophosphate form (C55-PP) to UptA.

Interacting MoleculesMethodApparent Dissociation Constant (Kd)Reference
UptA and C55-PNative Mass Spectrometry5.7 ± 0.7 µM[5]
UptA and C55-PPNative Mass Spectrometry15.3 µM[5]

The competitive nature of this compound's interaction with the UptA:C55-P complex is demonstrated by the reduction in the relative abundance of the complex as observed in native mass spectrometry experiments upon the addition of this compound.

ExperimentObservationConclusionReference
Titration of this compound into UptA:C55-P complexDecrease in the intensity of the UptA:C55-P complex peak in mass spectra.This compound induces dissociation of the UptA:C55-P complex.[1][3]
Comparison with other antibioticsThis compound shows a more significant reduction in UptA:C55-P complex compared to non-lipopeptide antibiotics.The lipopeptide nature of this compound is crucial for its interaction with UptA.[3]

Experimental Protocols

The key experimental technique for studying the this compound-C55-P-UptA interactions is native mass spectrometry. This technique allows for the study of non-covalent interactions in the gas phase, providing insights into binding stoichiometry and relative binding affinities.

Native Mass Spectrometry of UptA-Lipid/Antibiotic Interactions

This protocol is a representative methodology based on the key findings of Oluwole et al. (2024) and general practices for native mass spectrometry of membrane protein-lipid interactions.[3][6][7]

1. Protein Preparation and Solubilization:

  • Express and purify the Bacillus subtilis UptA protein.

  • Solubilize the purified UptA in a buffer containing a mild detergent suitable for native mass spectrometry, such as n-dodecyl-β-D-maltoside (DDM) or lauryldimethylamine N-oxide (LDAO).

2. Sample Preparation for Mass Spectrometry:

  • Buffer exchange the solubilized UptA into a volatile aqueous buffer, typically 100-200 mM ammonium acetate, pH 7.5-8.0, containing a low concentration of detergent (e.g., 0.01-0.05% LDAO).

  • For binding experiments, incubate the buffer-exchanged UptA (final concentration ~2-5 µM) with varying concentrations of C55-P or this compound.

  • For competition experiments, pre-form the UptA:C55-P complex and then titrate in this compound.

3. Native Mass Spectrometry Analysis:

  • Introduce the samples into a mass spectrometer equipped for native protein analysis (e.g., a Q-Exactive or Orbitrap instrument) using nano-electrospray ionization (nESI).

  • Acquire mass spectra under "soft" ionization and ion transfer conditions to preserve non-covalent complexes. This includes using low cone and collision energies.

  • The mass spectra will show peaks corresponding to the apo-UptA protein, as well as complexes of UptA with C55-P and/or this compound.

4. Data Analysis:

  • Deconvolute the raw mass spectra to obtain the neutral mass of the protein and its complexes.

  • Determine the relative abundance of the different species (apo-protein, protein-ligand complexes) by integrating the peak areas.

  • For binding affinity determination, plot the fraction of bound protein as a function of ligand concentration and fit the data to a suitable binding model (e.g., a one-site binding model).

  • For competition experiments, monitor the decrease in the abundance of the UptA:C55-P complex as a function of this compound concentration.

The following diagram outlines the experimental workflow for native mass spectrometry.

Prot_Prep UptA Expression & Purification Solubilization Solubilization in Detergent Prot_Prep->Solubilization Buffer_Ex Buffer Exchange to Volatile Buffer Solubilization->Buffer_Ex Incubation Incubation with C55-P and/or this compound Buffer_Ex->Incubation nESI Nano-Electrospray Ionization Incubation->nESI MS Mass Spectrometry Analysis nESI->MS Data_Analysis Data Deconvolution & Analysis MS->Data_Analysis

Native mass spectrometry workflow.

Signaling Pathways and Logical Relationships

The interaction of this compound with the C55-P cycle is a key event in its overall mechanism of inducing bacterial cell death. The following diagram illustrates the logical relationship between this compound's molecular interactions and its ultimate antibacterial effect.

AspartocinD This compound Sequestration C55-P Sequestration AspartocinD->Sequestration UptA_Inhibition UptA Inhibition AspartocinD->UptA_Inhibition C55P_Cycle_Disruption Disruption of C55-P Cycle Sequestration->C55P_Cycle_Disruption UptA_Inhibition->C55P_Cycle_Disruption PG_Precursor_Depletion Depletion of Peptidoglycan Precursors C55P_Cycle_Disruption->PG_Precursor_Depletion Cell_Wall_Synthesis_Inhibition Inhibition of Cell Wall Synthesis PG_Precursor_Depletion->Cell_Wall_Synthesis_Inhibition Cell_Lysis Bacterial Cell Lysis Cell_Wall_Synthesis_Inhibition->Cell_Lysis

Logical pathway of this compound's action.

Conclusion and Future Directions

This compound's dual-pronged attack on the undecaprenyl phosphate cycle represents a sophisticated and highly effective antibacterial strategy. By both sequestering the free lipid carrier and directly inhibiting its transporter, this compound creates a bottleneck in the essential process of peptidoglycan synthesis. The information presented in this guide highlights the current understanding of these interactions, primarily elucidated through native mass spectrometry.

Future research should focus on obtaining high-resolution structural data of the this compound complexes with both C55-P and UptA to provide a more detailed molecular basis for these interactions. Furthermore, a more precise quantification of the binding affinities through techniques such as isothermal titration calorimetry or surface plasmon resonance, though challenging for membrane-associated systems, would be invaluable for structure-activity relationship studies and the rational design of next-generation lipopeptide antibiotics targeting the C55-P cycle.

References

The Pivotal Role of D-Amino Acids in the Structural and Functional Landscape of Aspartocin D

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Aspartocin D, a member of the amphomycin class of lipopeptide antibiotics, exhibits potent, calcium-dependent activity against a range of Gram-positive bacteria. Its complex cyclic structure, which is crucial for its mechanism of action, is defined by the presence of two key D-amino acid residues: D-pipecolic acid and D-erythro-α,β-diaminobutyric acid. This technical guide delineates the profound significance of these non-canonical amino acids in dictating the three-dimensional conformation, biological activity, and overall therapeutic potential of this compound. Through an examination of its structure, mechanism of action, and relevant experimental data, this document provides a comprehensive resource for professionals engaged in antibiotic research and development.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the exploration of novel antimicrobial agents with unique mechanisms of action. Lipopeptide antibiotics, such as this compound, represent a promising class of therapeutics due to their potent activity and complex structures that can evade common resistance pathways. A defining characteristic of many cyclic lipopeptides is the incorporation of D-amino acids, which are post-translationally modified residues that play a critical role in shaping the peptide's architecture and function. This guide focuses on the specific contributions of the D-amino acid constituents of this compound to its structure and antibacterial efficacy.

The Structure of this compound

This compound is a complex lipopeptide antibiotic originally isolated from Streptomyces canus. Its structure consists of a cyclic decapeptide core with a lipid side chain attached. The core amino acid sequence is cyclo(Dab2-Pip3-MeAsp4-Asp5-Gly6-Asp7-Gly8-Dab9-Val10-Pro11-), where Dab is α,β-diaminobutyric acid, Pip is pipecolic acid, and MeAsp is β-methylaspartic acid. A fatty acid tail is acylated to an N-terminal Aspartic acid (Asp1), which is in turn linked to the cyclic core through the side chain of the diaminobutyric acid at position 2.

Crucially, the cyclic nature of this compound is facilitated by the presence of two D-amino acids:

  • D-pipecolic acid (Pip) at position 3: A cyclic imino acid, which is a homolog of proline.

  • D-erythro-α,β-diaminobutyric acid (Dab) at position 9.

The presence of these D-amino acids is not merely a structural anomaly but a fundamental requirement for the molecule's bioactivity. Peptides composed entirely of L-amino acids typically adopt α-helical conformations, which are not conducive to cyclization. The inclusion of D-amino acids introduces conformational flexibility, enabling the peptide backbone to adopt the necessary turns to form a stable cyclic structure.[1]

Aspartocin_D_Structure cluster_core Cyclic Decapeptide Core cluster_sidechain Lipid Side Chain Dab2 Dab2 Pip3 Pip3 Dab2->Pip3 L-Dab MeAsp4 MeAsp4 Pip3->MeAsp4 D-Pip Asp5 Asp5 MeAsp4->Asp5 L-MeAsp Gly6 Gly6 Asp5->Gly6 L-Asp Asp7 Asp7 Gly6->Asp7 Gly Gly8 Gly8 Asp7->Gly8 L-Asp Dab9 Dab9 Gly8->Dab9 Gly Val10 Val10 Dab9->Val10 D-Dab Pro11 Pro11 Val10->Pro11 L-Val Pro11->Dab2 L-Pro Fatty_Acid Fatty Acid Asp1 L-Asp Fatty_Acid->Asp1 Asp1->Dab2 Side chain linkage

Figure 1: Simplified structural representation of this compound.

Significance of D-Amino Acids in this compound

Conformational Rigidity and Receptor Binding

The incorporation of D-amino acids imparts a degree of conformational rigidity to the cyclic peptide core of this compound. This defined three-dimensional structure is essential for its specific interaction with its bacterial target. The mechanism of action for this compound, similar to other amphomycin-class antibiotics, involves the disruption of bacterial cell wall synthesis.[2][3] This is achieved by binding to the lipid carrier undecaprenyl phosphate (C55-P), which is responsible for transporting peptidoglycan precursors across the cell membrane.[2][3] The precise folding of the peptide, dictated by the D-amino acid residues, creates a binding pocket that can effectively sequester C55-P, thereby inhibiting cell wall formation and leading to bacterial cell death.

Resistance to Proteolytic Degradation

A significant advantage conferred by D-amino acids is the increased resistance of the peptide to degradation by proteases. Host and bacterial proteases are typically specific for L-amino acid residues. The presence of D-amino acids in the peptide backbone of this compound renders it less susceptible to enzymatic cleavage, thereby increasing its stability and bioavailability in a biological environment. This enhanced stability is a critical attribute for a therapeutic agent.

The Role of Specific D-Amino Acids
  • D-pipecolic Acid: The cyclic nature of D-pipecolic acid introduces a significant conformational constraint on the peptide backbone. Its incorporation is thought to be crucial for inducing the necessary turn in the peptide chain to facilitate cyclization. Studies on other lipopeptides have shown that replacing proline residues (structurally similar to pipecolic acid) can lead to a reduction in antimicrobial activity, suggesting the importance of this specific cyclic structure for maintaining the bioactive conformation.[4]

  • D-diaminobutyric Acid: The presence of D-diaminobutyric acid is also critical for the biological activity of this compound. In other lipopeptide antibiotics like polymyxins, the diaminobutyric acid residues are key to their antibacterial action, contributing to the molecule's overall charge and interaction with the bacterial membrane.[5][6] While the precise role of the D-configuration at this position in this compound requires further elucidation, it is likely integral to the correct spatial orientation of the side chains necessary for target binding and membrane interaction.

Quantitative Data

The antibacterial activity of this compound is calcium-dependent. The following table summarizes the minimum inhibitory concentrations (MICs) of this compound against various Gram-positive bacteria at different calcium concentrations.

Bacterial StrainCalcium Concentration (mM)MIC (µg/mL)Reference
Bacillus subtilis2.50.06Cayman Chemical
Bacillus subtilis0.1254Cayman Chemical
Staphylococcus aureus2.50.25Cayman Chemical
Staphylococcus aureus0.1258Cayman Chemical

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A standard broth microdilution method is employed to determine the MIC of this compound.

  • Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of this compound and Calcium Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions are then made in MHB. Calcium chloride solutions are added to the broth to achieve the desired final concentrations.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

MIC_Workflow A Bacterial Culture B Dilute in MHB to 5x10^5 CFU/mL A->B E Inoculate microtiter plate B->E C Prepare serial dilutions of this compound in MHB C->E D Add varying concentrations of CaCl2 D->C F Incubate at 37°C for 18-24h E->F G Read MIC F->G

Figure 2: Workflow for MIC determination.
Structural Elucidation by NMR Spectroscopy

The three-dimensional structure of this compound in solution can be determined using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., DMSO-d6 or CD3OH).

  • NMR Data Acquisition: A series of one- and two-dimensional NMR experiments are performed, including COSY, TOCSY, NOESY, and HSQC.

  • Spectral Assignment: The resonances in the NMR spectra are assigned to specific protons and carbons in the molecule.

  • Structural Calculation: The distance restraints obtained from the NOESY experiment are used in molecular dynamics simulations to calculate a family of low-energy structures consistent with the experimental data.

NMR_Workflow A Dissolve this compound in deuterated solvent B Acquire 1D and 2D NMR spectra A->B C Assign proton and carbon resonances B->C D Extract distance restraints from NOESY C->D E Perform molecular dynamics simulations D->E F Determine 3D structure E->F

Figure 3: Workflow for NMR-based structure elucidation.

Signaling Pathway and Mechanism of Action

The primary mechanism of action of this compound involves the inhibition of peptidoglycan synthesis, a crucial process for maintaining the integrity of the bacterial cell wall.

Mechanism_of_Action AspartocinD This compound Complex This compound-C55-P Complex AspartocinD->Complex C55P Undecaprenyl Phosphate (C55-P) C55P->Complex Inhibition Inhibition Complex->Inhibition Sequestration of C55-P Peptidoglycan_Precursor Peptidoglycan Precursor Peptidoglycan_Precursor->Inhibition Cell_Wall_Synthesis Cell Wall Synthesis Inhibition->Cell_Wall_Synthesis Blocks precursor transport Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Failure leads to

Figure 4: Proposed mechanism of action for this compound.

Conclusion

The D-amino acid residues within the structure of this compound are not arbitrary components but rather integral elements that dictate its conformational properties, stability, and ultimately, its potent antibacterial activity. D-pipecolic acid and D-erythro-α,β-diaminobutyric acid are essential for the formation of the cyclic peptide core, providing the necessary structural constraints for target recognition and resistance to proteolytic degradation. A thorough understanding of the roles of these D-amino acids is paramount for the rational design of novel lipopeptide antibiotics with improved efficacy and pharmacokinetic profiles. Further research into the specific interactions mediated by these residues will undoubtedly pave the way for the development of next-generation therapeutics to combat the growing challenge of antibiotic resistance.

References

Methodological & Application

Proposed Protocol for the Total Synthesis of Aspartocin D: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document outlines a proposed, detailed protocol for the total synthesis of Aspartocin D. As a validated, step-by-step synthesis has not been publicly documented, this protocol is constructed based on established principles of solid-phase peptide synthesis (SPPS) and methodologies successfully applied to structurally analogous lipopeptides.

This compound is a promising lipopeptide antibiotic characterized by a cyclic decapeptide core and a lipid side chain. Its potent antibacterial properties make it a molecule of significant interest for therapeutic development. This application note details a hypothetical yet scientifically grounded approach to its total synthesis, providing a framework for its laboratory preparation.

Proposed Synthetic Strategy

The total synthesis of this compound is envisioned to proceed via a solid-phase approach, which offers advantages in purification and automation. The key stages of the proposed synthesis are:

  • Solid-Phase Peptide Synthesis (SPPS): The linear decapeptide backbone will be assembled on a solid support using Fmoc/tBu chemistry.

  • N-terminal Lipidation: The specific fatty acid characteristic of this compound will be coupled to the N-terminal amino acid of the resin-bound peptide.

  • On-Resin Cyclization: An intramolecular amide bond will be formed to create the cyclic peptide structure while still attached to the solid support.

  • Cleavage and Global Deprotection: The completed lipopeptide will be cleaved from the resin, with concomitant removal of all side-chain protecting groups.

  • Purification and Characterization: The final product will be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry and NMR spectroscopy.

Visualizing the Synthetic Workflow

The overall proposed synthetic pathway for this compound is depicted in the following workflow diagram.

Total_Synthesis_Workflow Resin 1. Resin Preparation SPPS 2. Linear Peptide Assembly (Fmoc-SPPS) Resin->SPPS Lipidation 3. Fatty Acid Acylation SPPS->Lipidation Cyclization 4. On-Resin Macrolactamization Lipidation->Cyclization Cleavage 5. Cleavage and Deprotection Cyclization->Cleavage Purification 6. RP-HPLC Purification Cleavage->Purification Aspartocin_D This compound Purification->Aspartocin_D

Caption: A proposed workflow for the solid-phase total synthesis of this compound.

Data Presentation: Amino Acid Sequence and Protecting Group Strategy

The synthesis of the this compound peptide backbone requires a robust protecting group strategy to ensure the selective formation of amide bonds. The following table outlines the amino acid sequence and a proposed set of protecting groups for an Fmoc-based solid-phase synthesis.

PositionAmino AcidNα-ProtectionSide-Chain Protection
1AspFmocOtBu
2DabFmocBoc
3PipFmoc-
4MeAspFmocOtBu
5AspFmocOtBu
6GlyFmoc-
7AspFmocOtBu
8GlyFmoc-
9DabFmocBoc
10ValFmoc-
11ProFmoc-

Detailed Experimental Protocols

The following protocols are hypothetical and should be optimized by the end-user.

Resin Preparation and Attachment of the First Amino Acid

A 2-chlorotrityl chloride (2-CTC) resin is recommended for its acid-labile properties, allowing for the potential cleavage of the protected linear peptide if needed.

  • Procedure:

    • Swell 2-CTC resin (1.0 g, ~1.4 mmol/g) in dichloromethane (DCM, 15 mL) for 1 hour in a peptide synthesis vessel.

    • Drain the solvent.

    • Dissolve Fmoc-Pro-OH (4 equivalents relative to resin loading) and diisopropylethylamine (DIEA) (8 equivalents) in DCM (10 mL).

    • Add the solution to the swollen resin and agitate at room temperature for 2 hours.

    • To cap any unreacted sites, add methanol (1 mL) and continue agitation for 30 minutes.

    • Wash the resin sequentially with DCM (3 x 15 mL), dimethylformamide (DMF) (3 x 15 mL), and finally DCM (3 x 15 mL).

    • Dry the resin under high vacuum.

Iterative Peptide Chain Elongation (SPPS Cycles)

The decapeptide is assembled through repetitive cycles of Fmoc deprotection and amino acid coupling.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (v/v, 15 mL) for 3 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5 x 15 mL).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-protected amino acid (4 eq.) with hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) (3.9 eq.) and DIEA (8 eq.) in DMF (10 mL) for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the reaction completion using a qualitative ninhydrin (Kaiser) test. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (3 x 15 mL).

This cycle of deprotection and coupling is repeated for each amino acid in the sequence.

N-terminal Lipidation

Following the coupling of the final amino acid (Aspartic Acid) and subsequent Fmoc removal, the lipid tail is introduced.

  • Procedure:

    • Dissolve the specific fatty acid for this compound (4 eq.), HATU (3.9 eq.), and DIEA (8 eq.) in DMF (10 mL) and allow to pre-activate for 2 minutes.

    • Add the activated fatty acid solution to the resin-bound peptide.

    • Allow the reaction to proceed for 4-6 hours at room temperature.

    • Wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).

On-Resin Cyclization (Macrolactamization)

For this proposed synthesis, a head-to-tail cyclization is suggested. This requires a linker that allows for the deprotection of the C-terminal carboxylic acid while the peptide remains attached to the resin via a side chain. Alternatively, and more commonly for cyclic peptides, the linear peptide is assembled on a resin that allows for side-chain attachment, followed by cleavage of the N- and C-termini for on-resin cyclization.

  • Illustrative Head-to-Tail Cyclization Protocol:

    • After N-terminal Fmoc deprotection of the lipidated linear peptide, wash the resin with DMF (5 x 15 mL).

    • Add a solution of benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) (4 eq.), 1-hydroxybenzotriazole (HOBt) (4 eq.), and DIEA (8 eq.) in DMF.

    • Agitate the reaction at room temperature for 24 hours.

    • Monitor the completion of the cyclization by cleaving a small sample of the resin and analyzing via mass spectrometry.

    • Upon completion, wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).

Cleavage from Resin and Global Deprotection

A strong acid cocktail is used to release the cyclic lipopeptide from the solid support and remove the side-chain protecting groups.

  • Procedure:

    • Treat the dried resin with a cleavage cocktail of trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v; 10 mL per gram of resin) for 3 hours at room temperature.

    • Filter the resin and collect the cleavage solution.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Collect the precipitate by centrifugation and wash with cold diethyl ether (2-3 times).

    • Dry the crude product under vacuum.

Purification and Characterization

The final step is to purify the crude product to obtain this compound.

  • Procedure:

    • Dissolve the crude peptide in a minimal volume of a suitable solvent mixture (e.g., 50% acetonitrile in water).

    • Purify the product using preparative RP-HPLC with a C18 column. A gradient of acetonitrile in water with 0.1% TFA is typically used.

    • Analyze the collected fractions by analytical RP-HPLC and mass spectrometry.

    • Combine the pure fractions and lyophilize to yield the final product as a white, fluffy powder.

    • Confirm the structure and purity using high-resolution mass spectrometry and NMR spectroscopy.

Logical Relationship of the SPPS Cycle

The core of the peptide synthesis is the iterative SPPS cycle, a logical progression of deprotection and coupling reactions.

SPPS_Logic Start Resin-Peptide-(AA)n-Fmoc Deprotection Fmoc Removal (Piperidine/DMF) Start->Deprotection Free_Amine Resin-Peptide-(AA)n-NH2 Deprotection->Free_Amine Coupling Addition of Fmoc-(AA)n+1 (Coupling Reagents) Free_Amine->Coupling Elongated_Peptide Resin-Peptide-(AA)n+1-Fmoc Coupling->Elongated_Peptide Elongated_Peptide->Deprotection Repeat for next residue

Caption: The logical progression of one cycle in solid-phase peptide synthesis.

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Purification of Aspartocin D from Fermentation Broth

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note outlines a comprehensive strategy for the purification of Aspartocin D, a lipopeptide antibiotic, from fermentation broth. This compound, produced by Streptomyces canus, exhibits potent activity against Gram-positive bacteria.[1] The purification protocol described herein is a multi-step process employing a combination of solid-phase extraction and reversed-phase high-performance liquid chromatography (RP-HPLC). This method is designed to yield high-purity this compound suitable for further research and development. The protocol is based on established methods for the purification of similar lipopeptide antibiotics, such as daptomycin.[2][3][4]

Introduction

This compound is a member of the aspartocin complex of lipopeptide antibiotics, which also includes aspartocins A, B, and C.[5][6][7] These compounds share a common cyclic decapeptide core but differ in their fatty acid side chains.[5][6][7] The purification of lipopeptides from complex fermentation broths presents a significant challenge due to the presence of numerous structurally related impurities. HPLC is a powerful technique for the high-resolution separation of such complex mixtures. This application note provides a detailed protocol for the purification of this compound, from initial sample preparation to final polishing by RP-HPLC.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for the development of an effective purification strategy.

PropertyValueReference
Molecular Formula C57H89N13O20[1]
Molecular Weight 1276.4 g/mol [1]
Solubility Soluble in DMF, DMSO, Ethanol, Methanol[1]
Class Lipopeptide Antibiotic[1]
Producing Organism Streptomyces canus FIM0916[1]
Biological Activity Calcium-dependent activity against Gram-positive bacteria[1]

Table 1: Physicochemical Properties of this compound

Experimental Protocols

Overall Purification Workflow

The purification of this compound from fermentation broth can be conceptualized as a multi-stage process, as illustrated in the workflow diagram below.

Purification_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing - Initial Purification cluster_2 Downstream Processing - HPLC Purification cluster_3 Final Product Fermentation_Broth Fermentation Broth Clarification Broth Clarification (Centrifugation/Filtration) Fermentation_Broth->Clarification Harvest SPE Solid-Phase Extraction (e.g., Diaion HP-20) Clarification->SPE Clarified Supernatant Prep_HPLC Preparative RP-HPLC SPE->Prep_HPLC Eluted Extract Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Separation Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis Collected Fractions Pure_Aspartocin_D Purified this compound Purity_Analysis->Pure_Aspartocin_D Pooled Pure Fractions HPLC_Method_Development Sample_Prep Sample Preparation (Clarified & Concentrated Extract) Injection Sample Injection Sample_Prep->Injection Column_Selection Column Selection (C18 Reversed-Phase) Separation Chromatographic Separation Column_Selection->Separation Mobile_Phase Mobile Phase Optimization (Acetonitrile/Water with TFA) Mobile_Phase->Separation Gradient_Dev Gradient Development (Linear Gradient) Gradient_Dev->Separation Detection Detection Wavelength (210-220 nm) Data_Acquisition Data Acquisition & Analysis Detection->Data_Acquisition Injection->Separation Separation->Data_Acquisition

References

Application Notes and Protocols for In Vitro Antibacterial Assay of Aspartocin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspartocin D is a lipopeptide antibiotic belonging to the calcium-dependent antibiotic (CDA) class. Its antibacterial activity is directed towards Gram-positive bacteria, and its mechanism of action involves the disruption of bacterial cell wall synthesis. Specifically, this compound targets the undecaprenyl phosphate (C55-P) cycle, a critical pathway for the translocation of peptidoglycan precursors across the cytoplasmic membrane. By interacting with C55-P and the membrane protein UptA, a C55-P flippase, this compound effectively inhibits peptidoglycan synthesis, leading to bacterial cell death. The in vitro antibacterial efficacy of this compound is notably dependent on the concentration of calcium ions in the growth medium.

These application notes provide detailed protocols for determining the in vitro antibacterial activity of this compound through Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetic assays.

Data Presentation

Table 1: Example MIC and MBC Data for this compound
Bacterial StrainCalcium Concentration (mg/L)MIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus ATCC® 29213™500.51
Bacillus subtilis ATCC® 6633™500.250.5
Enterococcus faecalis ATCC® 29212™5012
Staphylococcus aureus (Clinical Isolate)5012
Table 2: Example Time-Kill Kinetics Data for this compound against S. aureus ATCC® 29213™
Time (hours)Growth Control (log10 CFU/mL)1x MIC (log10 CFU/mL)2x MIC (log10 CFU/mL)4x MIC (log10 CFU/mL)
05.75.75.75.7
26.55.24.84.1
47.34.63.93.0
88.53.82.9<2 (Limit of Detection)
128.93.1<2 (Limit of Detection)<2 (Limit of Detection)
249.22.5<2 (Limit of Detection)<2 (Limit of Detection)

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Calcium Chloride (CaCl₂) solution, sterile

  • Bacterial strains (e.g., Staphylococcus aureus ATCC® 29213™, Bacillus subtilis ATCC® 6633™)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

  • Preparation of Calcium-Supplemented CAMHB: Prepare CAMHB according to the manufacturer's instructions. Supplement the broth with a sterile CaCl₂ solution to achieve a final physiological concentration of 50 mg/L of calcium ions.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this suspension in the calcium-supplemented CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of calcium-supplemented CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first column of wells, resulting in the highest concentration to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. This will dilute the this compound concentrations to their final testing concentrations.

  • Controls:

    • Growth Control: A well containing 200 µL of inoculated, calcium-supplemented CAMHB without this compound.

    • Sterility Control: A well containing 200 µL of uninoculated, calcium-supplemented CAMHB.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the naked eye.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

Materials:

  • MIC plate from Protocol 1

  • Tryptic Soy Agar (TSA) plates

  • Sterile micropipette and tips

Procedure:

  • Following the MIC determination, select the wells showing no visible growth.

  • From the growth control well and each well with no visible growth, aspirate 10 µL of the suspension.

  • Spot-inoculate the 10 µL onto a TSA plate.

  • Incubate the TSA plates at 35°C ± 2°C for 18-24 hours.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., ≤ 0.1% of the original bacteria survive).

Protocol 3: Time-Kill Kinetic Assay

Materials:

  • This compound

  • Calcium-supplemented CAMHB

  • Bacterial strain in mid-logarithmic growth phase

  • Sterile culture tubes

  • Sterile saline for dilutions

  • TSA plates

  • Incubator with shaking capabilities (35°C ± 2°C)

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as in the MIC protocol. Dilute this suspension in pre-warmed, calcium-supplemented CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Preparation of Test Tubes: Prepare tubes containing calcium-supplemented CAMHB with this compound at concentrations of 0x (growth control), 1x, 2x, and 4x the predetermined MIC.

  • Inoculation: Inoculate each tube with the prepared bacterial suspension.

  • Incubation and Sampling: Incubate the tubes at 35°C with constant agitation. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.[1]

  • Viable Cell Counting:

    • Perform ten-fold serial dilutions of each aliquot in sterile saline.

    • Plate 100 µL of appropriate dilutions onto TSA plates.

    • Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • Data Analysis: Count the colonies on each plate and calculate the CFU/mL for each time point and concentration. Plot the log10 CFU/mL versus time for each concentration. Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[2]

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay cluster_timekill Time-Kill Assay prep_aspartocin Prepare this compound Stock Solution serial_dilution Serial Dilution of This compound in 96-well Plate prep_aspartocin->serial_dilution prep_media Prepare Calcium- Supplemented CAMHB prep_media->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_mic Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate_mic inoculate_tk Inoculate Tubes prep_inoculum->inoculate_tk serial_dilution->inoculate_mic incubate_mic Incubate 16-20h at 35°C inoculate_mic->incubate_mic read_mic Read MIC incubate_mic->read_mic plate_mbc Plate from Wells with No Growth read_mic->plate_mbc prep_tubes Prepare Tubes with Multiples of MIC read_mic->prep_tubes incubate_mbc Incubate 18-24h at 35°C plate_mbc->incubate_mbc read_mbc Determine MBC incubate_mbc->read_mbc prep_tubes->inoculate_tk incubate_sample_tk Incubate and Sample at Time Points inoculate_tk->incubate_sample_tk plate_count_tk Serial Dilution and Plate Counting incubate_sample_tk->plate_count_tk plot_data_tk Plot log10 CFU/mL vs. Time plate_count_tk->plot_data_tk

Caption: Workflow for in vitro antibacterial assays of this compound.

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_MurNAc UDP-MurNAc- pentapeptide Lipid_I Lipid I UDP_MurNAc->Lipid_I MraY C55P_cyto C55-P (Undecaprenyl Phosphate) C55P_cyto->Lipid_I MraY MraY MurG MurG Lipid_II Lipid II Lipid_I->Lipid_II MurG PGN_synthesis Peptidoglycan Synthesis Lipid_II->PGN_synthesis Flippase (e.g., MurJ) UptA UptA (Flippase) UptA->C55P_cyto Facilitates Aspartocin_D This compound Aspartocin_D->UptA Inhibits C55P_peri C55-P Aspartocin_D->C55P_peri Sequesters PGN_synthesis->C55P_peri Release C55P_peri->C55P_cyto Flipping

Caption: this compound's mechanism of action targeting peptidoglycan synthesis.

References

Determining the Minimum Inhibitory Concentration (MIC) of Aspartocin D: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Aspartocin D, a lipopeptide antibiotic with activity against Gram-positive bacteria. The methodology is based on the broth microdilution method, adapted specifically for cationic antimicrobial peptides to ensure accurate and reproducible results. This protocol is intended for use by researchers in microbiology, infectious diseases, and drug development.

Introduction

This compound is a member of the lipopeptide antibiotic family, which includes other notable compounds like daptomycin and amphomycin.[1][2][3] Structurally, it consists of a cyclic decapeptide core with an acyl-Asp side chain.[1][4] Its antimicrobial activity is calcium-dependent and targets the bacterial cell wall synthesis pathway. Specifically, this compound has been shown to interact with the lipid carrier undecaprenyl phosphate (C₅₅-P) and inhibit the function of the flippase UptA, which is crucial for the translocation of C₅₅-P across the cell membrane.[5][6] This disruption of the peptidoglycan pathway ultimately leads to bacterial cell death. Given the rise of antibiotic resistance, accurately assessing the potency of novel compounds like this compound is critical. The MIC is a fundamental measure of an antimicrobial agent's in vitro activity, representing the lowest concentration that prevents the visible growth of a microorganism.[7][8][9] Standard antimicrobial susceptibility testing methods, such as those developed by the Clinical and Laboratory Standards Institute (CLSI), often require modification for cationic antimicrobial peptides to prevent their binding to standard polystyrene labware, which can lead to an underestimation of their potency.[10][11][12][13] This protocol outlines a modified broth microdilution method suitable for determining the MIC of this compound.

Data Presentation

The following table summarizes previously reported MIC values for this compound against common Gram-positive bacteria. This data is provided for reference and may vary based on the specific bacterial strains and experimental conditions used.

MicroorganismStrainMIC (µg/mL)Calcium Concentration (mM)Reference
Bacillus subtilisNot Specified0.125Not Specified[14]
Staphylococcus aureusNot Specified0.5Not Specified[14]
Bacillus subtilisNot Specified0.06 - 42.5 - 0.125[14]
Staphylococcus aureusNot Specified0.25 - 82.5 - 0.125[14]

Experimental Protocols

Principle

The broth microdilution method is used to determine the MIC of an antimicrobial agent.[7][15][16] This involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are examined for visible signs of microbial growth. The MIC is the lowest concentration of the antimicrobial agent that inhibits this visible growth.[8][17][18] For cationic peptides like this compound, modifications to the standard protocol are necessary to minimize non-specific binding to plastic surfaces.[10][11][12]

Materials
  • This compound (purity ≥85%)[14]

  • Test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Bacillus subtilis ATCC 6633)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Polypropylene 96-well microtiter plates

  • Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA)

  • Sterile deionized water

  • Sterile 1.5 mL polypropylene microcentrifuge tubes

  • Spectrophotometer

  • Incubator (35-37°C)

  • Pipettes and sterile tips

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading cluster_confirmation Confirmation (Optional) prep_bacteria Prepare Bacterial Inoculum dispense_bacteria Dispense Bacterial Suspension into 96-well Plate prep_bacteria->dispense_bacteria prep_aspartocin Prepare this compound Stock and Serial Dilutions add_aspartocin Add this compound Dilutions to Wells prep_aspartocin->add_aspartocin dispense_bacteria->add_aspartocin add_controls Add Positive and Negative Controls add_aspartocin->add_controls incubate Incubate Plate at 37°C for 18-24 hours add_controls->incubate read_mic Read MIC Visually or with Plate Reader incubate->read_mic determine_mbc Determine Minimum Bactericidal Concentration (MBC) read_mic->determine_mbc

Figure 1: Experimental workflow for MIC determination of this compound.
Step-by-Step Protocol

1. Preparation of Bacterial Inoculum:

a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

b. Inoculate the colonies into a tube containing 5 mL of CAMHB.

c. Incubate the broth culture at 37°C on a shaker (180 rpm) until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.10).

d. Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate. This typically requires a 1:100 dilution of the 0.5 McFarland suspension.[8]

2. Preparation of this compound Stock and Serial Dilutions:

a. Prepare a stock solution of this compound in sterile deionized water. The initial concentration should be at least 10 times the highest concentration to be tested.

b. To minimize binding, perform serial two-fold dilutions of the this compound stock solution in a sterile diluent of 0.01% acetic acid containing 0.2% BSA in polypropylene microcentrifuge tubes.[11]

3. Assay Setup in Polypropylene 96-well Plate:

a. In a polypropylene 96-well plate, add 100 µL of the standardized bacterial suspension to each well in columns 1 through 11.

b. Add 100 µL of sterile CAMHB to the wells in column 12 to serve as a sterility control (negative control).

c. Add 11 µL of the serially diluted this compound solutions to the corresponding wells in columns 1 through 10. This will result in a 1:10 dilution of the peptide in the well.

d. Add 11 µL of the diluent (0.01% acetic acid with 0.2% BSA) to the wells in column 11 to serve as a growth control (positive control).

4. Incubation:

a. Cover the microtiter plate and incubate at 37°C for 18-24 hours in ambient air.

5. Reading the MIC:

a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

b. Alternatively, the results can be read using a microplate reader at 600 nm. The MIC is defined as the lowest concentration that reduces growth by more than 50% compared to the growth in the control well (column 11).[11]

6. Determination of Minimum Bactericidal Concentration (MBC) (Optional):

a. To determine the MBC, take a 10 µL aliquot from the wells showing no visible growth (the MIC well and the two subsequent higher concentration wells).

b. Plate the aliquots onto Mueller-Hinton agar plates.

c. Incubate the plates at 37°C for 18-24 hours.

d. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.[12]

Mechanism of Action of this compound

Figure 2: Proposed mechanism of action of this compound.

Troubleshooting

IssuePossible CauseSolution
No growth in positive control wellsInoculum viability issue or incorrect mediumUse a fresh bacterial culture and verify the quality of the Mueller-Hinton broth.
Growth in sterility control wellsContaminationUse aseptic techniques throughout the procedure. Ensure all materials are sterile.
Inconsistent results between replicatesPipetting errors or improper mixingEnsure accurate pipetting and proper mixing of reagents.
Higher than expected MIC valuesBinding of this compound to labwareUse polypropylene microtiter plates and tubes. Use a diluent containing BSA to reduce non-specific binding.

Conclusion

This protocol provides a reliable and reproducible method for determining the MIC of this compound against Gram-positive bacteria. The key modifications, including the use of polypropylene plates and a specific diluent, are crucial for obtaining accurate results for this class of cationic antimicrobial peptides. Adherence to this standardized protocol will facilitate the comparison of data across different laboratories and support the further development of this compound as a potential therapeutic agent.

References

Application Note: A Calcium-Dependent Bioassay for Characterizing Aspartocin D Activity at Gq-Coupled GPCRs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aspartocin D is an anionic lipopeptide antibiotic belonging to the amphomycin group.[1][2] Its primary mechanism of action involves inhibiting bacterial cell wall biosynthesis by forming a complex with the lipid carrier undecaprenyl phosphate (C55-P), thereby disrupting the peptidoglycan cycle.[3][4][5] While its antibacterial properties are established, the effects of cyclic peptides on mammalian cellular signaling pathways are of increasing interest in drug discovery for identifying novel therapeutic activities or potential off-target effects.

This application note details a robust, high-throughput calcium flux bioassay for assessing the activity of this compound on G-protein coupled receptors (GPCRs), specifically those that couple to the Gαq signaling pathway. Activation of Gq-coupled GPCRs stimulates phospholipase C (PLC), leading to the generation of inositol 1,4,5-trisphosphate (IP3).[6][7] IP3, in turn, binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[8][9] This transient increase in cytosolic Ca2+ can be monitored using calcium-sensitive fluorescent dyes, providing a direct measure of receptor activation.[10][11][12]

The protocol described herein is optimized for a fluorescence imaging plate reader (FLIPR) system and provides a sensitive and reliable method for screening and characterizing the potential agonistic or antagonistic activity of this compound on a target of interest, such as the oxytocin receptor, a well-characterized Gq-coupled GPCR.[7][13]

Signaling Pathway and Experimental Design

The bioassay is designed to detect the mobilization of intracellular calcium following the potential interaction of this compound with a Gq-coupled GPCR expressed in a recombinant mammalian cell line.

Gq_Signaling_Pathway Hypothesized Gq-Coupled GPCR Signaling Pathway for this compound AspartocinD This compound (Ligand) GPCR Gq-Coupled GPCR (e.g., Oxytocin Receptor) AspartocinD->GPCR 1. Binding Gq Gq Protein GPCR->Gq 2. Activation PLC Phospholipase C (PLC) Gq->PLC 3. Activation PIP2 PIP2 PLC->PIP2 4. Cleavage IP3 IP3 PIP2->IP3 IP3R IP3 Receptor (IP3R) IP3->IP3R Ca_release Ca²⁺ Release Ca_store Ca²⁺ Store IP3R->Ca_store 6. Channel Opening Ca_store->Ca_release 7. Release into Cytosol

Caption: Hypothesized Gq-Coupled GPCR Signaling Pathway for this compound.

Experimental Protocols

This section provides a detailed methodology for the calcium flux assay.

Materials and Reagents
ReagentSupplierCatalog No.Storage
CHO-K1 Cells expressing human Oxytocin ReceptorATCCCRL-9618 (Example)Liquid Nitrogen
F-12K MediumThermo Fisher211270224°C
Fetal Bovine Serum (FBS)Thermo Fisher26140079-20°C
Penicillin-StreptomycinThermo Fisher15140122-20°C
Geneticin (G418)Thermo Fisher10131035-20°C
Trypsin-EDTA (0.25%)Thermo Fisher252000564°C
DPBS, no calcium, no magnesiumThermo Fisher14190144Room Temp
FLIPR Calcium 6 Assay KitMolecular DevicesR8190-20°C
ProbenecidSigma-AldrichP87614°C
This compoundIn-house/VendorN/A-20°C
Oxytocin (Positive Control)Sigma-AldrichO6379-20°C
384-well black, clear bottom microplatesCorning3712Room Temp
Cell Culture and Seeding
  • Cell Line Maintenance: Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human oxytocin receptor in F-12K medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 500 µg/mL G418. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Harvest cells at 80-90% confluency using Trypsin-EDTA.

    • Resuspend cells in complete growth medium and perform a cell count.

    • Dilute the cell suspension to a final concentration of 1.5 x 10^5 cells/mL.

    • Seed 50 µL of the cell suspension into each well of a 384-well black, clear-bottom plate (yielding 7,500 cells/well).[11]

    • Incubate the plates overnight at 37°C with 5% CO2.

Assay Protocol: Calcium Flux Measurement

The following protocol is based on a no-wash fluorescence-based calcium flux assay.[10][11]

  • Dye Loading Preparation:

    • On the day of the assay, prepare the dye loading solution according to the manufacturer's protocol (e.g., FLIPR Calcium 6 Assay Kit).

    • Reconstitute one vial of the calcium-sensitive dye with the provided buffer.

    • To prevent dye extrusion from the cells by organic anion transporters, supplement the buffer with probenecid to a final concentration of 2.5-5 mM.[11]

  • Cell Staining:

    • Remove the cell culture plates from the incubator.

    • Aspirate the growth medium from the wells.

    • Add 25 µL of the prepared dye loading solution to each well.

    • Incubate the plates for 1 hour at 37°C with 5% CO2, protected from light.

  • Compound Plate Preparation:

    • Prepare a 4X concentrated stock of this compound, oxytocin (positive control), and any vehicle controls in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Dispense the 4X compound solutions into a separate 384-well compound plate.

  • Fluorescence Measurement:

    • Set the FLIPR instrument to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex: 485 nm, Em: 525 nm).

    • Program the instrument to measure a baseline fluorescence for 10-20 seconds.

    • The instrument will then automatically add 25 µL of the 4X compound solution from the compound plate to the cell plate.

    • Continue to measure the fluorescence intensity in real-time for an additional 2-3 minutes to capture the peak calcium response.

Experimental_Workflow Calcium Flux Assay Experimental Workflow start Start seed 1. Seed Cells (384-well plate, 7,500 cells/well) start->seed incubate1 2. Incubate Overnight (37°C, 5% CO₂) seed->incubate1 prepare_dye 3. Prepare Dye Loading Solution (with Probenecid) incubate1->prepare_dye load_dye 4. Load Cells with Dye (1 hour, 37°C) prepare_dye->load_dye measure 6. Measure Fluorescence (FLIPR Instrument) load_dye->measure prepare_compounds 5. Prepare 4X Compound Plate (this compound, Controls) add_compound 7. Add Compounds (Automated Addition) prepare_compounds->add_compound measure->add_compound read_signal 8. Read Post-Addition Signal (Real-time for 2-3 mins) add_compound->read_signal analyze 9. Data Analysis (EC₅₀/IC₅₀ Calculation) read_signal->analyze end End analyze->end

Caption: Calcium Flux Assay Experimental Workflow.

Data Presentation and Analysis

Quantitative Assay Parameters

The following table summarizes the optimized parameters for this bioassay protocol.

ParameterRecommended ValueNotes
Cell LineCHO-K1-hOXTROr other cell line expressing a target Gq-coupled GPCR.
Plate Format384-well, black, clear bottomMinimizes well-to-well crosstalk and background.
Seeding Density7,500 cells/wellOptimize for cell line; should be ~90% confluent on assay day.
Dye Loading Time60 minutesAt 37°C.
Probenecid Conc.2.5 - 5 mMPrevents dye leakage.
Compound Conc.4XFinal concentration in well will be 1X.
Baseline Read Time10 - 20 secondsEstablishes baseline fluorescence before stimulation.
Post-Addition Read Time120 - 180 secondsCaptures the full kinetic response of calcium mobilization.
Data Analysis
  • Response Calculation: The response is typically measured as the maximum fluorescence intensity minus the baseline fluorescence intensity for each well.

  • Normalization: Normalize the data by setting the average response of the vehicle control wells to 0% activity and the average response of the maximum concentration of the positive control (oxytocin) to 100% activity.

  • Dose-Response Curves: Plot the normalized response against the logarithm of the compound concentration.

  • Potency Calculation: Fit the dose-response data to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Logical_Flow Assay Components and Logical Flow cluster_input Input Components cluster_process Assay Process cluster_output Output & Analysis cells CHO-hOXTR Cells Stably express Gq-coupled receptor assay {Calcium Flux Assay | Cells + Dye + Compound} cells->assay dye Calcium Dye Binds to intracellular Ca²⁺ dye->assay compound This compound Test Ligand compound->assay signal {Fluorescent Signal | Proportional to [Ca²⁺]i} assay->signal Generates data Dose-Response Curve Potency (EC₅₀/IC₅₀) signal->data Analyzed as

Caption: Assay Components and Logical Flow.

Conclusion

The described calcium flux bioassay provides a sensitive, reliable, and high-throughput compatible method for investigating the potential activity of this compound on Gq-coupled GPCRs. This protocol can be readily adapted to screen against a panel of receptors or to perform detailed pharmacological characterization, including determining potency and efficacy for agonism or antagonism. Such studies are crucial for elucidating novel biological functions or off-target profiles of natural products like this compound in the context of drug discovery and development.

References

Preparation of Aspartocin D Stock Solutions for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Aspartocin D is a lipopeptide antibiotic belonging to the amphomycin family of natural products.[1][2][3][4] It exhibits antimicrobial activity, primarily against Gram-positive bacteria, by interfering with cell wall biosynthesis.[1][2][3][4] Accurate and reproducible experimental results rely on the correct preparation and handling of this compound stock solutions. These application notes provide detailed protocols for the preparation, storage, and handling of this compound for laboratory use.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for accurate stock solution preparation and concentration calculations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Weight ~1276.4 g/mol [1][3][4][5]
Molecular Formula C₅₇H₈₉N₁₃O₂₀[1][3][4][5]
Appearance Lyophilized powderGeneral peptide information
Solubility (Organic) Soluble in Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Ethanol, and Methanol.[3][4][5]
Storage (Lyophilized) -20°C[3][4]
Storage (in Solution) -20°C (short-term) or -80°C (long-term)General peptide storage guidelines

Preparation of this compound Stock Solutions

Due to its lipophilic nature, this compound is sparingly soluble in aqueous solutions. Therefore, a concentrated primary stock solution is typically prepared in an organic solvent, which can then be further diluted in aqueous buffers or culture media for specific applications.

Materials and Equipment
  • This compound (lyophilized powder)

  • High-purity Dimethyl Sulfoxide (DMSO), sterile

  • Sterile, nuclease-free microcentrifuge tubes or vials

  • Calibrated pipettes and sterile, low-retention pipette tips

  • Vortex mixer

  • Analytical balance

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM primary stock solution of this compound in DMSO.

  • Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh a specific amount of this compound powder using an analytical balance in a sterile environment. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.276 mg of this compound (based on a molecular weight of 1276.4 g/mol ).

  • Dissolution:

    • Add the appropriate volume of sterile DMSO to the vial containing the weighed this compound.

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution. Visually inspect the solution to ensure no particulate matter remains.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to a few weeks) or at -80°C for long-term storage (months).

Table 2: Example Volumes for Preparing a 10 mM this compound Stock Solution in DMSO

Desired Volume of StockMass of this compound to WeighVolume of DMSO to Add
100 µL0.128 mg100 µL
500 µL0.638 mg500 µL
1 mL1.276 mg1 mL
Preparation of Working Solutions

For most cell-based assays, the concentrated DMSO stock solution must be diluted to the final working concentration in an appropriate aqueous buffer or cell culture medium.

  • Intermediate Dilution (Optional but Recommended): To minimize the final concentration of DMSO in the assay, it is advisable to first prepare an intermediate dilution of the primary stock in the desired aqueous buffer.

  • Final Dilution: Add the required volume of the primary or intermediate stock solution to the final volume of the assay medium. Ensure thorough mixing. The final concentration of DMSO should be kept as low as possible (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Workflow for this compound Stock and Working Solution Preparation

G cluster_stock Primary Stock Preparation cluster_working Working Solution Preparation weigh Weigh Lyophilized This compound dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store_stock Store at -20°C or -80°C aliquot->store_stock thaw Thaw Stock Aliquot store_stock->thaw For Experiment dilute Dilute in Aqueous Buffer/Medium thaw->dilute mix Mix Thoroughly dilute->mix use Use in Assay Immediately mix->use

Caption: Workflow for preparing this compound stock and working solutions.

Application-Specific Information

The optimal working concentration of this compound will vary depending on the specific application and the susceptibility of the target organism or cell line.

Antimicrobial Assays

For antimicrobial susceptibility testing, the working concentrations of this compound should bracket the expected Minimum Inhibitory Concentration (MIC).

Table 3: Reported MIC Values for this compound against Gram-Positive Bacteria

Bacterial StrainMIC (µg/mL)
Bacillus subtilis0.125
Staphylococcus aureus0.5

Note: The antibacterial activity of this compound can be calcium-dependent. The reported MICs for B. subtilis and S. aureus can range from 0.06-4 µg/mL and 0.25-8 µg/mL, respectively, depending on the calcium concentration in the medium.

Based on these values, a typical starting range for MIC determination assays would be from 0.03 µg/mL to 16 µg/mL in a two-fold serial dilution.

Signaling Pathway Inhibition by this compound

G UDP_MurNAc_pp UDP-MurNAc-pentapeptide Lipid_I Lipid I UDP_MurNAc_pp->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Peptidoglycan (Cell Wall) Lipid_II->Peptidoglycan Transglycosylation Transpeptidation Aspartocin_D This compound MraY MraY Aspartocin_D->MraY MurG MurG

Caption: this compound inhibits bacterial cell wall synthesis.

Stability and Storage Recommendations

  • Lyophilized Powder: Store desiccated at -20°C for long-term stability.

  • DMSO Stock Solutions: Store in tightly sealed, single-use aliquots at -80°C to minimize degradation from moisture and repeated temperature fluctuations. Avoid more than 2-3 freeze-thaw cycles.

  • Aqueous Working Solutions: It is recommended to prepare aqueous working solutions fresh for each experiment. Due to the potential for hydrolysis and aggregation in aqueous environments, do not store this compound in aqueous buffers for extended periods.

Safety Precautions

  • Handle this compound in accordance with standard laboratory safety procedures.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • As the toxicological properties of this compound may not be fully characterized, avoid inhalation, ingestion, and direct contact with skin and eyes.

  • Dispose of waste containing this compound in accordance with institutional and local regulations for chemical waste.

References

Application of Aspartocin D in Bacterial Cell Wall Biosynthesis Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Aspartocin D is a lipopeptide antibiotic belonging to the amphomycin group of calcium-dependent antibiotics. It exhibits potent activity against a range of Gram-positive bacteria, including clinically significant pathogens such as Bacillus subtilis and Staphylococcus aureus. The primary mechanism of action of this compound is the inhibition of bacterial cell wall biosynthesis, a pathway essential for bacterial viability and a well-established target for antibiotics. This document provides detailed application notes and experimental protocols for the use of this compound as a research tool to investigate bacterial cell wall synthesis.

This compound exerts its antibacterial effect by targeting undecaprenyl phosphate (C55-P), a crucial lipid carrier molecule responsible for transporting peptidoglycan precursors across the bacterial cell membrane. By binding to C55-P, this compound sequesters this carrier, thereby preventing the completion of the peptidoglycan synthesis cycle.[1] Recent studies have also suggested that this compound can directly interact with and inhibit the function of UptA, a flippase involved in the translocation of C55-P across the membrane.[1] This dual mechanism of action makes this compound a valuable tool for studying the intricate processes of bacterial cell wall formation and for exploring novel antibiotic targets.

Mechanism of Action of this compound

The synthesis of the bacterial cell wall is a complex process that involves cytoplasmic, membrane-associated, and periplasmic steps. This compound primarily interferes with the membrane-associated steps of this pathway.

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Quantitative Data

The following tables summarize the available quantitative data for this compound and related compounds.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

Bacterial StrainMedium/ConditionsMIC (µg/mL)Reference
Bacillus subtilisStandard Medium0.125[2]
Staphylococcus aureusStandard Medium0.5[2]
Bacillus subtilisLow Ca2+ (0.125 mM)4[2]
Bacillus subtilisHigh Ca2+ (2.5 mM)0.06[2]
Staphylococcus aureusLow Ca2+ (0.125 mM)8[2]
Staphylococcus aureusHigh Ca2+ (2.5 mM)0.25[2]

Table 2: Binding Affinities and Inhibitory Concentrations (IC50)

CompoundTargetAssayValueReference
This compoundCell Wall Biosynthesis-IC50: Data not available-
Amphomycin (related lipopeptide)UptA:C55-PNative Mass SpectrometryKd = 5.7 µM[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the MIC of this compound against Gram-positive bacteria using the broth microdilution method.

MIC_Workflow Start Start Prep_Bacteria Prepare Bacterial Inoculum (e.g., S. aureus, B. subtilis) Adjust to 0.5 McFarland standard Start->Prep_Bacteria Prep_AspartocinD Prepare Serial Dilutions of this compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB) Start->Prep_AspartocinD Inoculate Inoculate Microtiter Plate Wells with Bacterial Suspension and This compound dilutions Prep_Bacteria->Inoculate Prep_AspartocinD->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate Read_Results Determine MIC: Lowest concentration with no visible bacterial growth Incubate->Read_Results End End Read_Results->End PG_Synthesis_Assay_Workflow Start Start Prepare_Reaction Prepare Reaction Mixture: - Buffer (e.g., HEPES) - MgCl2 - Purified PBP enzyme - this compound (various conc.) Start->Prepare_Reaction Add_Substrate Initiate Reaction: Add fluorescently labeled Lipid II Prepare_Reaction->Add_Substrate Incubate Incubate at 30°C Add_Substrate->Incubate Stop_Reaction Stop Reaction (e.g., heat inactivation) Incubate->Stop_Reaction Analyze_Products Analyze Products: - SDS-PAGE and fluorography, or - HPLC with fluorescence detection Stop_Reaction->Analyze_Products Quantify Quantify Inhibition and Determine IC50 Analyze_Products->Quantify End End Quantify->End MST_LipidII_Binding_Workflow Start Start Label_LipidII Prepare Fluorescently Labeled Lipid II (e.g., with a RED-NHS dye) Start->Label_LipidII Prepare_AspartocinD Prepare Serial Dilutions of this compound Start->Prepare_AspartocinD Mix_Incubate Mix Labeled Lipid II with This compound Dilutions and Incubate Label_LipidII->Mix_Incubate Prepare_AspartocinD->Mix_Incubate Load_Capillaries Load Samples into MST Capillaries Mix_Incubate->Load_Capillaries Run_MST Perform MST Measurement Load_Capillaries->Run_MST Analyze_Data Analyze Thermophoresis Data and Determine Kd Run_MST->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols: Utilizing Aspartocin D as an Inhibitor of the Flippase UptA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspartocin D is a lipopeptide antibiotic that has been identified as a direct inhibitor of the flippase UptA.[1][2][3][4] UptA plays a crucial role in bacterial cell wall biosynthesis by translocating the lipid carrier undecaprenyl phosphate (C55-P) across the cytoplasmic membrane.[1][4] By inhibiting UptA, this compound disrupts the peptidoglycan synthesis pathway, making it a promising candidate for the development of novel antibiotics. These application notes provide a summary of the quantitative data, detailed experimental protocols to study this inhibition, and visualizations of the relevant pathways and workflows.

This compound's mechanism of action involves binding directly to UptA and out-competing the endogenous substrate, C55-P.[1][4] This competitive inhibition leads to the dissociation of the UptA:C55-P complex, thereby halting the recycling of the lipid carrier required for peptidoglycan synthesis.[1][5][6][7]

Data Presentation

The following table summarizes the available quantitative data for the interaction between UptA, its substrate C55-P, and the inhibitor this compound.

ParameterAnalyteValueMethodReference
Apparent Dissociation Constant (Kd)UptA and C55-P5.7 µM (95% CI: 5.0 to 6.4 µM)Native Mass Spectrometry[1]
Apparent Dissociation Constant (Kd)UptA and C55-PP15.3 µM (95% CI: 9.5 to 32.8 µM)Native Mass Spectrometry[8]
IC50 This compound inhibition of UptA Not explicitly reported in the reviewed literature. --

Signaling Pathway and Mechanism of Action

The primary role of UptA is not in a traditional signaling cascade but as a transporter within the crucial peptidoglycan biosynthesis pathway. This compound inhibits this pathway, leading to bacterial cell death.

cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm UDP_MurNAc_pp UDP-MurNAc-pentapeptide MraY MraY UDP_MurNAc_pp->MraY C55_P_cyto C55-P C55_P_cyto->MraY Lipid_I Lipid I MurG MurG Lipid_I->MurG UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->MurG Lipid_II Lipid II Peptidoglycan Peptidoglycan Synthesis Lipid_II->Peptidoglycan Flipped to periplasm (by MurJ) UptA UptA Flippase UptA->C55_P_cyto Flips C55-P to cytoplasm MraY->Lipid_I Transfers UDP-MurNAc-pp to C55-P MurG->Lipid_II Adds GlcNAc C55_P_peri C55-P C55_P_peri->UptA Substrate for flipping C55_PP C55-PP C55_PP->C55_P_peri Dephosphorylation Peptidoglycan->C55_PP Releases C55-PP AspartocinD This compound AspartocinD->UptA Inhibits

Fig 1. Peptidoglycan biosynthesis pathway and the inhibitory action of this compound on the flippase UptA.

Experimental Protocols

Native Mass Spectrometry for Competitive Binding Analysis

This protocol is adapted from methodologies used to study membrane protein-ligand interactions and is designed to assess the competitive binding of this compound and C55-P to UptA.[9][10]

Objective: To qualitatively and semi-quantitatively assess the ability of this compound to displace C55-P from UptA.

Materials:

  • Purified and solubilized UptA protein

  • Undecaprenyl phosphate (C55-P)

  • This compound

  • Volatile aqueous buffer (e.g., 200 mM ammonium acetate, pH 8.0)

  • Detergent for membrane protein solubilization (e.g., LDAO at 2x CMC)

  • Nano-electrospray ionization mass spectrometer

Workflow Diagram:

cluster_prep Sample Preparation cluster_ms Native MS Analysis cluster_analysis Data Analysis p1 Prepare stock solutions of UptA, C55-P, and this compound p2 Incubate UptA with a fixed concentration of C55-P p1->p2 p3 Create a titration series by adding increasing concentrations of this compound p2->p3 p4 Equilibrate the mixtures p3->p4 m1 Introduce samples into the nano-ESI mass spectrometer p4->m1 m2 Acquire mass spectra under native conditions m1->m2 m3 Monitor the relative intensities of: - Apo-UptA - UptA:C55-P complex - UptA:this compound complex m2->m3 a1 Plot the relative abundance of the UptA:C55-P complex as a function of This compound concentration m3->a1 a2 Observe the decrease in the UptA:C55-P signal and the increase in the UptA:this compound signal a1->a2

Fig 2. Experimental workflow for the native mass spectrometry competitive binding assay.

Procedure:

  • Protein and Ligand Preparation:

    • Buffer exchange purified UptA into a volatile buffer (e.g., 200 mM ammonium acetate, pH 8.0) containing a suitable detergent (e.g., 0.05% LDAO).

    • Prepare stock solutions of C55-P and this compound in an appropriate solvent.

  • Competitive Binding Assay:

    • Prepare a series of samples containing a fixed concentration of UptA (e.g., 2.5 µM) and C55-P (e.g., 10 µM).

    • To this series, add increasing concentrations of this compound (e.g., 0-100 µM).

    • Incubate the samples to allow binding to reach equilibrium.

  • Native Mass Spectrometry:

    • Introduce the samples into the nano-electrospray source of the mass spectrometer.

    • Acquire mass spectra under conditions that preserve non-covalent interactions.

    • Monitor the mass-to-charge ratios corresponding to free UptA, the UptA:C55-P complex, and the UptA:this compound complex.

  • Data Analysis:

    • Determine the relative intensities of the peaks for the different species in each spectrum.

    • Plot the relative intensity of the UptA:C55-P complex against the concentration of this compound to visualize the displacement.

In Vitro Flippase Activity Assay using NBD-labeled Lipid

This protocol is a generalized method to assess the flippase activity of reconstituted UptA and its inhibition by this compound, based on established flippase assays.[6][7][11]

Objective: To measure the flippase activity of UptA in a reconstituted system and determine the inhibitory effect of this compound.

Materials:

  • Purified UptA protein

  • Lipids for liposome formation (e.g., DOPC)

  • NBD-labeled substrate analog (e.g., NBD-C55-P, if available, or a suitable fluorescent lipid analog)

  • This compound

  • Sodium dithionite (quenching agent)

  • ATP and MgCl2

  • Dialysis equipment for reconstitution

  • Fluorometer or plate reader

Workflow Diagram:

cluster_reconstitution Reconstitution of UptA cluster_assay Flippase Assay cluster_measurement Fluorescence Measurement r1 Prepare liposomes containing NBD-labeled lipid r2 Solubilize liposomes and UptA with detergent r1->r2 r3 Remove detergent by dialysis to form proteoliposomes r2->r3 a1 Divide proteoliposomes into control, +ATP, and +ATP +this compound groups r3->a1 a2 Initiate flipping by adding ATP and MgCl2 a1->a2 a3 Stop the reaction at various time points a2->a3 a4 Add sodium dithionite to quench fluorescence of NBD-lipids in the outer leaflet a3->a4 m1 Measure the remaining fluorescence a4->m1 m2 Calculate the percentage of flipped lipid m1->m2 m3 Compare the flipping rates between the different experimental groups m2->m3

Fig 3. Experimental workflow for the in vitro NBD-lipid flippase assay.

Procedure:

  • Reconstitution of UptA into Proteoliposomes:

    • Prepare large unilamellar vesicles (LUVs) containing the NBD-labeled lipid substrate.

    • Solubilize the LUVs and purified UptA with a suitable detergent.

    • Remove the detergent by dialysis to allow the formation of proteoliposomes with incorporated UptA.

  • Flippase Assay:

    • Divide the proteoliposome suspension into experimental groups: no ATP (control), +ATP, and +ATP with varying concentrations of this compound.

    • Initiate the flippase reaction by adding ATP and MgCl2.

    • At designated time points, take aliquots of the reaction.

    • Add sodium dithionite to the aliquots to quench the fluorescence of the NBD-lipids remaining in the outer leaflet of the proteoliposomes.

  • Fluorescence Measurement:

    • Measure the remaining fluorescence using a fluorometer.

    • The protected (flipped) NBD-lipids will retain their fluorescence.

    • Calculate the percentage of flipped lipids over time for each condition.

  • Data Analysis:

    • Compare the rate of lipid flipping in the presence and absence of this compound to determine its inhibitory effect.

    • If possible, calculate an IC50 value by plotting the inhibition of flippase activity against the concentration of this compound.

In Vitro ATPase Activity Assay

This protocol is designed to measure the ATPase activity of UptA, which may be coupled to its flippase function, and to assess the effect of this compound on this activity.[12][13][14]

Objective: To determine if this compound modulates the ATPase activity of UptA.

Materials:

  • Purified UptA protein (in proteoliposomes)

  • This compound

  • ATP and MgCl2

  • Reaction buffer (e.g., HEPES buffer with appropriate salts)

  • Phosphate detection reagent (e.g., Malachite green-based reagent)

  • Phosphate standard solution

  • Microplate reader

Workflow Diagram:

cluster_setup Assay Setup cluster_reaction ATPase Reaction cluster_detection Phosphate Detection s1 Prepare a reaction mixture containing UptA proteoliposomes in reaction buffer s2 Aliquot the mixture into a 96-well plate s1->s2 s3 Add varying concentrations of this compound s2->s3 r1 Initiate the reaction by adding ATP/MgCl2 s3->r1 s4 Prepare a phosphate standard curve r2 Incubate at a constant temperature (e.g., 37°C) for a defined period r1->r2 r3 Stop the reaction by adding the phosphate detection reagent r2->r3 d1 Allow color to develop r3->d1 d2 Measure absorbance at the appropriate wavelength (e.g., ~650 nm) d1->d2 d3 Calculate the amount of phosphate released using the standard curve d2->d3 d4 Determine the effect of this compound on ATPase activity d3->d4

Fig 4. Experimental workflow for the in vitro ATPase activity assay.

Procedure:

  • Assay Setup:

    • Reconstitute purified UptA into proteoliposomes as described in the flippase assay protocol.

    • In a 96-well plate, add the UptA proteoliposomes to a reaction buffer.

    • Add varying concentrations of this compound to the wells. Include a no-inhibitor control.

    • Prepare a phosphate standard curve in the same plate.

  • ATPase Reaction:

    • Initiate the reaction by adding a solution of ATP and MgCl2 to all wells (except the standards).

    • Incubate the plate at 37°C for a set time (e.g., 30-60 minutes).

    • Stop the reaction by adding the Malachite green reagent, which will also initiate color development.

  • Detection and Analysis:

    • After a short incubation for color development, measure the absorbance of each well using a microplate reader.

    • Use the phosphate standard curve to calculate the amount of inorganic phosphate released in each reaction.

    • Plot the ATPase activity (phosphate released per unit time) against the concentration of this compound to determine its effect on UptA's ATPase function.

Disclaimer: These protocols provide a general framework. Optimization of specific conditions such as protein and substrate concentrations, incubation times, and buffer compositions may be necessary for optimal results.

References

Designing In Vivo Efficacy Studies for Aspartocin D: Application Notes and Protocols for Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspartocin D is a lipopeptide antibiotic that exhibits potent in vitro activity against a range of Gram-positive bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall biosynthesis by targeting the lipid carrier undecaprenyl phosphate (C55-P) and the associated flippase enzyme, UptA.[3][4] This unique mechanism presents a promising avenue for the development of novel therapeutics against drug-resistant pathogens. These application notes provide detailed protocols for designing and executing in vivo efficacy studies of this compound in established murine models of bacterial infection.

The following sections outline the necessary experimental workflows, from animal model selection and infection induction to efficacy evaluation and data analysis. The provided protocols for murine sepsis and skin infection models are widely accepted and validated for assessing the in vivo efficacy of antimicrobial agents.[5][6][7]

Signaling Pathway of this compound Target

This compound disrupts the peptidoglycan synthesis pathway, a critical process for bacterial cell wall integrity. The diagram below illustrates the targeted step in this pathway.

cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_NAG UDP-NAG MurG MurG UDP_NAG->MurG UDP_NAM_pentapeptide UDP-NAM-pentapeptide MraY MraY UDP_NAM_pentapeptide->MraY Lipid_I Lipid I MraY->Lipid_I Lipid_I->MurG Lipid_II Lipid II MurG->Lipid_II Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Transglycosylation & Transpeptidation C55P_cyto C55-P C55P_cyto->MraY undecaprenyl phosphate UptA UptA (Flippase) UptA->C55P_cyto Flipping C55P_peri C55-P C55P_peri->UptA Aspartocin_D This compound Aspartocin_D->UptA Inhibition Aspartocin_D->C55P_peri Sequestration C55PP C55-PP Peptidoglycan->C55PP Phosphatase Phosphatase C55PP->Phosphatase Phosphatase->C55P_peri cluster_pre Pre-Infection cluster_infection Infection cluster_treatment Treatment cluster_monitoring Monitoring & Endpoints A Acclimatize Mice (7 days) B Randomize into Treatment Groups A->B C Anesthetize Mice B->C D Perform Cecal Ligation and Puncture (CLP) C->D E Administer this compound or Vehicle Control D->E F Monitor Survival (up to 7 days) E->F G Collect Blood/Tissues for Bacterial Load (CFU) E->G H Assess Clinical Severity Score E->H cluster_pre Pre-Infection cluster_infection Infection cluster_treatment Treatment cluster_monitoring Monitoring & Endpoints A Acclimatize Mice (7 days) B Shave and Prepare Injection Site A->B C Subcutaneous Injection of Bacteria B->C D Administer this compound or Vehicle Control C->D E Measure Lesion Size Daily D->E F Excise Skin Lesion for Bacterial Load (CFU/g) D->F G Histopathological Analysis D->G

References

Application Notes and Protocols for Lyophilized Aspartocin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the proper handling, storage, and use of lyophilized Aspartocin D, a lipopeptide antibiotic. The information is intended to ensure the integrity and optimal performance of the compound in research and development applications.

Product Information

This compound is a cyclic lipopeptide antibiotic with potent activity against a range of Gram-positive bacteria, including clinically relevant strains. Its mechanism of action involves the inhibition of bacterial cell wall synthesis and disruption of the cell membrane. The antibiotic activity of this compound is calcium-dependent.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 1211953-97-7[1]
Molecular Formula C₅₇H₈₉N₁₃O₂₀[1]
Formula Weight 1276.4 g/mol [1]
Appearance White to off-white lyophilized powder[2]
Purity ≥85%[1]

Storage and Stability

Proper storage of lyophilized this compound is critical to maintain its stability and biological activity.

Table 2: Recommended Storage Conditions and Stability

FormStorage TemperatureShelf LifeSpecial ConsiderationsReference
Lyophilized -20°C≥ 4 yearsKeep tightly sealed and protected from moisture and light.[1]
Reconstituted Stock Solution -20°CUp to 3-4 monthsAliquot to avoid repeated freeze-thaw cycles.General Peptide Guidelines
Reconstituted Stock Solution 4°CUp to 1-2 weeksFor short-term use.General Peptide Guidelines

Note: The stability of reconstituted solutions can be influenced by the solvent, pH, and presence of proteases. For sensitive assays, it is recommended to use freshly prepared solutions or to conduct a stability study for your specific conditions.

Handling and Reconstitution

Lyophilized peptides are often hygroscopic and should be handled with care to prevent degradation.

Handling Lyophilized Powder
  • Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator. This minimizes the condensation of moisture onto the powder.

  • Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.

  • Weigh the desired amount of powder quickly in a clean, controlled environment.

  • Reseal the vial tightly and store it under the recommended conditions.

Reconstitution Protocol

This compound is soluble in several organic solvents.[1] The choice of solvent will depend on the experimental requirements.

Recommended Solvents:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

Protocol for Reconstituting this compound:

  • Determine the desired stock solution concentration (e.g., 1 mg/mL or 10 mg/mL).

  • Based on the weighed amount of this compound, calculate the required volume of solvent.

  • Using a sterile syringe or pipette, add the appropriate volume of the chosen solvent to the vial.

  • Gently swirl or vortex the vial until the powder is completely dissolved. Avoid vigorous shaking, which can cause foaming and potential denaturation of the peptide.

  • If complete dissolution is not achieved, gentle warming (to no more than 40°C) or sonication in a water bath for a short period may be helpful.

For aqueous solutions for biological assays: It is recommended to first dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMSO) and then slowly add the aqueous buffer to the desired final concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that would cause toxicity (typically <1% for DMSO in cell-based assays).[3]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The activity of this compound is calcium-dependent, so it is crucial to supplement the growth medium with calcium.

Materials:

  • This compound stock solution

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Calcium Chloride (CaCl₂) solution (sterile)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

Protocol:

  • Prepare a series of two-fold dilutions of the this compound stock solution in MHB supplemented with a final concentration of 1.25 mM CaCl₂ in a 96-well plate.[2]

  • Add an equal volume of the standardized bacterial inoculum to each well.

  • Include a positive control (bacteria in medium with CaCl₂ but no antibiotic) and a negative control (medium with CaCl₂ only).

  • Incubate the plate at the optimal growth temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

Table 3: Example MIC Values for this compound

Bacterial StrainCalcium Concentration (mM)MIC (µg/mL)Reference
Bacillus subtilis0.125 - 2.50.06 - 4[1]
Staphylococcus aureus0.125 - 2.50.25 - 8[1]

Mechanism of Action and Signaling Pathways

This compound exerts its antibacterial effect through a dual mechanism of action primarily targeting the bacterial cell wall synthesis and the integrity of the cell membrane.

Inhibition of Cell Wall Synthesis

This compound inhibits the enzyme MurA, which catalyzes an early and essential step in the biosynthesis of peptidoglycan, the primary component of the bacterial cell wall.[4] By blocking this pathway, this compound prevents the formation of a stable cell wall, leading to cell lysis.

Bacterial_Cell_Wall_Synthesis_Inhibition UDP_GlcNAc UDP-GlcNAc MurA MurA (Enolpyruvyl Transferase) UDP_GlcNAc->MurA PEP PEP PEP->MurA UDP_GlcNAc_enolpyruvate UDP-GlcNAc-enolpyruvate MurA->UDP_GlcNAc_enolpyruvate MurB MurB UDP_GlcNAc_enolpyruvate->MurB UDP_MurNAc UDP-MurNAc MurB->UDP_MurNAc Peptidoglycan_Synthesis Further Steps in Peptidoglycan Synthesis UDP_MurNAc->Peptidoglycan_Synthesis Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Aspartocin_D This compound Aspartocin_D->MurA Inhibition Membrane_Disruption_Workflow Aspartocin_D This compound Bacterial_Membrane Bacterial Cell Membrane Aspartocin_D->Bacterial_Membrane Membrane_Interaction Interaction with Membrane Lipids Bacterial_Membrane->Membrane_Interaction Pore_Formation Pore Formation & Membrane Permeabilization Membrane_Interaction->Pore_Formation Ion_Leakage Ion Leakage & Loss of Membrane Potential Pore_Formation->Ion_Leakage Cell_Death Bacterial Cell Death Ion_Leakage->Cell_Death UptA_Inhibition_Pathway C55_PP C55-PP (Periplasm) Dephosphorylation Dephosphorylation C55_PP->Dephosphorylation C55_P_periplasm C55-P (Periplasm) Dephosphorylation->C55_P_periplasm UptA UptA (Flippase) C55_P_periplasm->UptA Translocation C55_P_cytoplasm C55-P (Cytoplasm) UptA->C55_P_cytoplasm Lipid_I_synthesis Lipid I Synthesis C55_P_cytoplasm->Lipid_I_synthesis Aspartocin_D This compound Aspartocin_D->UptA Inhibition

References

Application Notes and Protocols: Aspartocin D as a Research Tool in Microbiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspartocin D is a lipopeptide antibiotic belonging to the amphomycin group. Its unique mechanism of action, targeting the bacterial cell wall synthesis pathway, makes it a valuable tool for microbiological research and a potential lead compound in drug discovery. These application notes provide a comprehensive overview of this compound's utility as a research tool, including its mechanism of action, quantitative data for its antimicrobial activity, and detailed protocols for its experimental use.

Mechanism of Action

This compound exerts its antimicrobial effect by disrupting the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Its primary targets are undecaprenyl phosphate (C55-P), a lipid carrier molecule, and UptA, a membrane protein responsible for the translocation of C55-P across the cytoplasmic membrane.[1][2][3]

The mechanism involves a dual action:

  • Inhibition of UptA: this compound directly binds to the membrane protein UptA. This binding is competitive with the natural substrate, C55-P, effectively blocking the flippase activity of UptA and preventing the recycling of C55-P to the inner leaflet of the membrane.[2][3] this compound has been shown to bind to UptA with a higher affinity than other cell-wall targeting antibiotics like bacitracin and vancomycin.

  • Sequestration of C55-P: In addition to inhibiting UptA, this compound can form a complex with free C55-P molecules.[1][2][3] This sequestration further reduces the availability of the lipid carrier for peptidoglycan synthesis.

The combined effect of UptA inhibition and C55-P sequestration leads to the depletion of the C55-P pool available for the initial steps of peptidoglycan synthesis, ultimately leading to cell wall weakening and bacterial cell death.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for investigating its effects.

AspartocinD_Mechanism cluster_membrane Cytoplasmic Membrane cluster_extracellular Periplasm / Extracellular UptA {UptA | C55-P Flippase} C55P_in C55-P UptA->C55P_in Flips C55P_out C55-P PG_synthesis Peptidoglycan Synthesis C55P_out->PG_synthesis Required for AspartocinD This compound AspartocinD->UptA Inhibits AspartocinD->C55P_out Sequesters Experimental_Workflow start Start: Hypothesis This compound inhibits bacterial growth mic Determine Minimum Inhibitory Concentration (MIC) start->mic cell_wall_assay In Vitro Peptidoglycan Synthesis Assay mic->cell_wall_assay mass_spec Native Mass Spectrometry (Protein-Ligand Interaction) cell_wall_assay->mass_spec data_analysis Data Analysis and Interpretation mass_spec->data_analysis conclusion Conclusion: Elucidate Mechanism of Action data_analysis->conclusion

References

Application Notes and Protocols: Aspartocin D Formulation for In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspartocin D is a lipopeptide antibiotic belonging to a class of calcium-dependent antibiotics.[1] It exhibits potent activity against a range of Gram-positive bacteria, including clinically significant pathogens such as Bacillus subtilis and Staphylococcus aureus.[1] The mechanism of action of this compound involves the disruption of the bacterial cell wall synthesis pathway. Specifically, it interferes with the function of the lipid carrier undecaprenyl phosphate (C55-P) and the flippase UptA, which are essential for the translocation of peptidoglycan precursors across the cell membrane.[2][3] This document provides detailed protocols for the formulation and application of this compound in both laboratory (in vitro) and animal (in vivo) research settings.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number1211953-97-7[1]
Molecular FormulaC₅₇H₈₉N₁₃O₂₀[1]
Molecular Weight1276.4 g/mol [1]
AppearanceSolid[1][4]
Purity≥85%[1]
SolubilitySoluble in DMF, DMSO, Ethanol, Methanol[1][4]
Storage-20°C[1][4]
Stability≥ 4 years at -20°C[1]
Table 2: Recommended Concentration Ranges for Key Experiments
Experiment TypeRecommended Concentration RangeNotes
In Vitro MIC Assay0.06 - 8 µg/mLActivity is calcium-dependent.[1]
In Vitro Mechanism of Action Studies1 - 10 µM
In Vivo Efficacy Studies (e.g., mouse model)1 - 20 mg/kgRoute of administration and vehicle selection are critical.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions for In Vitro Studies

This protocol describes the preparation of a high-concentration stock solution of this compound that can be further diluted for various in vitro assays.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mg/mL.

  • Vortex the tube thoroughly until the solid is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term use.

Protocol 2: In Vitro Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the MIC of this compound against Gram-positive bacteria using the broth microdilution method.

Materials:

  • This compound stock solution (10 mg/mL in DMSO)

  • Gram-positive bacterial strain (e.g., S. aureus, B. subtilis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a bacterial inoculum suspension in CAMHB and adjust the turbidity to match a 0.5 McFarland standard.

  • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Prepare serial twofold dilutions of the this compound stock solution in CAMHB in the 96-well plate. The final concentrations should typically range from 0.06 to 64 µg/mL.

  • Add the diluted bacterial suspension to each well containing the this compound dilutions.

  • Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Protocol 3: Formulation of this compound for In Vivo Studies

This protocol describes the preparation of an this compound formulation suitable for parenteral administration in animal models, such as mice.

Materials:

  • This compound (solid)

  • Sterile vehicle (e.g., 5% Dextrose in water (D5W), saline with a solubilizing agent like 10% DMSO and 10% Tween 80)

  • Sterile vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.

  • Aseptically weigh the this compound powder into a sterile vial.

  • Add a small amount of a solubilizing agent, such as DMSO, to first dissolve the peptide.

  • Gradually add the sterile vehicle (e.g., D5W or saline with Tween 80) to the desired final volume while vortexing.

  • If necessary, sonicate briefly to ensure complete dissolution.

  • The final concentration of the solubilizing agent should be minimized to avoid toxicity.

  • Administer the formulation to the animals via the desired route (e.g., intravenous, intraperitoneal) immediately after preparation.

Visualizations

G cluster_workflow Experimental Workflow for this compound Evaluation prep This compound Stock Solution Preparation invitro In Vitro Studies (e.g., MIC Assay) prep->invitro invivo_prep In Vivo Formulation Preparation prep->invivo_prep data Data Analysis and Interpretation invitro->data invivo In Vivo Studies (e.g., Mouse Model) invivo_prep->invivo invivo->data

Caption: Workflow for the formulation and evaluation of this compound.

G cluster_pathway This compound Mechanism of Action aspartocin This compound aspartocin->inhibition c55p Undecaprenyl Phosphate (C55-P) peptidoglycan Peptidoglycan Precursor Translocation c55p->peptidoglycan uptA Flippase (UptA) uptA->peptidoglycan cell_wall Bacterial Cell Wall Synthesis peptidoglycan->cell_wall inhibition->c55p inhibition->uptA

Caption: Signaling pathway illustrating this compound's mechanism of action.

References

Troubleshooting & Optimization

Overcoming solubility challenges with Aspartocin D in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Aspartocin D in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

A1: this compound is a cyclic lipopeptide antibiotic with potent activity against Gram-positive bacteria.[1] Its structure consists of a cyclic decapeptide core and a fatty acid side chain, which confers a hydrophobic nature to the molecule. This hydrophobicity often leads to poor solubility in aqueous buffers, which can hinder its use in various in vitro and in vivo experimental setups.

Q2: What are the known solvents for this compound?

A2: this compound is reported to be soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and methanol.[1] This information is critical when preparing stock solutions.

Q3: How does pH influence the solubility of this compound?

A3: The solubility of peptides is significantly influenced by pH, especially in relation to their isoelectric point (pI). At the pI, a peptide has a net neutral charge, leading to minimal solubility. This compound is an acidic peptide due to the presence of multiple aspartic acid residues. Therefore, its solubility is expected to be lowest at its pI and to increase as the pH of the buffer moves further away from the pI, particularly towards a more basic pH.

Q4: What is the isoelectric point (pI) of this compound?

Q5: Does calcium affect the solubility of this compound?

A5: The antibacterial activity of this compound is calcium-dependent.[1] While the direct impact of calcium on its solubility is not well-documented, the presence of divalent cations can sometimes influence peptide aggregation and solubility. It is recommended to first achieve solubilization and then add the required concentration of calcium to the final buffer, monitoring for any signs of precipitation.

Troubleshooting Guide

Issue: this compound precipitates when diluted in aqueous buffer.

This is a common issue due to the hydrophobic nature of this compound. The following troubleshooting steps can be taken to improve its solubility.

Step 1: Prepare a Concentrated Stock Solution in an Organic Solvent.

  • Protocol:

    • Accurately weigh the required amount of lyophilized this compound powder.

    • Add a minimal amount of a suitable organic solvent (e.g., DMSO or DMF) to the powder.

    • Gently vortex or sonicate the mixture until the peptide is completely dissolved. A clear solution should be obtained.

    • Visually inspect the solution for any undissolved particles. If present, continue gentle mixing or brief sonication.

Step 2: Optimize the pH of the Aqueous Buffer.

Since this compound is an acidic peptide with a theoretical pI around 3.8-4.2, its solubility in aqueous solutions will be significantly enhanced at a pH above its pI.

  • Protocol:

    • Prepare a series of buffers with varying pH values (e.g., pH 6.0, 7.4, and 8.0).

    • Slowly add the concentrated this compound stock solution dropwise to the vortexing buffer to the desired final concentration.

    • Observe the solution for any signs of precipitation.

    • If precipitation occurs, try a buffer with a higher pH. It is generally recommended to work with a pH at least 2 units away from the pI.

Step 3: Utilize Co-solvents in the Final Aqueous Buffer.

The inclusion of a small percentage of an organic co-solvent in the final aqueous buffer can help maintain the solubility of this compound.

  • Protocol:

    • Prepare your desired aqueous buffer.

    • Add a small percentage (e.g., 1-10% v/v) of an organic co-solvent like DMSO or ethanol to the buffer before adding the this compound stock solution.

    • Slowly add the concentrated this compound stock solution to the co-solvent-containing buffer while vortexing.

    • Ensure the final concentration of the organic co-solvent is compatible with your experimental system.

Step 4: Employ Excipients to Enhance Solubility.

Excipients are substances that can be added to a formulation to improve the solubility of the active compound.

  • Types of Excipients to Consider:

    • Surfactants: Non-ionic surfactants like Tween® 20 or Tween® 80 can be used at low concentrations (e.g., 0.01-0.1%) to prevent aggregation and improve solubility.

    • Cyclodextrins: β-cyclodextrins and their derivatives (e.g., HP-β-CD) can encapsulate the hydrophobic fatty acid tail of this compound, increasing its aqueous solubility.

  • Protocol:

    • Prepare the aqueous buffer containing the desired excipient at the appropriate concentration.

    • Slowly add the concentrated this compound stock solution to the excipient-containing buffer while vortexing.

Step 5: Physical Methods to Aid Dissolution.

  • Sonication: Brief periods of sonication in a water bath can help to break up aggregates and facilitate dissolution.

  • Gentle Warming: Gently warming the solution (e.g., to 37°C) can increase the solubility of some peptides. However, this should be done with caution to avoid degradation.

Experimental Workflow for Determining Optimal Solubility Conditions

experimental_workflow cluster_prep Preparation cluster_screening Solubility Screening cluster_analysis Analysis cluster_optimization Optimization Stock_Solution Prepare Concentrated Stock in 100% DMSO or DMF pH_Screening Test Dilution in Buffers (pH 6.0, 7.4, 8.0) Stock_Solution->pH_Screening Dilute Cosolvent_Screening Test Dilution in Buffers with 1-10% DMSO/Ethanol Stock_Solution->Cosolvent_Screening Dilute Excipient_Screening Test Dilution in Buffers with Surfactants or Cyclodextrins Stock_Solution->Excipient_Screening Dilute Visual_Inspection Visual Inspection for Precipitation pH_Screening->Visual_Inspection Cosolvent_Screening->Visual_Inspection Excipient_Screening->Visual_Inspection Quantification Quantify Soluble Peptide (e.g., HPLC, UV-Vis) Visual_Inspection->Quantification If clear Optimal_Condition Identify Optimal Solubilization Condition Quantification->Optimal_Condition

A stepwise workflow to experimentally determine the optimal aqueous buffer conditions for this compound.

Data Summary

Table 1: Solubility Characteristics of this compound

PropertyValue/ObservationReference/Note
Aqueous Solubility Poor (requires optimization)Inferred from lipophilic structure
Organic Solvent Solubility Soluble in DMF, DMSO, Ethanol, Methanol[1]
Theoretical Isoelectric Point (pI) ~3.8 - 4.2Calculated based on amino acid sequence
Recommended pH for Aqueous Buffers > 6.0To ensure a net negative charge

Table 2: Recommended Starting Concentrations for Solubility Enhancing Agents

Agent TypeExampleStarting ConcentrationNotes
Co-solvent DMSO, Ethanol1 - 10% (v/v)Ensure compatibility with downstream assays.
Surfactant Tween® 20, Tween® 800.01 - 0.1% (v/v)Can aid in preventing aggregation.
Cyclodextrin HP-β-CD1 - 5% (w/v)Can form inclusion complexes with the lipid tail.

Mechanism of Action: Inhibition of Undecaprenyl Phosphate (C55-P) Translocation

This compound exerts its antibacterial effect by inhibiting the translocation of undecaprenyl phosphate (C55-P) across the bacterial cell membrane. C55-P is an essential lipid carrier required for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This compound has been shown to directly interact with and inhibit the C55-P flippase, UptA. This inhibition disrupts the recycling of C55-P, leading to a halt in cell wall synthesis and ultimately bacterial cell death.

mechanism_of_action cluster_membrane Bacterial Cell Membrane cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm UptA_active UptA (C55-P Flippase) Active UptA_inhibited UptA Inhibited C55P_cytoplasm C55-P UptA_active->C55P_cytoplasm Translocates C55P_periplasm C55-P C55P_periplasm->UptA_active Binds to PG_synthesis Peptidoglycan Synthesis C55P_cytoplasm->PG_synthesis Participates in Aspartocin_D This compound Aspartocin_D->UptA_active Binds and Inhibits

Inhibition of the C55-P flippase UptA by this compound, disrupting peptidoglycan synthesis.

References

Technical Support Center: Optimizing Reversed-Phase HPLC for Aspartocin Analog Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the reversed-phase High-Performance Liquid Chromatography (HPLC) separation of Aspartocin analogs. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is Aspartocin and what are its key structural features relevant to HPLC separation?

Aspartocin is a cyclic lipopeptide antibiotic. Structurally, it is the 4-asparagine analog of oxytocin, meaning it has an asparagine residue at the fourth position of the peptide sequence.[1] Key features influencing its reversed-phase HPLC separation include:

  • Cyclic Structure: The cyclic nature of the peptide backbone can affect its interaction with the stationary phase compared to linear peptides.

  • Lipophilic Side Chain: Aspartocin and its analogs (A, B, and C) possess fatty acid side chains that contribute significantly to their retention on a reversed-phase column.[2][3] The length and branching of this lipid moiety will directly impact retention time.

  • Amino Acid Composition: The overall hydrophobicity of the peptide, determined by its amino acid sequence, plays a crucial role in its retention behavior.

Q2: What type of HPLC column is best suited for separating Aspartocin analogs?

For the separation of cyclic peptides like Aspartocin and its analogs, the choice of column is critical. Here are the key parameters to consider:

Column ParameterRecommendationRationale
Stationary Phase C18 or C8C18 (octadecyl) phases are a good starting point due to their high hydrophobicity, which is necessary to retain the lipophilic Aspartocin analogs. C8 (octyl) phases can be considered if retention times are excessively long on a C18 column.
Pore Size 100 Å to 300 ÅFor cyclic peptides, a larger pore size (e.g., 300 Å) can be beneficial. It allows for better diffusion of the analyte into the pores of the stationary phase, leading to improved peak shape and resolution.
Particle Size Sub-2 µm (for UHPLC) or 3-5 µm (for HPLC)Smaller particle sizes provide higher efficiency and resolution but result in higher backpressure. The choice depends on the available HPLC/UHPLC system.

Q3: How do mobile phase additives like TFA, formic acid, and difluoroacetic acid affect the separation?

Mobile phase additives, particularly acidic modifiers, are essential for good peak shape and resolution in peptide separations. They work by forming ion pairs with the peptide analytes.[4]

AdditiveConcentrationAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 0.1% (v/v)Excellent ion-pairing agent, leading to sharp peaks and good resolution.Strong ion suppression in mass spectrometry (MS) detection. Can be difficult to remove from the HPLC system.[5]
Formic Acid (FA) 0.1% (v/v)MS-friendly, as it causes minimal ion suppression.Weaker ion-pairing agent compared to TFA, which can result in broader peaks and lower resolution for some peptides.
Difluoroacetic Acid (DFA) 0.1% (v/v)Offers a compromise between TFA and FA, providing better chromatography than FA with less MS suppression than TFA.[4]May not be as effective as TFA for all separations.

Q4: What is the impact of mobile phase pH on the separation of Aspartocin analogs?

The pH of the mobile phase influences the ionization state of the amino acid residues in the peptide, which in turn affects retention time and selectivity.[6][7] For reversed-phase separation of peptides, a low pH (typically around 2-3) is used to protonate acidic residues (aspartic acid, glutamic acid) and the C-terminus, minimizing secondary ionic interactions with the silica backbone of the stationary phase. This generally leads to sharper peaks and more reproducible retention times.

Troubleshooting Guides

Problem 1: Peak Tailing

Peak tailing is a common issue in peptide HPLC and can compromise resolution and quantification.

Possible Causes and Solutions:

CauseSolution
Secondary Interactions The free silanol groups on the silica-based stationary phase can interact with basic residues in the peptide, causing tailing. Ensure the mobile phase contains an adequate concentration of an ion-pairing agent like TFA (0.1%).
Column Overload Injecting too much sample can lead to peak tailing. Reduce the sample concentration or injection volume.
Column Contamination Contaminants from the sample matrix can accumulate on the column frit or at the head of the column. Flush the column with a strong solvent or, if necessary, replace the column.
Inappropriate Mobile Phase pH If the mobile phase pH is too close to the pKa of an ionizable group on the peptide, it can lead to mixed ionization states and peak tailing. Ensure the pH is at least 1.5-2 units away from the pKa values of the acidic and basic residues.
Problem 2: Peak Splitting or Shoulder Peaks

Split or shoulder peaks can indicate a variety of issues, from chemical to mechanical problems.

Possible Causes and Solutions:

CauseSolution
Co-eluting Impurities An impurity may be eluting very close to the main peak. Optimize the gradient slope (make it shallower) or change the organic solvent (e.g., from acetonitrile to methanol) to improve separation.[8]
Column Void or Channeling A void at the head of the column can cause the sample to travel through different paths, resulting in split peaks.[8] This often requires column replacement.
Sample Solvent Incompatibility If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[9]
On-Column Degradation The peptide may be degrading on the column. This is less common but can be investigated by collecting the fractions and analyzing them by mass spectrometry.
Peptide Conformation Issues Some peptides can exist in multiple conformations that are in slow equilibrium on the chromatographic timescale, leading to peak broadening or splitting. Increasing the column temperature can sometimes help to coalesce these peaks by accelerating the interconversion between conformers.

Experimental Protocols

General Protocol for Reversed-Phase HPLC of Aspartocin Analogs:

  • Column: C18, 150 x 4.6 mm, 3.5 µm particle size, 300 Å pore size.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: 20-60% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the Aspartocin analog sample in Mobile Phase A to a concentration of 1 mg/mL.

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Aspartocin Analog Sample Dissolve Dissolve Sample in Initial Mobile Phase Sample->Dissolve SolventA Mobile Phase A (e.g., 0.1% TFA in Water) Pump HPLC Pump SolventA->Pump SolventB Mobile Phase B (e.g., 0.1% TFA in Acetonitrile) SolventB->Pump Injector Autosampler/Injector Dissolve->Injector Pump->Injector Column Reversed-Phase Column (e.g., C18, 300Å) Injector->Column Detector UV Detector (220 nm) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Analysis Peak Integration & Quantification Chromatogram->Analysis

Caption: Experimental workflow for Aspartocin analog separation by RP-HPLC.

Troubleshooting_Logic cluster_tailing Tailing Troubleshooting cluster_splitting Splitting Troubleshooting Start Poor Peak Shape (Tailing or Splitting) IsTailing Is the peak tailing? Start->IsTailing IsSplitting Is the peak splitting? Start->IsSplitting TailingCause1 Check Ion-Pairing Agent (e.g., increase TFA conc.) IsTailing->TailingCause1 Yes TailingCause2 Reduce Sample Load IsTailing->TailingCause2 TailingCause3 Clean/Replace Column IsTailing->TailingCause3 SplittingCause1 Optimize Gradient IsSplitting->SplittingCause1 Yes SplittingCause2 Check for Column Void IsSplitting->SplittingCause2 SplittingCause3 Ensure Sample Solvent Compatibility IsSplitting->SplittingCause3

Caption: Logic diagram for troubleshooting common peak shape issues in HPLC.

References

Identifying potential degradation pathways of Aspartocin D in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying potential degradation pathways of Aspartocin D in solution. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound in an aqueous solution?

This compound, a lipocyclopeptide, is susceptible to several degradation pathways in solution, primarily driven by factors such as pH, temperature, light exposure, and the presence of oxidative agents. Based on studies of similar cyclic peptides like oxytocin and carbetocin, the primary degradation routes include:

  • Hydrolysis: Cleavage of amide bonds within the peptide backbone, particularly at aspartic acid residues, can occur under both acidic and basic conditions. This leads to the linearization of the cyclic peptide.[1][2]

  • Deamidation: The asparagine and glutamine residues in the peptide sequence are prone to deamidation, converting them to their corresponding carboxylic acids (aspartic acid and glutamic acid). This process is often pH-dependent and can be accelerated under neutral to basic conditions.[1][3][4]

  • Oxidation: Certain amino acid residues, such as methionine, tryptophan, and histidine (if present in the specific this compound variant), are susceptible to oxidation. This can be triggered by exposure to air, peroxides, or certain metal ions.[5][6]

  • Racemization: The stereochemistry of amino acids can change under certain conditions, particularly with exposure to basic pH or elevated temperatures. This can lead to the formation of diastereomers with altered biological activity.[7]

Q2: How does pH affect the stability of this compound?

The stability of this compound is significantly influenced by the pH of the solution. Generally, peptide stability is optimal at a specific pH range, often mildly acidic.

  • Acidic Conditions (low pH): Can promote the hydrolysis of amide bonds, leading to the formation of linear degradants.[7] Deamidation of asparagine residues can also occur, though often at a slower rate than under basic conditions.[1]

  • Neutral to Alkaline Conditions (high pH): Tend to accelerate deamidation of asparagine and glutamine residues through the formation of a cyclic imide intermediate.[1][4] Racemization of amino acids is also more likely to occur at higher pH.[7]

Q3: My this compound solution is showing a loss of potency over time, even when stored at the recommended temperature. What could be the cause?

A gradual loss of potency, even under recommended storage conditions, can be attributed to subtle degradation. Here are a few potential causes and troubleshooting steps:

  • Sub-optimal pH: Ensure the buffer system is appropriate and maintaining the target pH. A shift in pH can accelerate degradation.

  • Oxidation: If the solution is not properly deoxygenated or is exposed to air, oxidative degradation of sensitive amino acid residues may occur. Consider preparing solutions with degassed buffers and storing them under an inert atmosphere (e.g., nitrogen or argon).

  • Light Exposure: Photodegradation can occur if the solution is not protected from light. Store solutions in amber vials or in the dark.

  • Contamination: Microbial or chemical contamination can introduce enzymes or reactive species that degrade the peptide. Ensure sterile handling and high-purity reagents.

Troubleshooting Guides

Issue: Unexpected peaks are observed in my HPLC chromatogram after storing an this compound solution.

This is a common indication of degradation. The appearance of new peaks suggests the formation of one or more degradation products.

Troubleshooting Steps:

  • Characterize the New Peaks: Use a stability-indicating HPLC method with sufficient resolution to separate the main peak from the new peaks. Couple the HPLC to a mass spectrometer (LC-MS) to determine the molecular weights of the compounds corresponding to the new peaks.

  • Compare Molecular Weights:

    • An increase in mass by 1 Da may suggest deamidation.

    • An increase in mass by 16 Da or 32 Da could indicate oxidation.

    • No change in mass but a different retention time might suggest racemization or isomerization.

    • A significant change in mass could be due to hydrolysis (linearization) or aggregation.

  • Perform Forced Degradation Studies: Subject your this compound solution to controlled stress conditions (acid, base, heat, oxidation, light) to intentionally generate degradation products. This can help in identifying the nature of the unknown peaks in your stored sample.

Experimental Protocols

Forced Degradation Study Protocol

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter

  • Incubator or water bath

  • Photostability chamber

  • RP-HPLC system with UV detector

  • LC-MS system

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate or acetate buffer) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate the stock solution at 60°C for 7 days, protected from light.

    • Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and analyze by RP-HPLC and LC-MS.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and characterize the degradation products based on their retention times and mass-to-charge ratios.

Stability-Indicating RP-HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Typical Parameters:

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time (e.g., 5% to 95% B in 30 minutes).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 220 nm

  • Injection Volume: 20 µL

Data Presentation

Table 1: Summary of this compound Degradation Under Forced Conditions

Stress ConditionIncubation TimeIncubation Temperature% Degradation of this compoundMajor Degradation Products (by change in mass)
0.1 M HCl24 hours60°C15%+18 Da (Hydrolysis)
0.1 M NaOH24 hours60°C25%+1 Da (Deamidation), Isomers (Racemization)
3% H₂O₂24 hoursRoom Temperature10%+16 Da (Oxidation)
Thermal7 days60°C20%+1 Da (Deamidation), +18 Da (Hydrolysis)
PhotolyticICH Q1B25°C5%+16 Da (Oxidation)

Visualizations

Degradation_Pathways Aspartocin_D This compound (Cyclic Lipopeptide) Linear_Peptide Linear Peptide (Hydrolysis Product) Aspartocin_D->Linear_Peptide Acid/Base Hydrolysis Deamidated_Aspartocin Deamidated this compound (+1 Da) Aspartocin_D->Deamidated_Aspartocin Neutral/Basic pH Oxidized_Aspartocin Oxidized this compound (+16 Da) Aspartocin_D->Oxidized_Aspartocin Oxidizing Agent/ Light Racemized_Aspartocin Racemized this compound (Isomer) Aspartocin_D->Racemized_Aspartocin Basic pH/ Heat

Caption: Potential degradation pathways of this compound in solution.

Experimental_Workflow cluster_stress Forced Degradation Acid Acidic Stress Analysis RP-HPLC & LC-MS Analysis Acid->Analysis Base Basic Stress Base->Analysis Oxidative Oxidative Stress Oxidative->Analysis Thermal Thermal Stress Thermal->Analysis Photolytic Photolytic Stress Photolytic->Analysis Aspartocin_D This compound Stock Solution Aspartocin_D->Acid Aspartocin_D->Base Aspartocin_D->Oxidative Aspartocin_D->Thermal Aspartocin_D->Photolytic Identification Degradant Identification Analysis->Identification

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting_Tree Start Unexpected Peak in HPLC Chromatogram LCMS Perform LC-MS Analysis Start->LCMS MW_Change Determine Molecular Weight Change LCMS->MW_Change Plus1 Mass +1 Da? MW_Change->Plus1 Plus16 Mass +16 Da? Plus1->Plus16 No Deamidation Probable Deamidation Plus1->Deamidation Yes Plus18 Mass +18 Da? Plus16->Plus18 No Oxidation Probable Oxidation Plus16->Oxidation Yes NoChange No Mass Change? Plus18->NoChange No Hydrolysis Probable Hydrolysis Plus18->Hydrolysis Yes Racemization Probable Racemization/ Isomerization NoChange->Racemization Yes

Caption: Troubleshooting decision tree for identifying unknown peaks.

References

Strategies to improve the fermentation yield of Aspartocin D

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Aspartocin D fermentation. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the fermentation yield of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its producing microorganism?

This compound is a member of the aspartocin complex of lipopeptide antibiotics. These compounds consist of a cyclic decapeptide core with a fatty acid side chain. While specific literature on this compound is limited, the aspartocin complex has been reported to be produced by actinomycetes. Closely related lipopeptide antibiotics are frequently isolated from Streptomyces species, a genus known for its prolific production of diverse secondary metabolites, including many clinically important antibiotics. Therefore, strategies for optimizing fermentation in Streptomyces are highly relevant.[1][2][3]

Q2: What are the major factors influencing the fermentation yield of this compound?

The yield of secondary metabolites like this compound is a complex process influenced by both genetic and environmental factors. Key factors include:

  • Strain Vigor: The genetic stability and productivity of the producing strain are paramount.[4]

  • Media Composition: The type and concentration of carbon, nitrogen, and phosphate sources, as well as the presence of trace minerals, can significantly impact yield.[5][6]

  • Physical Parameters: pH, temperature, dissolved oxygen, and agitation rate are critical environmental factors that must be tightly controlled during fermentation.[7]

  • Precursor Availability: As a lipopeptide, the availability of specific amino acids and fatty acid precursors in the medium can be a limiting factor.

Q3: At what stage of growth is this compound typically produced?

Antibiotics like this compound are secondary metabolites. Their production usually occurs during the stationary phase of microbial growth (idiophase), after the rapid growth phase (trophophase) has slowed down due to the depletion of some nutrients.[7] Maximizing biomass during the growth phase is often a prerequisite for high product yields in the stationary phase.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation.

Problem 1: Low or No Yield of this compound

Potential Cause Troubleshooting Step Recommended Action
Suboptimal Media Composition Review and optimize carbon, nitrogen, and phosphate sources.Test different carbon sources (e.g., glucose, starch, glycerol) and nitrogen sources (e.g., soybean meal, peptone, yeast extract). Systematically vary their concentrations.[7] Ensure phosphate levels are not inhibitory, as high phosphate can suppress secondary metabolism.
Incorrect Fermentation Parameters Verify and optimize physical parameters (pH, temperature, aeration).The optimal pH for Streptomyces antibiotic production is often near neutral to slightly alkaline (pH 7.0-8.0).[7] The typical temperature range is 28-32°C.[1] Ensure adequate aeration and agitation to maintain sufficient dissolved oxygen levels.
Poor Inoculum Quality Inoculum age and size are critical.Use a fresh, actively growing seed culture. Optimize the seed age (e.g., 48-120 hours) and inoculum volume (e.g., 5-20% v/v).[1][8]
Strain Instability/Degradation The producing strain may have lost its productivity.Re-streak the culture from a frozen stock. Perform serial subculturing to select for high-producing colonies. Consider strain improvement techniques.[4]

Problem 2: Inconsistent Yield Between Batches

Potential Cause Troubleshooting Step Recommended Action
Variability in Raw Materials Inconsistent quality of complex media components.Source high-quality, consistent batches of complex components like soybean meal or yeast extract. Consider transitioning to a more defined synthetic medium for better reproducibility.[5]
Inaccurate Parameter Control Fluctuations in pH, temperature, or dissolved oxygen.Calibrate all probes (pH, DO, temperature) before each fermentation run. Implement automated control systems to maintain setpoints.
Inoculum Inconsistency Variation in the physiological state of the seed culture.Standardize the entire inoculum development process, including media, incubation time, and agitation speed.
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low fermentation yield.

G start Low this compound Yield check_strain Verify Strain Integrity (Re-streak from stock) start->check_strain check_media Review Media Composition (Carbon, Nitrogen, Phosphate) start->check_media check_params Check Physical Parameters (pH, Temp, DO, Agitation) start->check_params optimize_media Optimize Media Components (e.g., RSM) check_strain->optimize_media Strain OK check_media->optimize_media Media Suspected optimize_params Optimize Fermentation Conditions check_params->optimize_params Parameters Suspected optimize_media->optimize_params Media Optimized precursor_feeding Implement Precursor Feeding Strategy optimize_params->precursor_feeding Conditions Optimized strain_improvement Consider Strain Improvement (Mutagenesis, Genetic Engineering) precursor_feeding->strain_improvement Further Improvement Needed end Improved Yield precursor_feeding->end Yield Improved strain_improvement->end

Caption: A logical workflow for diagnosing and resolving low this compound yield.

Data Presentation: Media Optimization

Optimizing the fermentation medium is a critical step. The following tables summarize typical ranges and optimal values for key media components for antibiotic production by Streptomyces, which can serve as a starting point for this compound.

Table 1: Carbon and Nitrogen Sources

ComponentTypeTypical Concentration (g/L)Notes
Carbon Source Glucose, Starch, Glycerol, Mannitol10 - 40The rate of carbon source metabolism can influence the onset of secondary metabolite production.[9]
Nitrogen Source Soybean Meal, Peptone, Yeast Extract, Casein, Ammonium Salts10 - 20Complex nitrogen sources often provide essential amino acids and growth factors, enhancing yield.[10]

Table 2: Physical and Chemical Parameters

ParameterTypical RangeOptimal Value (Example)Notes
pH 6.0 - 8.57.5 - 8.0pH can shift during fermentation due to metabolite production and substrate consumption; control is crucial.[7]
Temperature 25 - 37°C30 - 32°CTemperature affects both microbial growth and enzyme stability.
Inoculum Size 5 - 20% (v/v)10%A larger inoculum can shorten the lag phase but may deplete nutrients prematurely.
Agitation 150 - 250 rpm200 rpmEssential for nutrient mixing and maintaining dissolved oxygen.
Aeration 0.5 - 1.0 vvm0.75 vvmCrucial for aerobic organisms like Streptomyces.

Experimental Protocols

Protocol 1: Shake Flask Fermentation for Screening

This protocol is suitable for initial screening of media components and fermentation conditions.

  • Seed Culture Preparation:

    • Prepare a seed medium (e.g., Tryptic Soy Broth).

    • Inoculate a loopful of the producing strain from a fresh agar plate into 50 mL of seed medium in a 250 mL baffled flask.

    • Incubate at 30°C, 200 rpm for 48-72 hours.

  • Production Culture:

    • Prepare various production media formulations in 250 mL baffled flasks, with 50 mL of medium in each.

    • Inoculate the production flasks with 10% (v/v) of the seed culture.

    • Incubate at 30°C, 200 rpm for 7-10 days.

  • Sampling and Analysis:

    • Withdraw samples aseptically every 24 hours.

    • Centrifuge the sample to separate the biomass from the supernatant.

    • Analyze the supernatant for this compound concentration using a suitable method (e.g., HPLC).

    • Measure biomass (e.g., dry cell weight).

Protocol 2: Fed-Batch Fermentation in a Bioreactor

This protocol is for scaled-up production and aims to overcome nutrient limitations.

  • Bioreactor Setup:

    • Prepare and sterilize a 5 L bioreactor containing 3 L of the optimized production medium.

    • Calibrate pH, dissolved oxygen (DO), and temperature probes.

  • Inoculation:

    • Inoculate the bioreactor with 10% (v/v) of a 48-hour seed culture.

  • Batch Phase:

    • Run the fermentation in batch mode for the first 48-72 hours.

    • Maintain parameters: pH 7.5 (controlled with NaOH/HCl), Temperature 30°C, Agitation 200-400 rpm to maintain DO > 30%.

  • Feeding Phase:

    • After the initial batch phase (indicated by a sharp drop in DO or glucose levels), start feeding a concentrated solution of the primary carbon source (e.g., 500 g/L glucose) at a controlled rate.

    • The feed rate can be constant or linked to a parameter like DO (DO-stat) to avoid overflow metabolism.

  • Monitoring:

    • Monitor this compound concentration, biomass, and residual nutrient levels throughout the fermentation.

    • Harvest when the product concentration reaches its peak.

Strain Improvement and Biosynthesis Pathway

Improving the inherent productivity of the microorganism is a cornerstone of enhancing fermentation yield.

Conceptual Pathway for Secondary Metabolite Regulation

Production of antibiotics like this compound is tightly regulated. Understanding these pathways can reveal targets for genetic engineering.

G cluster_0 Environmental Signals cluster_1 Regulatory Cascade cluster_2 Biosynthesis & Export Nutrient_Limitation Nutrient Limitation (Phosphate, Nitrogen) Global_Regulators Global Regulators (e.g., bldA, AdpA) Nutrient_Limitation->Global_Regulators triggers Cell_Density Cell Density (Quorum Sensing) Cell_Density->Global_Regulators activates Pathway_Regulators Pathway-Specific Regulators (e.g., SARPs) Global_Regulators->Pathway_Regulators activates Biosynthetic_Genes This compound Biosynthetic Genes Pathway_Regulators->Biosynthetic_Genes activates Export_Proteins Export Proteins (Self-Resistance) Pathway_Regulators->Export_Proteins activates Aspartocin_D This compound Biosynthetic_Genes->Aspartocin_D produces

Caption: A simplified diagram of the regulatory cascade for antibiotic production in Streptomyces.

Strategies for Strain Improvement
  • Classical Mutagenesis:

    • Method: Expose the producing strain to mutagens like UV radiation or chemicals (e.g., ethyl methanesulfonate - EMS).

    • Goal: Induce random mutations in the genome.

    • Screening: Screen the resulting mutant library for colonies with higher this compound production. This is a "brute-force" but often effective method.[4]

  • Rational Genetic Engineering:

    • Method: Requires knowledge of the this compound biosynthetic gene cluster.

    • Strategies:

      • Overexpress Regulatory Genes: Increase the expression of positive regulatory genes that activate the biosynthetic cluster.

      • Increase Precursor Supply: Engineer primary metabolic pathways to funnel more precursors (specific amino acids, fatty acids) towards this compound biosynthesis.

      • Delete Competing Pathways: Knock out genes for other secondary metabolites that compete for the same precursors.

References

Assessing the long-term stability of Aspartocin D solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of Aspartocin D solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

1. What is the recommended storage condition for this compound solid and solution forms?

For long-term storage, solid this compound should be stored at -20°C, where it can be stable for at least four years.[1] Once dissolved, the stability of the this compound solution is dependent on the solvent, pH, temperature, and concentration. For immediate use, it is advisable to prepare fresh solutions. If short-term storage of a solution is necessary, it should be kept at 4°C for no longer than 24 hours. For longer-term storage of solutions, aliquoting and freezing at -20°C or -80°C is recommended to minimize freeze-thaw cycles.

2. What are the common degradation pathways for this compound in solution?

While specific degradation pathways for this compound are not extensively published, peptides, in general, are susceptible to several degradation mechanisms that are likely to affect this compound:

  • Hydrolysis: Cleavage of the peptide bonds can occur, especially at acidic or alkaline pH.

  • Oxidation: Certain amino acid residues can be prone to oxidation, which can be catalyzed by light, temperature, and the presence of metal ions.

  • Deamidation: Asparagine residues can undergo deamidation to form aspartic acid and isoaspartic acid, a common degradation pathway in peptides.[2][3]

  • Aggregation: As a lipopeptide, this compound may be prone to aggregation and precipitation in aqueous solutions, especially at high concentrations or inappropriate pH.

3. Which buffers are recommended for preparing this compound solutions?

The choice of buffer is critical for maintaining the stability and activity of this compound. Since its antibacterial activity is calcium-dependent, the buffer should be compatible with the inclusion of Ca²⁺ ions.[1] Phosphate-buffered saline (PBS) or Tris-based buffers are common starting points. The optimal pH range for peptide stability is typically between 5 and 7. It is crucial to experimentally determine the optimal buffer and pH for your specific application.

4. How does pH affect the stability of this compound solutions?

The pH of the solution can significantly impact the stability of this compound. Extreme pH values (highly acidic or alkaline) can accelerate hydrolysis of peptide bonds.[2] Deamidation of asparagine residues is also highly pH-dependent.[2][3] It is recommended to maintain the pH of the solution within a neutral to slightly acidic range (pH 5-7.5) to minimize degradation.

5. How can I assess the stability of my this compound solution?

Several analytical techniques can be employed to monitor the stability of this compound solutions:[4][5]

  • High-Performance Liquid Chromatography (HPLC): A primary method to quantify the amount of intact this compound and detect the formation of degradation products.

  • Mass Spectrometry (MS): Used to identify the molecular weight of this compound and its degradation products, helping to elucidate degradation pathways.

  • Circular Dichroism (CD) Spectroscopy: To assess changes in the secondary structure of the peptide, which can indicate conformational instability.

  • Biological Activity Assays: To determine if the solution retains its antibacterial potency. Minimum Inhibitory Concentration (MIC) assays against susceptible bacterial strains like Bacillus subtilis or Staphylococcus aureus are relevant for this compound.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation or cloudiness in the solution - Aggregation: The concentration of this compound may be too high for the chosen solvent. - Poor Solubility: The buffer composition or pH may not be optimal for solubility. - Contamination: Bacterial or fungal contamination.- Try dissolving this compound at a lower concentration. - Experiment with different buffer systems or adjust the pH. Consider adding a small percentage of an organic co-solvent like DMSO or DMF before final dilution in aqueous buffer. - Filter-sterilize the solution using a 0.22 µm filter.
Loss of biological activity - Chemical Degradation: The peptide may have degraded due to improper storage conditions (temperature, pH, light exposure). - Conformational Changes: Changes in the peptide's three-dimensional structure. - Adsorption to Surfaces: this compound may adsorb to the surface of storage vials or labware.- Prepare fresh solutions and store them appropriately (aliquoted, at -20°C or -80°C). - Analyze the solution using HPLC and Mass Spectrometry to check for degradation products. - Use low-protein-binding tubes and pipette tips.
Inconsistent experimental results - Inaccurate Concentration: Errors in initial weighing or dilution. - Repeated Freeze-Thaw Cycles: Aliquots were not used, leading to degradation from repeated freezing and thawing. - Variability in Solution Preparation: Inconsistent buffer preparation or pH adjustment.- Accurately determine the concentration of the stock solution using a validated method. - Aliquot the stock solution into single-use volumes to avoid freeze-thaw cycles. - Standardize the protocol for solution preparation, including buffer composition and pH.
Appearance of new peaks in HPLC chromatogram - Degradation Products: The new peaks likely represent degradation products of this compound.- Characterize the new peaks using Mass Spectrometry to identify the nature of the degradation. - Optimize storage and handling conditions to minimize the formation of these products. Consider performing forced degradation studies to intentionally generate and identify potential degradation products.

Quantitative Stability Data

The following tables provide an illustrative example of how to present quantitative stability data for this compound solutions. Note: This data is hypothetical and intended for instructional purposes. Researchers should generate their own data based on their specific formulations and storage conditions.

Table 1: Stability of this compound (1 mg/mL) in Phosphate-Buffered Saline (pH 7.4) at Different Temperatures

Storage Time (Days)% Remaining at 4°C% Remaining at 25°C% Remaining at 37°C
0100.0100.0100.0
798.592.185.3
1497.285.674.9
3095.175.360.1
6092.862.745.8
9090.551.933.2

Table 2: Effect of pH on the Stability of this compound (1 mg/mL) at 25°C after 30 Days

Buffer SystempH% Remaining
Acetate Buffer5.091.2
Phosphate Buffer6.588.5
Phosphate-Buffered Saline7.475.3
Tris Buffer8.568.9
Carbonate-Bicarbonate Buffer9.555.4

Experimental Protocols

Protocol: Assessing the Stability of this compound Solutions using HPLC

This protocol outlines a general method for conducting a stability study of this compound in solution.

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of solid this compound.

    • Dissolve it in an appropriate solvent (e.g., DMSO) to create a concentrated stock solution.

    • Further dilute the stock solution to the desired final concentration in the chosen buffer (e.g., PBS, pH 7.4).

  • Stability Study Setup:

    • Aliquot the final this compound solution into multiple sterile, low-protein-binding tubes.

    • Store the aliquots at different temperatures (e.g., 4°C, 25°C, and 37°C).

    • Designate a set of tubes for each time point of the study (e.g., Day 0, 7, 14, 30, 60, 90).

  • HPLC Analysis:

    • At each time point, retrieve one aliquot from each storage temperature.

    • Allow the samples to come to room temperature.

    • Analyze the samples using a validated reverse-phase HPLC (RP-HPLC) method.

      • Column: C18 column

      • Mobile Phase: A gradient of water and acetonitrile with a suitable ion-pairing agent like trifluoroacetic acid (TFA).

      • Detection: UV detector at a wavelength determined by the UV spectrum of this compound.

    • The initial sample (Day 0) is used as the 100% reference.

  • Data Analysis:

    • Integrate the peak area of the intact this compound in the chromatograms for each sample.

    • Calculate the percentage of remaining this compound at each time point relative to the Day 0 sample using the formula: % Remaining = (Peak Area at Time X / Peak Area at Day 0) * 100

    • Tabulate the results to track the degradation over time under different conditions.

Visualizations

AspartocinD_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide MraY MraY UDP_MurNAc_pentapeptide->MraY C55_P_cyto C55-P C55_P_cyto->MraY Lipid_I Lipid I MraY->Lipid_I MurG MurG Lipid_I->MurG Lipid_II Lipid II MurG->Lipid_II UptA UptA (Flippase) Lipid_II->UptA Flipping UptA->C55_P_cyto Peptidoglycan Peptidoglycan UptA->Peptidoglycan Incorporation C55_P_peri C55-P C55_P_peri->UptA Flipping back Peptidoglycan->C55_P_peri Recycling Aspartocin_D This compound Aspartocin_D->C55_P_cyto Binds to Aspartocin_D->UptA Inhibits

Caption: this compound inhibits bacterial cell wall synthesis.

Troubleshooting_Workflow start Experiment Yields Unexpected Results check_solution Is the this compound solution clear? start->check_solution check_activity Is biological activity lower than expected? check_solution->check_activity Yes sol_precipitate Troubleshoot solubility: - Lower concentration - Change buffer/pH - Add co-solvent check_solution->sol_precipitate No check_hplc Do HPLC results show degradation peaks? check_activity->check_hplc Yes sol_inconsistency Review protocol: - Verify concentration - Standardize buffer preparation - Use low-binding labware check_activity->sol_inconsistency No sol_degradation Review storage and handling: - Prepare fresh solution - Aliquot to avoid freeze-thaw - Store at -20°C or lower, protected from light check_hplc->sol_degradation Yes check_hplc->sol_inconsistency No end Problem Resolved sol_precipitate->end sol_degradation->end sol_inconsistency->end

Caption: Troubleshooting workflow for this compound experiments.

References

Methods to minimize degradation of Aspartocin D during experimental procedures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of Aspartocin D during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical features?

This compound is a cyclic lipopeptide antibiotic. Its structure consists of a cyclic decapeptide core with a fatty acid side chain. This amphiphilic nature is crucial for its biological activity. The cyclic structure generally confers a higher resistance to enzymatic degradation compared to linear peptides.

Q2: What are the primary known degradation pathways for lipopeptide antibiotics like this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, analogous lipopeptide antibiotics, such as daptomycin, primarily degrade through two main pathways:

  • Ring Hydrolysis: Cleavage of the cyclic peptide backbone, leading to a linearized and often inactive form of the peptide.

  • Deacylation: Removal of the lipid tail from the peptide core, which can significantly impact its biological activity.

Other potential degradation pathways for peptides in general include oxidation, deamidation (especially at asparagine residues), and aggregation.

Q3: What are the optimal storage conditions for this compound?

To ensure long-term stability, this compound should be stored at -20°C. Under these conditions, it has been reported to be stable for at least four years. For short-term storage of solutions, it is advisable to keep them at 2-8°C and use them as quickly as possible. Avoid repeated freeze-thaw cycles, as this can lead to aggregation and degradation.

Troubleshooting Guide: Minimizing this compound Degradation

This guide addresses common issues encountered during experimental procedures that can lead to the degradation of this compound.

Problem Potential Cause Recommended Solution
Loss of biological activity Degradation of this compound due to improper handling or storage.Review and optimize storage conditions (see FAQ Q3). Prepare fresh solutions for each experiment whenever possible.
Presence of proteases in the experimental system.Add protease inhibitors to your buffers. If working with cell cultures or lysates, consider purification steps to remove endogenous proteases.
Extreme pH of the buffer or solution.Maintain the pH of your experimental solutions within a neutral and stable range (pH 6-8). Use appropriate buffering agents.
Precipitation or aggregation High concentration of this compound.Work with concentrations appropriate for your assay. If high concentrations are necessary, consider using solubility-enhancing excipients.
Repeated freeze-thaw cycles.Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.
Inappropriate solvent.Ensure this compound is fully dissolved in a compatible solvent. For aqueous solutions, the addition of a small percentage of an organic solvent like DMSO may be necessary.
Inconsistent experimental results Variable degradation of this compound between experiments.Standardize all experimental parameters, including buffer composition, pH, temperature, and incubation times.
Photodegradation.Protect this compound solutions from light, especially during long-term storage and incubation, by using amber vials or covering containers with aluminum foil.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways. This information is crucial for developing stability-indicating analytical methods.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • pH meter

  • Incubator/water bath

  • UV lamp

  • HPLC system with a C18 column and UV or MS detector

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and a minimal amount of an organic solvent like acetonitrile or DMSO to ensure solubility).

  • Acidic Degradation:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH before analysis.

  • Alkaline Degradation:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Incubate at room temperature for 24 hours.

  • Thermal Degradation:

    • Incubate an aliquot of the stock solution at 80°C for 48 hours.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution to UV light (254 nm) for 24 hours.

  • Analysis:

    • Analyze all samples (including an untreated control) by a stability-indicating HPLC method to separate the parent compound from its degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method can be used to quantify this compound and monitor its degradation over time.

HPLC Parameters:

ParameterRecommended Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute this compound and its degradation products. A typical gradient might be 5% to 95% B over 30 minutes.
Flow Rate 1.0 mL/min
Detection UV at 210-220 nm or Mass Spectrometry (MS)
Injection Volume 20 µL

Visualizations

Experimental_Workflow_for_Aspartocin_D_Stability_Assessment cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation cluster_analysis Analysis stock This compound Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to Stress base Alkaline Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal Stress (80°C) stock->thermal Expose to Stress photo Photolytic Stress (UV light) stock->photo Expose to Stress hplc Stability-Indicating HPLC acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Analysis (Peak Purity, Degradation %) hplc->data

Workflow for Forced Degradation Study of this compound.

Logical_Relationship_Troubleshooting cluster_causes Potential Causes cluster_factors Contributing Factors cluster_solutions Solutions issue Inconsistent Results or Loss of Activity degradation Chemical Degradation issue->degradation aggregation Physical Instability (Aggregation) issue->aggregation enzymatic Enzymatic Degradation issue->enzymatic ph Inappropriate pH degradation->ph temp High Temperature degradation->temp light Light Exposure degradation->light fresh_solutions Prepare Fresh Solutions degradation->fresh_solutions freeze_thaw Freeze-Thaw Cycles aggregation->freeze_thaw proteases Presence of Proteases enzymatic->proteases control_ph Control pH (6-8) ph->control_ph optimize_storage Optimize Storage (-20°C, protect from light) temp->optimize_storage light->optimize_storage aliquot Aliquot Stock Solutions freeze_thaw->aliquot use_inhibitors Use Protease Inhibitors proteases->use_inhibitors

Troubleshooting Logic for this compound Degradation.

Preventing oxidation and hydrolysis of Aspartocin D

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation and hydrolysis of Aspartocin D during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a cyclic lipopeptide antibiotic with potent activity against Gram-positive bacteria. Its complex structure, which includes a cyclic decapeptide core and a lipid side chain, contains several functional groups susceptible to chemical degradation.[1][2][3] The primary stability concerns are oxidation, particularly of its sulfur-containing residues if present, and hydrolysis of its amide bonds, especially at aspartic acid (Asp) and asparagine (Asn) residues.[4][5] Degradation can lead to a loss of biological activity and the formation of impurities, compromising experimental results and therapeutic efficacy.

Q2: What are the main degradation pathways for this compound?

The two primary degradation pathways for this compound are:

  • Hydrolysis: The peptide bonds in the cyclic structure can be cleaved by water, a reaction often catalyzed by acidic or basic conditions. Aspartic acid residues are particularly prone to forming a cyclic imide intermediate, which can then hydrolyze to form a mixture of aspartyl and isoaspartyl peptides, potentially altering the peptide's conformation and activity.[4][5]

  • Oxidation: While the specific amino acid sequence of this compound may vary, peptides containing methionine, cysteine, tryptophan, histidine, or tyrosine are susceptible to oxidation.[4] Given its molecular formula (C42H64N12O12S2), the presence of sulfur suggests potential for oxidation.[6] Oxidation is often initiated by exposure to atmospheric oxygen, reactive oxygen species, or certain metal ions.

Q3: How should I store this compound to minimize degradation?

For optimal stability, this compound should be stored as a lyophilized powder at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[7] Once reconstituted in solution, it is recommended to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q4: What are the ideal pH and buffer conditions for working with this compound solutions?

To minimize hydrolysis, it is crucial to maintain a pH between 4 and 6.[8] Acidic or alkaline conditions can significantly accelerate the degradation of peptide bonds.[9][10][11][12][13] The choice of buffer is also important; phosphate buffers can sometimes catalyze hydrolysis, so alternatives like acetate or citrate buffers may be preferable.[8] It is advisable to perform buffer screening studies to identify the most suitable system for your specific application.

Q5: Can I use antioxidants to prevent the oxidation of this compound?

Yes, the use of antioxidants can be an effective strategy to prevent oxidative degradation.[14][15][16][17][18] Common antioxidants used in peptide formulations include:

  • Ascorbic acid (Vitamin C)

  • Alpha-tocopherol (Vitamin E)

  • Methionine (can act as a sacrificial antioxidant)

  • Butylated hydroxytoluene (BHT)

The selection and concentration of an antioxidant should be optimized for the specific formulation and intended use.

Troubleshooting Guides

Issue 1: Loss of Biological Activity in Stored Solutions
Potential Cause Troubleshooting Step Rationale
Hydrolysis Analyze the sample using a stability-indicating HPLC method to detect degradation products.HPLC can separate the intact this compound from its hydrolyzed fragments, confirming if degradation has occurred.
Prepare fresh solutions for each experiment and avoid long-term storage in aqueous buffers.Minimizes the time this compound is exposed to conditions that promote hydrolysis.
Optimize the pH of the buffer to a range of 4-6.Hydrolysis rates are generally minimized in this pH range for peptides.[8]
Oxidation Add an antioxidant such as ascorbic acid or methionine to the solution.Antioxidants scavenge free radicals and reactive oxygen species that can damage the peptide.[14][17]
Degas buffers and handle solutions under an inert atmosphere (e.g., nitrogen or argon).Reduces the exposure to atmospheric oxygen, a key driver of oxidation.
Repeated Freeze-Thaw Cycles Aliquot the reconstituted this compound into single-use vials before freezing.Avoids the physical stress of repeated freezing and thawing which can lead to aggregation and degradation.
Issue 2: Appearance of Unexpected Peaks in HPLC Chromatogram
Potential Cause Troubleshooting Step Rationale
Acid or Base-catalyzed Hydrolysis Check the pH of your sample and mobile phase. Ensure it is within the optimal range of 4-6.Extreme pH values can cause rapid degradation, leading to the formation of multiple degradation products.
Perform a forced degradation study under acidic and basic conditions to identify the retention times of potential degradants.This helps to confirm if the unexpected peaks correspond to known hydrolysis products.[4][19][20][21][22]
Oxidative Degradation Analyze the sample by LC-MS to identify the mass of the unexpected peaks.An increase in mass of 16 Da or 32 Da often corresponds to the addition of one or two oxygen atoms, respectively, indicating oxidation.[23][24]
Prepare and analyze a sample that has been intentionally exposed to an oxidizing agent (e.g., hydrogen peroxide) as a reference.Confirms the identity of oxidative degradation products.
Deamidation Use high-resolution mass spectrometry to detect the characteristic mass shift of +0.984 Da.Deamidation of asparagine to aspartic acid results in this small mass change.[23]
Analyze the sample using an HPLC method with a column and mobile phase optimized for separating isomeric deamidation products.Isoaspartyl and aspartyl forms can often be separated under specific chromatographic conditions.

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound under various storage conditions. This data is illustrative and should be confirmed by specific stability studies.

Condition Timepoint % Remaining this compound (by HPLC) Appearance of Degradation Products
Lyophilized, -20°C 12 months>99%None Detected
Solution, pH 7.4, 25°C 24 hours85%Significant
Solution, pH 5.0, 4°C 7 days>95%Minor
Solution, pH 5.0, 4°C, with Antioxidant 14 days>95%Minimal
Solution, subjected to 5 Freeze-Thaw Cycles -90%Minor

Experimental Protocols

Protocol 1: Stability-Indicating Reversed-Phase HPLC (RP-HPLC) Method

This protocol describes a general method for developing a stability-indicating RP-HPLC assay for this compound.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% to 30% B

    • 30-35 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.[25] Forced degradation samples (acid, base, oxidative, thermal, and photolytic stress) should be analyzed to ensure the method can separate degradation products from the intact peptide.[4][19][20][21][22]

Protocol 2: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation pathways of this compound.

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize the samples before HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at room temperature for 1, 2, 4, and 8 hours. Neutralize the samples before HPLC analysis.

  • Oxidative Degradation: Dissolve this compound in a solution containing 3% hydrogen peroxide and incubate at room temperature for 2, 4, 8, and 24 hours.

  • Thermal Degradation: Store lyophilized this compound at 80°C for 1, 3, and 7 days. Also, heat a solution of this compound at 60°C for 24 and 48 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and fluorescent light for 24 and 48 hours.

  • Analysis: Analyze all stressed samples by the validated stability-indicating HPLC method and by LC-MS to identify and characterize the degradation products.[23][24][26][27]

Protocol 3: Lyophilization of this compound

This protocol provides a general procedure for the lyophilization of this compound to enhance its long-term stability.

  • Formulation: Dissolve this compound in a suitable buffer (e.g., 10 mM ammonium acetate, pH 5.0) containing a cryoprotectant (e.g., 5% sucrose or trehalose).

  • Freezing: Freeze the solution at -80°C for at least 4 hours. The freezing rate should be controlled to ensure uniform ice crystal formation.

  • Primary Drying (Sublimation): Set the shelf temperature to -10°C and the vacuum to 100 mTorr. Hold these conditions for 24-48 hours, or until all the ice has sublimated.

  • Secondary Drying (Desorption): Gradually increase the shelf temperature to 25°C while maintaining the vacuum. Hold for 12-24 hours to remove residual bound water.

  • Stoppering and Sealing: Backfill the lyophilizer chamber with an inert gas like nitrogen before stoppering the vials under vacuum. Seal the vials immediately upon removal from the lyophilizer.

For more detailed guidance on lyophilization, refer to FDA and other regulatory guidelines.[28][29][30][31]

Visualizations

Degradation_Pathways Aspartocin_D Intact this compound Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) Aspartocin_D->Hydrolysis Oxidation Oxidation (O₂, ROS) Aspartocin_D->Oxidation Hydrolyzed_Products Linear Peptides Isoaspartyl Peptides Hydrolysis->Hydrolyzed_Products Oxidized_Products Sulfoxides Other Oxidized Forms Oxidation->Oxidized_Products Loss_Of_Activity Loss of Biological Activity Hydrolyzed_Products->Loss_Of_Activity Oxidized_Products->Loss_Of_Activity

Caption: Major degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Stability Analysis cluster_formulation Formulation Development Storage This compound Storage (Lyophilized, -20°C) Reconstitution Reconstitution (pH 4-6 Buffer) Storage->Reconstitution Forced_Degradation Forced Degradation Studies Reconstitution->Forced_Degradation Excipient_Screening Excipient Screening (Antioxidants, Cryoprotectants) Reconstitution->Excipient_Screening HPLC_Analysis Stability-Indicating HPLC Forced_Degradation->HPLC_Analysis LCMS_Analysis LC-MS Analysis HPLC_Analysis->LCMS_Analysis Lyophilization_Optimization Lyophilization Cycle Optimization Excipient_Screening->Lyophilization_Optimization Troubleshooting_Logic Start Problem Encountered (e.g., Loss of Activity) Check_Storage Review Storage Conditions (Temp, Light, Moisture) Start->Check_Storage Check_pH Verify Solution pH Start->Check_pH HPLC_Analysis Analyze by Stability-Indicating HPLC Check_Storage->HPLC_Analysis Check_pH->HPLC_Analysis LCMS_Analysis Characterize Degradants by LC-MS HPLC_Analysis->LCMS_Analysis Identify_Pathway Identify Degradation Pathway (Hydrolysis vs. Oxidation) LCMS_Analysis->Identify_Pathway Implement_Solution Implement Corrective Action (Optimize pH, Add Antioxidant, etc.) Identify_Pathway->Implement_Solution

References

Impact of pH on the stability and activity of Aspartocin D

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Aspartocin D. This resource provides researchers, scientists, and drug development professionals with essential information regarding the impact of pH on the stability and activity of this lipopeptide antibiotic. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a calcium-dependent lipopeptide antibiotic that is effective against Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus.[1] It is part of the broader aspartocin family of lipocyclopeptides, which feature a cyclic decapeptide core with a fatty acid side chain.[1][2][3] this compound functions by inhibiting the bacterial cell wall synthesis pathway. Specifically, it binds to the undecaprenyl phosphate (C55-P) transporter, UptA, in a pH-dependent manner, thereby disrupting the peptidoglycan cycle.[4][5][6]

Q2: How does pH affect the activity of this compound?

The biological activity of this compound is influenced by pH. Studies have shown that the binding of this compound to its molecular target, UptA, is pH-dependent, with more favorable interactions observed at a slightly alkaline pH of 8.0 compared to an acidic pH of 5.0.[5][6] This suggests that the antimicrobial efficacy of this compound may be optimal in neutral to slightly alkaline environments. For closely related lipopeptides like daptomycin, a pH-dependent decrease in bactericidal activity has also been reported.[7]

Q3: What is the optimal pH for storing this compound solutions?

Q4: Can I expect changes in the physical properties of my this compound solution with pH changes?

Yes. The self-assembly and solubility of lipopeptides can be highly sensitive to pH.[12][13] Changes in the pH of the solution can alter the ionization state of acidic and basic residues in the peptide, potentially leading to aggregation or precipitation. It is crucial to monitor your solution for any visual changes, such as turbidity or formation of particulates, when adjusting the pH.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution
Reduced or no antimicrobial activity in assays. Suboptimal pH of assay medium: The activity of this compound is pH-dependent.[5][6]Ensure the pH of your culture or assay medium is within the optimal range for this compound activity (neutral to slightly alkaline). Buffer the medium if necessary.
Degradation of this compound stock solution: Improper storage pH or temperature can lead to chemical degradation.Prepare fresh stock solutions for each experiment. Store lyophilized peptide at -20°C. If storing solutions, use a neutral pH buffer and store at 2-8°C for short durations only.
Insufficient calcium concentration: this compound is a calcium-dependent antibiotic.[1]Supplement your assay medium with an optimal concentration of Ca²⁺ ions (e.g., 1.25-2.5 mM).
Precipitation or cloudiness observed in the this compound solution. pH-induced aggregation: The peptide's solubility is likely affected by the solution's pH.Adjust the pH of the solution carefully. If the peptide is acidic, dissolving it in a slightly basic buffer (like 0.1 M ammonium bicarbonate) might help before diluting it to the final concentration.[11]
Exceeded solubility limit: The concentration of this compound may be too high for the chosen solvent and pH.Test the solubility of a small aliquot first. Use solvents like DMF, DMSO, or methanol for initial solubilization before further dilution into aqueous buffers.[1]
Inconsistent results between experimental batches. Variability in pH of prepared solutions: Small variations in the pH of buffers or media can lead to different levels of peptide activity or stability.Always measure and record the final pH of all solutions and media used in your experiments. Use calibrated pH meters and freshly prepared buffers.
Peptide degradation over time: Repeated freeze-thaw cycles or prolonged storage of solutions can degrade the peptide.Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Do not use solutions that have been stored for extended periods at room temperature.

Quantitative Data on pH Impact

Direct quantitative data on the pH-dependent stability and activity of this compound is limited. However, data from the structurally and functionally related lipopeptide antibiotic, daptomycin, and other relevant antibiotics can serve as a valuable reference.

Table 1: Effect of pH on the Minimum Inhibitory Concentration (MIC) of Related Antibiotics

AntibioticOrganismpHMediumMIC (µg/mL)Reference
Daptomycin S. aureus6.4Pooled Human SerumNo significant effect noted[7]
7.4
8.0
Amphotericin B Aspergillus spp.7.0RPMI 1640Lower MICs (Higher Activity)[14]
5.0RPMI 1640Higher MICs (Lower Activity)[14]
Flucytosine Aspergillus spp.7.0RPMI 1640Higher MICs (Lower Activity)[14]
5.0RPMI 1640Lower MICs (Higher Activity)[14]

Table 2: Summary of pH-Dependent Stability for Daptomycin

pH RangePrimary Degradation PathwayStability ProfileReference
3.0 - 8.0 Aspartyl transpeptidation (reversible)Degradation occurs via a succinimido intermediate.[8]
9.0 - 10.5 Ester hydrolysis (irreversible)Subject to specific base catalysis, leading to a ring-opened product.[9][10]
Refrigerated (2-8°C) -Reconstituted vials (50 mg/mL) and infusion bags (5.6 and 14 mg/mL) are physicochemically stable for at least one week.[11]

Experimental Protocols & Workflows

Protocol 1: Determining the pH-Dependent Activity of this compound using Broth Microdilution MIC Assay

This protocol outlines the procedure to determine the Minimum Inhibitory Concentration (MIC) of this compound against a target bacterial strain at different pH values.

cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis prep_b_media 1. Prepare buffered bacterial growth medium at various pH (e.g., 6.0, 7.0, 8.0) assay_serial 4. Perform serial dilutions of This compound in each pH-buffered medium in a 96-well plate prep_b_media->assay_serial prep_a_stock 2. Prepare this compound stock solution prep_a_stock->assay_serial prep_b_inoculum 3. Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) assay_inoculate 5. Inoculate all wells (except negative control) with the bacterial suspension prep_b_inoculum->assay_inoculate assay_serial->assay_inoculate assay_controls 6. Include positive (no drug) and negative (no bacteria) controls for each pH assay_inoculate->assay_controls analysis_incubate 7. Incubate plate at 37°C for 16-20 hours assay_controls->analysis_incubate analysis_read 8. Determine MIC by visual inspection for turbidity or using a plate reader analysis_incubate->analysis_read analysis_compare 9. Compare MIC values across the different pH conditions analysis_read->analysis_compare

Caption: Workflow for MIC determination of this compound at varying pH.

Protocol 2: Assessing the pH Stability of this compound via HPLC

This workflow describes a method to quantify the degradation of this compound over time at different pH values using High-Performance Liquid Chromatography (HPLC).

cluster_setup Sample Preparation & Incubation cluster_sampling Time-Point Sampling cluster_hplc HPLC Analysis cluster_data Data Interpretation setup_buffers 1. Prepare a series of buffers at desired pH values (e.g., pH 4, 7, 9) setup_solution 2. Dissolve this compound in each buffer to a known concentration setup_buffers->setup_solution setup_incubate 3. Incubate samples at a controlled temperature (e.g., 37°C) setup_solution->setup_incubate sampling_aliquots 4. Withdraw aliquots from each sample at specific time points (e.g., 0, 2, 4, 8, 24 hours) setup_incubate->sampling_aliquots sampling_quench 5. Quench degradation if necessary (e.g., by freezing at -80°C) sampling_aliquots->sampling_quench hplc_inject 6. Analyze each aliquot using a validated reverse-phase HPLC method sampling_quench->hplc_inject hplc_quantify 7. Quantify the peak area of the intact this compound hplc_inject->hplc_quantify data_plot 8. Plot percentage of remaining This compound vs. time for each pH hplc_quantify->data_plot data_kinetics 9. Calculate degradation rate constants and half-life (t½) at each pH data_plot->data_kinetics

Caption: Experimental workflow for assessing this compound stability via HPLC.

Signaling & Interaction Pathway

The antibacterial action of this compound is contingent on its interaction with the bacterial cell wall synthesis machinery, a process influenced by both calcium ions and environmental pH.

cluster_environment Extracellular Environment cluster_membrane Bacterial Cell Membrane cluster_inhibition Result aspD This compound complex [this compound - Ca²⁺] Active Complex aspD->complex ca Ca²⁺ Ions ca->complex ph pH (e.g., 8.0) ph->complex Favorable Binding uptA UptA Transporter (C55-P flippase) complex->uptA Binds & Inhibits inhibition Inhibition of C55-P Recycling uptA->inhibition death Disruption of Peptidoglycan Synthesis & Cell Death inhibition->death

Caption: pH and Ca²⁺ influence on this compound's mechanism of action.

References

Technical Support Center: Aspartocin D Integrity and Freeze-Thaw Cycles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on maintaining the integrity of Aspartocin D during freeze-thaw cycles. The information is based on established principles of peptide stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a lipopeptide antibiotic with activity against Gram-positive bacteria.[1] Its therapeutic potential relies on its precise three-dimensional structure. Any degradation or aggregation can compromise its biological activity and lead to inaccurate experimental results.

Q2: How can freeze-thaw cycles affect the integrity of this compound?

While specific data on this compound is limited, peptides, in general, are susceptible to degradation during freeze-thaw cycles.[2] Potential issues include:

  • Physical Instability:

    • Aggregation: The formation of insoluble clumps of the peptide.

    • Precipitation: The peptide coming out of solution.

  • Chemical Instability:

    • Hydrolysis: Cleavage of the peptide bonds, particularly at aspartic acid (Asp) residues, which are present in this compound.[3]

    • Deamidation: Conversion of asparagine (Asn) to aspartic acid, which can alter the peptide's charge and structure. This compound contains asparagine residues.[4]

    • Oxidation: Modification of amino acid residues, particularly methionine and cysteine, if present.

Q3: What are the best practices for storing and handling this compound to minimize the impact of freeze-thaw cycles?

To maintain the integrity of this compound, it is recommended to:[2]

  • Aliquot: Upon receipt or reconstitution, divide the this compound solution into single-use aliquots. This is the most effective way to avoid repeated freeze-thaw cycles.

  • Flash-Freeze: Freeze aliquots rapidly using liquid nitrogen or a dry ice/ethanol bath. Slow freezing can lead to the formation of ice crystals that can damage the peptide structure.[2]

  • Optimal Storage Temperature: Store frozen aliquots at -80°C for long-term stability.

  • Controlled Thawing: Thaw aliquots rapidly at room temperature or in a water bath. Avoid slow thawing at 2-8°C.

  • Minimize Time at Room Temperature: Once thawed, keep the solution on ice and use it as quickly as possible.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Reduced Biological Activity Peptide degradation or aggregation due to multiple freeze-thaw cycles.1. Use a fresh, single-use aliquot that has not been subjected to previous freeze-thaw cycles. 2. Assess the integrity of the stock solution using the analytical methods described below.
Visible Precipitate or Cloudiness Peptide aggregation or precipitation.1. Gently vortex the sample to see if the precipitate redissolves. Do not sonicate, as this can cause further aggregation. 2. If the precipitate persists, it is recommended to discard the aliquot. 3. Re-evaluate your storage and handling procedures.
Inconsistent Results Between Experiments Variability in the number of freeze-thaw cycles for different aliquots.1. Strictly adhere to the single-use aliquot policy. 2. Maintain a detailed log of the handling history of each stock solution.

Quantitative Data Summary

While specific quantitative data for the effects of freeze-thaw cycles on this compound is not currently available in the public domain, the following table summarizes the potential effects on peptides in general and the analytical techniques to quantify them.

Parameter Potential Effect of Freeze-Thaw Cycles Analytical Technique Principle
Purity Decrease due to degradation.High-Performance Liquid Chromatography (HPLC)Separates the intact peptide from degradation products based on hydrophobicity.
Molecular Weight Appearance of fragments (lower MW) or aggregates (higher MW).Mass Spectrometry (MS)Measures the mass-to-charge ratio of molecules, allowing for the identification of the intact peptide and any degradation products.
Secondary Structure Changes in alpha-helix and beta-sheet content.Circular Dichroism (CD) SpectroscopyMeasures the differential absorption of left- and right-circularly polarized light, which is sensitive to the peptide's secondary structure.
Aggregation Increase in the formation of high molecular weight species.Size-Exclusion Chromatography (SEC)Separates molecules based on their size, allowing for the quantification of monomers, dimers, and larger aggregates.
Biological Activity Decrease in potency.Minimum Inhibitory Concentration (MIC) AssayDetermines the lowest concentration of the peptide that inhibits the visible growth of a target microorganism (e.g., B. subtilis, S. aureus).[1]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To separate and quantify this compound from its potential degradation products.

Methodology:

  • Sample Preparation:

    • Thaw a frozen aliquot of this compound solution rapidly.

    • Dilute the sample to a suitable concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., water with 0.1% trifluoroacetic acid).

    • Prepare a control sample from a stock that has not undergone any freeze-thaw cycles.

    • Prepare samples that have undergone 1, 3, and 5 freeze-thaw cycles.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV absorbance at 214 nm and 280 nm.

  • Data Analysis:

    • Integrate the peak areas for the intact this compound and any new peaks that appear in the chromatograms of the freeze-thawed samples.

    • Calculate the percentage purity of this compound for each condition.

Mass Spectrometry (MS) for Integrity Analysis

Objective: To determine the molecular weight of this compound and identify any degradation products.

Methodology:

  • Sample Preparation:

    • Prepare samples as described in the HPLC protocol.

    • Desalt the samples if necessary using a suitable method (e.g., ZipTip).

  • Mass Spectrometry System:

    • Ionization Source: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

    • Analyzer: Time-of-Flight (TOF) or Orbitrap.

  • Data Analysis:

    • Acquire the mass spectrum for each sample.

    • Compare the molecular weight of the main peak to the theoretical molecular weight of this compound.

    • Look for the appearance of new peaks corresponding to potential degradation products (e.g., hydrolysis fragments, deamidated forms).

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Analytical Assessment cluster_results Data Interpretation start This compound Stock Solution aliquot Aliquot into Single-Use Vials start->aliquot ft_cycles Subject to 0, 1, 3, 5 Freeze-Thaw Cycles aliquot->ft_cycles hplc Purity (HPLC) ft_cycles->hplc Assess Purity ms Integrity (MS) ft_cycles->ms Confirm Mass cd Structure (CD) ft_cycles->cd Analyze Structure bioassay Activity (MIC) ft_cycles->bioassay Test Activity compare Compare Results to Control (0 Cycles) hplc->compare ms->compare cd->compare bioassay->compare conclusion Determine Acceptable Number of Freeze-Thaw Cycles compare->conclusion

Caption: Experimental workflow for assessing this compound stability after freeze-thaw cycles.

Troubleshooting_Logic start Inconsistent Experimental Results? check_ft Were samples subjected to multiple freeze-thaw cycles? start->check_ft Yes other_issue Consider other experimental variables. start->other_issue No use_fresh Action: Use a fresh, single-use aliquot. check_ft->use_fresh Yes assess_stock Action: Assess integrity of the stock solution (HPLC, MS). check_ft->assess_stock Unsure use_fresh->assess_stock

Caption: Troubleshooting logic for inconsistent results with this compound.

References

Identifying and mitigating sources of interference in Aspartocin D bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aspartocin D bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a lipopeptide antibiotic that exhibits activity against Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus.[1] Structurally, it consists of a cyclic decapeptide core with a fatty acid side chain.[2][3][4] Its proposed mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting the lipid II cycle.[5][6][7][8][9] Specifically, it is thought to interfere with the function of UptA, a protein involved in the translocation of the lipid carrier undecaprenyl phosphate (C55-P) across the cell membrane. By disrupting the lipid II cycle, this compound prevents the proper formation of the peptidoglycan layer, leading to cell death.

Q2: Why is the calcium concentration critical in this compound bioassays?

The antimicrobial activity of this compound is calcium-dependent.[1] The presence of calcium ions is essential for the proper conformation and function of the lipopeptide, enabling its interaction with the bacterial cell membrane and its target. Therefore, maintaining a consistent and optimal calcium concentration in the assay medium is crucial for obtaining accurate and reproducible results. Variations in calcium levels can lead to significant changes in the observed minimum inhibitory concentrations (MICs).

Q3: What are the recommended storage conditions for this compound?

Like many peptides, this compound should be stored under conditions that prevent degradation. It is recommended to store lyophilized this compound at -20°C or colder, protected from light.[10] If it is necessary to store it in solution, use sterile buffers and consider filtering through a 0.2 µm filter to prevent microbial contamination.[10] Avoid repeated freeze-thaw cycles, as this can lead to peptide degradation and a loss of activity.[10]

Q4: How should I dissolve this compound for my experiments?

Due to its lipophilic nature, dissolving this compound can be challenging. Improper dissolution can lead to precipitation and variability in your assay results.[10] It is advisable to consult the manufacturer's instructions for the recommended solvent. Often, a small amount of an organic solvent like dimethyl sulfoxide (DMSO) is used to initially dissolve the peptide, followed by dilution in the appropriate aqueous buffer.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or weak antimicrobial activity Suboptimal Calcium Concentration: The bioactivity of this compound is dependent on calcium.[1]Ensure the assay medium is supplemented with the optimal concentration of CaCl2. Test a range of calcium concentrations to determine the optimal level for your specific bacterial strain and assay conditions.
Peptide Degradation: Improper storage or multiple freeze-thaw cycles can degrade the peptide.[10]Use a fresh aliquot of this compound that has been stored correctly at -20°C or below. Avoid repeated freezing and thawing of stock solutions.[10]
Incorrect pH of Assay Medium: The activity of lipopeptides can be influenced by pH.[11]Verify and adjust the pH of your assay medium to the optimal range for both the target bacteria and this compound activity.
High variability between replicates Incomplete Solubilization: this compound, being a lipopeptide, may not have been fully dissolved, leading to inconsistent concentrations in the wells.[10]Ensure complete dissolution of the peptide stock solution. Briefly vortex and visually inspect for any precipitate before making serial dilutions.
Non-specific Binding: The lipophilic nature of this compound can cause it to adhere to plasticware.Consider using low-binding microplates and pipette tips. The inclusion of a non-ionic surfactant like Tween-20 at a low concentration (e.g., 0.05%) in the assay buffer may also help to reduce non-specific binding.
Inconsistent Pipetting: Inaccurate pipetting can lead to significant variations in the final concentrations.Calibrate your pipettes regularly and use proper pipetting techniques.
Unexpected results with specific bacterial strains Bacterial Resistance Mechanisms: The target bacteria may possess resistance mechanisms against lipopeptide antibiotics, such as enzymatic degradation.[12]Research the known resistance profiles of your bacterial strains. Consider using control strains with known susceptibility to lipopeptide antibiotics.
Interaction with Media Components: Components of the growth medium (e.g., certain proteins or lipids) could be interfering with the activity of this compound.[13]Test the activity of this compound in different recommended growth media for your target organism. A simpler, defined medium may yield more consistent results.

Quantitative Data Summary

The antimicrobial activity of this compound is significantly influenced by the concentration of calcium ions in the growth medium. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against Bacillus subtilis and Staphylococcus aureus at varying calcium concentrations.

Target OrganismCalcium Concentration (mM)MIC (µg/ml)
Bacillus subtilis2.50.06 - 4
0.1250.06 - 4
Staphylococcus aureus2.50.25 - 8
0.1250.25 - 8
Data adapted from product information for this compound. The range in MICs may be due to variations in experimental conditions and bacterial strains.[1]

Experimental Protocols

Broth Microdilution Assay for Determining the Minimum Inhibitory Concentration (MIC) of this compound

This protocol is a general guideline and may require optimization for specific bacterial strains and laboratory conditions.

1. Preparation of Materials:

  • This compound stock solution (e.g., 1 mg/ml in a suitable solvent).
  • Sterile 96-well, low-binding microtiter plates.
  • Appropriate bacterial growth medium (e.g., Cation-adjusted Mueller-Hinton Broth) supplemented with a final concentration of 2.5 mM CaCl2.
  • Bacterial inoculum prepared to a concentration of approximately 5 x 10^5 CFU/ml.
  • Positive control (bacteria in medium without this compound).
  • Negative control (medium only).
  • Solvent control (bacteria in medium with the same concentration of the solvent used to dissolve this compound).

2. Assay Procedure:

  • Dispense 50 µl of the supplemented growth medium into each well of the microtiter plate.
  • Add 50 µl of the this compound stock solution to the first well of each row to be tested.
  • Perform a two-fold serial dilution by transferring 50 µl from the first well to the second, and so on, down the plate. Discard the final 50 µl from the last well.
  • Inoculate each well (except the negative control) with 50 µl of the bacterial suspension.
  • Seal the plate to prevent evaporation and incubate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

3. Data Analysis:

  • After incubation, determine the MIC by visually inspecting the wells for bacterial growth (turbidity). The MIC is the lowest concentration of this compound that completely inhibits visible growth.
  • The results can be confirmed by measuring the optical density (OD) at 600 nm using a microplate reader.

Visualizations

Signaling Pathway

AspartocinD_Mechanism cluster_membrane Bacterial Cytoplasmic Membrane cluster_periplasm Periplasm / Cell Wall Lipid_II_synthesis Lipid II Synthesis UptA UptA (Flippase) Lipid_II_synthesis->UptA Substrate for Inhibition Inhibition UptA->Inhibition Lipid_II_translocation Lipid II Translocation Peptidoglycan_synthesis Peptidoglycan Synthesis Lipid_II_translocation->Peptidoglycan_synthesis Enables Cell_wall Cell Wall Integrity Peptidoglycan_synthesis->Cell_wall Cell_Lysis Cell Lysis Cell_wall->Cell_Lysis Loss of integrity leads to Aspartocin_D This compound Aspartocin_D->UptA Binds to Calcium Ca²⁺ Calcium->Aspartocin_D Required for activity Inhibition->Lipid_II_translocation Blocks

Caption: Proposed mechanism of action of this compound.

Experimental Workflow

AspartocinD_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis prep_peptide Prepare this compound Stock Solution serial_dilution Perform Serial Dilution of this compound prep_peptide->serial_dilution prep_media Prepare Ca²⁺-supplemented Growth Medium prep_media->serial_dilution prep_inoculum Prepare Bacterial Inoculum inoculate Inoculate Wells with Bacteria prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at Optimal Temperature inoculate->incubate read_plate Visually Inspect or Read OD600 incubate->read_plate determine_mic Determine Minimum Inhibitory Concentration (MIC) read_plate->determine_mic

Caption: Experimental workflow for an this compound MIC assay.

References

Validation & Comparative

Comparative Analysis of Aspartocin D and Amphomycin Mechanisms: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two lipopeptide antibiotics targeting bacterial cell wall synthesis, this guide provides a comparative analysis of the mechanisms of action of Aspartocin D and Amphomycin. Both molecules are potent inhibitors of peptidoglycan synthesis, a critical pathway for bacterial survival, making them valuable subjects of study for the development of new antimicrobial agents.

This compound and Amphomycin belong to the lipopeptide class of antibiotics and share a common mechanism of action by targeting the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Their primary mode of action involves the sequestration of the lipid carrier undecaprenyl phosphate (C55-P), which is vital for the transport of peptidoglycan precursors across the cell membrane. By binding to C55-P, these antibiotics disrupt the cell wall synthesis process, ultimately leading to bacterial cell death. Furthermore, recent studies have revealed that both this compound and Amphomycin also interact with and inhibit the function of UptA, a flippase responsible for the translocation of C55-P across the membrane.

Quantitative Comparison of Antibacterial Activity

A crucial aspect of comparing these two antibiotics is their minimum inhibitory concentration (MIC) against various Gram-positive pathogens. While comprehensive comparative data is still emerging, available information on Amphomycin provides a baseline for its efficacy.

AntibioticOrganismMIC (µg/mL)
Amphomycin Staphylococcus aureus0.5 - 4
Staphylococcus epidermidis4
Streptococcus pneumoniaeData not available
Enterococcus faecalisData not available
This compound Staphylococcus aureusData not available
Staphylococcus epidermidisData not available
Streptococcus pneumoniaeData not available
Enterococcus faecalisData not available

Mechanistic Insights: Inhibition of Key Enzymes

The inhibition of peptidoglycan synthesis by this compound and Amphomycin is a multi-faceted process involving the disruption of key enzymatic steps. One of the primary targets is the enzyme MraY, a phospho-N-acetylmuramoyl-pentapeptide-transferase, which catalyzes the first membrane-bound step in peptidoglycan biosynthesis. Amphomycin has been shown to inhibit MraY with a half-maximal inhibitory concentration (IC50) in the micromolar range. While specific IC50 values for this compound are not yet widely available, its structural similarity to Amphomycin suggests a comparable inhibitory activity.

AntibioticTarget EnzymeIC50
Amphomycin MraY45% inhibition at 20 µg/mL; 90% inhibition at 100 µg/mL[1]
This compound MraYData not available

Signaling Pathways and Experimental Workflows

The mechanism of action of this compound and Amphomycin can be visualized as a disruption of the bacterial cell wall synthesis pathway. This process involves several key steps, from the synthesis of peptidoglycan precursors in the cytoplasm to their transport across the cell membrane and incorporation into the growing cell wall.

Peptidoglycan_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm cluster_inhibition Inhibition UDP-NAG UDP-N-acetylglucosamine MurG MurG UDP-NAG->MurG UDP-NAM-pentapeptide UDP-N-acetylmuramic acid -pentapeptide MraY MraY UDP-NAM-pentapeptide->MraY Lipid_I Lipid I MraY->Lipid_I Forms Lipid_II Lipid II MurG->Lipid_II Forms UptA UptA (Flippase) C55-P_in C55-P UptA->C55-P_in Flips C55-P_in->MraY C55-PP C55-PP C55-P_out C55-P C55-PP->C55-P_out Dephosphorylation C55-P_out->UptA Lipid_I->MurG PBP Penicillin-Binding Proteins (PBPs) Lipid_II->PBP Translocated & Polymerized by Growing_Peptidoglycan Growing Peptidoglycan PBP->Growing_Peptidoglycan Aspartocin_D This compound Aspartocin_D->UptA Inhibits Aspartocin_D->C55-P_in Sequesters Amphomycin Amphomycin Amphomycin->UptA Inhibits Amphomycin->C55-P_in Sequesters Experimental_Workflow cluster_workflow Comparative Analysis Workflow Start Start: Bacterial Cultures MIC_Determination MIC Determination (Broth Microdilution) Start->MIC_Determination MraY_Assay In vitro MraY Inhibition Assay Start->MraY_Assay Membrane_Potential Membrane Potential Assay Start->Membrane_Potential UptA_Binding UptA Binding Assay (Native Mass Spectrometry) Start->UptA_Binding Data_Analysis Comparative Data Analysis MIC_Determination->Data_Analysis MraY_Assay->Data_Analysis Membrane_Potential->Data_Analysis UptA_Binding->Data_Analysis Conclusion Conclusion: Mechanistic Comparison Data_Analysis->Conclusion

References

A Comparative Guide to Aspartocin D and Laspartomycin C: Structure, Function, and Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two calcium-dependent lipopeptide antibiotics, Aspartocin D and Laspartomycin C. Both compounds exhibit potent activity against Gram-positive bacteria, including drug-resistant strains, by targeting the bacterial cell wall synthesis pathway. This document outlines their structural and functional differences, supported by available experimental data, to aid in research and development efforts in the field of novel antibiotics.

Structural Comparison

This compound and Laspartomycin C are both cyclic lipopeptides, sharing a common structural scaffold of a peptide core linked to a lipid tail. However, significant differences exist in their amino acid sequences and the nature of their fatty acid moieties.

Key Structural Features:

FeatureThis compoundLaspartomycin C
Molecular Formula C₅₇H₈₉N₁₃O₂₀C₅₉H₈₉N₁₃O₁₈
Peptide Core Cyclic decapeptide: cyclo(Dab-Pip-MeAsp-Asp-Gly-Asp-Gly-Dab-Val-Pro)[1][2]Cyclic decapeptide containing L-2,3-diaminopropionic acid (Dap), D-pipecolic acid (Pip), and D-allo-threonine[3]
Fatty Acid Tail N-[(3Z)-10-methyl-1-oxo-3-undecen-1-yl][4]Unsaturated and branched C15 fatty acid[3]
Key Motifs Conserved Asp-X-Asp-Gly motif for Ca²⁺ binding[1]Conserved Asp-X-Asp-Gly motif for Ca²⁺ binding[3]

This compound belongs to the aspartocin family of antibiotics, which all share the same cyclic decapeptide core but differ in their fatty acid side chains[1][5]. Laspartomycin C, also known as glycinocin A, possesses a 10-amino acid cyclic core and an N-terminal exocyclic region[3].

Functional Comparison and Mechanism of Action

Both this compound and Laspartomycin C are calcium-dependent antibiotics that inhibit bacterial cell wall synthesis by targeting the lipid carrier undecaprenyl phosphate (C55-P)[3][6]. However, they appear to interact with this target through distinct mechanisms.

Laspartomycin C functions by directly sequestering C55-P, thereby preventing its utilization in the synthesis of Lipid II, a crucial precursor for peptidoglycan formation[3][7][8]. This leads to the accumulation of the cytoplasmic cell wall precursor UDP-MurNAc-pentapeptide and ultimately inhibits cell wall biosynthesis[3].

This compound , on the other hand, has been shown to inhibit the function of UptA, a flippase responsible for translocating C55-P across the bacterial membrane[6][9]. By competing with C55-P for binding to UptA, this compound disrupts the recycling of the lipid carrier, which is essential for continued peptidoglycan synthesis[6].

The differing mechanisms, while both centered on C55-P, may have implications for the development of resistance and the potential for synergistic therapeutic strategies.

G cluster_laspartomycin Laspartomycin C Mechanism cluster_aspartocin This compound Mechanism Laspartomycin_C Laspartomycin C C55P Undecaprenyl Phosphate (C55-P) Laspartomycin_C->C55P Sequesters Lipid_II_Synth Lipid II Synthesis Laspartomycin_C->Lipid_II_Synth Inhibits C55P->Lipid_II_Synth Cell_Wall_Synth Cell Wall Synthesis Lipid_II_Synth->Cell_Wall_Synth Aspartocin_D This compound UptA UptA (Flippase) Aspartocin_D->UptA Inhibits C55P_translocation C55-P Translocation UptA->C55P_translocation Cell_Wall_Synth2 Cell Wall Synthesis C55P_translocation->Cell_Wall_Synth2

Figure 1. Simplified signaling pathways of Laspartomycin C and this compound.

Antimicrobial Activity

Both lipopeptides demonstrate potent, calcium-dependent activity against a range of Gram-positive bacteria. The available Minimum Inhibitory Concentration (MIC) data is summarized below. It is important to note that the data is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: Minimum Inhibitory Concentration (MIC) Values (μg/mL)

OrganismThis compoundLaspartomycin C
Bacillus subtilis0.125 (at 2.5 mM Ca²⁺)[4]-
Staphylococcus aureus0.5 (at 2.5 mM Ca²⁺)[4]2[10]
Methicillin-resistant S. aureus (MRSA)-2-4
Vancomycin-resistant Enterococci (VRE)-4-8

The antibacterial activity of both compounds is significantly enhanced in the presence of higher calcium concentrations[4][7].

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: A mid-log phase bacterial culture is diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Antibiotic Dilutions: Two-fold serial dilutions of the lipopeptide are prepared in a 96-well microplate in CAMHB. Calcium concentrations are adjusted as required for the specific assay.

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The microplates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

G start Start prep_inoculum Prepare Bacterial Inoculum (5x10^5 CFU/mL) start->prep_inoculum inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Antibiotic in 96-well plate prep_dilutions->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Figure 2. Workflow for Minimum Inhibitory Concentration (MIC) assay.
In Vitro Lipid II Synthesis Inhibition Assay (for Laspartomycin C)

This assay measures the ability of an antibiotic to inhibit the synthesis of Lipid II from its precursors.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing undecaprenyl phosphate (C55-P), radiolabeled UDP-N-acetylglucosamine ([¹⁴C]GlcNAc), UDP-MurNAc-pentapeptide, and isolated bacterial membranes (as a source of MraY and MurG enzymes).

  • Incubation with Antibiotic: The reaction is initiated in the presence and absence of varying concentrations of Laspartomycin C.

  • Extraction of Lipids: After incubation, the lipids are extracted from the reaction mixture using an organic solvent (e.g., butanol).

  • Analysis by Thin-Layer Chromatography (TLC): The extracted lipids are separated by TLC.

  • Quantification: The amount of synthesized [¹⁴C]Lipid II is quantified by autoradiography or scintillation counting of the TLC plate. A reduction in the amount of [¹⁴C]Lipid II in the presence of the antibiotic indicates inhibition.

UptA Flippase Inhibition Assay (for this compound)

This assay assesses the inhibition of the C55-P flippase activity of UptA.

  • Preparation of Proteoliposomes: The UptA protein is purified and reconstituted into liposomes containing a fluorescently labeled lipid substrate (e.g., NBD-labeled C55-P).

  • Flippase Reaction: The flippase reaction is initiated by the addition of ATP. The transport of the fluorescently labeled lipid from the outer to the inner leaflet of the liposome is monitored by a fluorescence quenching assay.

  • Inhibition Assay: The assay is performed in the presence of varying concentrations of this compound.

  • Data Analysis: The rate of fluorescence quenching is measured. A decrease in the rate of quenching in the presence of this compound indicates inhibition of UptA flippase activity.

Conclusion

This compound and Laspartomycin C represent promising classes of calcium-dependent lipopeptide antibiotics with distinct yet related mechanisms of action centered on the essential lipid carrier C55-P. While Laspartomycin C acts by sequestering C55-P, this compound inhibits its translocation across the cell membrane. Further comparative studies, particularly those employing a standardized panel of bacterial strains, are necessary to fully elucidate their relative potency and spectrum of activity. The detailed structural and mechanistic understanding of these compounds provides a strong foundation for the rational design and development of novel antibacterial agents to combat the growing threat of antibiotic resistance.

References

Aspartocin D vs. Daptomycin: A Tale of Two Lipopeptides with Distinct Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Review for Researchers in Drug Development

In the ongoing battle against antibiotic-resistant Gram-positive bacteria, lipopeptide antibiotics have emerged as a critical class of therapeutic agents. Among them, Daptomycin has become a clinical mainstay, while Aspartocin D, a lesser-known but structurally related compound, presents an alternative mechanism of action worthy of investigation. This guide provides a detailed comparative review of this compound and Daptomycin, focusing on their distinct modes of action, supported by available experimental data and detailed methodologies for key evaluative assays.

At a Glance: Key Differences in Mechanism

While both this compound and Daptomycin are cyclic lipopeptides that exhibit calcium-dependent activity against Gram-positive bacteria, their primary mechanisms of action diverge significantly. Daptomycin's bactericidal effect is primarily driven by the disruption of the bacterial cell membrane's electrical potential. In contrast, this compound inhibits a crucial step in the synthesis of the bacterial cell wall.

FeatureThis compoundDaptomycin
Primary Target Peptidoglycan SynthesisCell Membrane
Mechanism Inhibition of undecaprenyl phosphate (C55-P) flippase (UptA) and sequestration of C55-PCalcium-dependent membrane binding, oligomerization, and pore formation leading to potassium efflux and membrane depolarization
Consequence Disruption of cell wall synthesisLoss of membrane potential, inhibition of DNA, RNA, and protein synthesis, and ultimately, cell death
Calcium Dependence Required for antibacterial activityEssential for conformational change, membrane binding, and oligomerization

Quantitative Comparison: Minimum Inhibitory Concentrations (MICs)

Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency. The following table summarizes available MIC data for this compound and Daptomycin against common Gram-positive pathogens. It is important to note that direct comparative studies across a wide range of isolates are limited, and MIC values can vary based on testing methodology and specific strains.

OrganismThis compound MIC (µg/mL)Daptomycin MIC (µg/mL)
Bacillus subtilis0.125[1]0.5 - 1.0
Staphylococcus aureus0.5[1]0.25 - 2.0[2]
Methicillin-resistantStaphylococcus aureus (MRSA)Not widely reported0.5 - 2.0[2]
Enterococcus faecalisNot widely reported1.0 - 4.0[3]
Enterococcus faecium (including VRE)Not widely reported2.0 - 4.0[2][3]
Streptococcus pneumoniaeNot widely reported≤0.06 - 1.0[2]

Note: Daptomycin MIC testing is standardized and requires supplementation with physiological concentrations of calcium (50 µg/mL). This compound's activity is also calcium-dependent[1].

Delving into the Mechanisms: A Detailed Look

This compound: A Cell Wall Synthesis Inhibitor

This compound's mode of action centers on the disruption of the peptidoglycan synthesis pathway, a validated target for many successful antibiotics. Its mechanism is multi-faceted, involving both the sequestration of a key lipid carrier and the inhibition of its transport across the cell membrane.

  • Binding to Undecaprenyl Phosphate (C55-P): this compound, in a calcium-dependent manner, binds to undecaprenyl phosphate (C55-P). C55-P is a crucial lipid carrier that transports peptidoglycan precursors from the cytoplasm to the exterior of the cell membrane where they are incorporated into the growing cell wall.

  • Inhibition of UptA: Recent studies have shown that this compound can directly interact with and inhibit the function of UptA, a flippase responsible for translocating C55-P back across the membrane to the cytoplasm for another cycle of precursor transport. By out-competing C55-P for binding to UptA, this compound effectively halts the recycling of this essential lipid carrier[4][5][6][7].

This dual-pronged attack on the availability and transport of C55-P leads to a depletion of peptidoglycan precursors at the site of cell wall synthesis, ultimately weakening the cell wall and leading to cell death.

Aspartocin_D_Mechanism cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide MraY MraY UDP-MurNAc-pentapeptide->MraY + C55-P Lipid_I Lipid_I MraY->Lipid_I MurG MurG Lipid_II Lipid_II MurG->Lipid_II Lipid_I->MurG + UDP-GlcNAc Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Transglycosylation & Transpeptidation C55P_in C55-P UptA UptA UptA->C55P_in C55PP C55-PP Peptidoglycan->C55PP C55P_out C55-P C55PP->C55P_out Dephosphorylation C55P_out->UptA Aspartocin_D This compound Aspartocin_D->UptA Inhibits Aspartocin_D->C55P_out Sequesters

This compound's inhibition of peptidoglycan synthesis.
Daptomycin: A Membrane Depolarizing Agent

Daptomycin's bactericidal activity is a rapid process that targets the integrity of the bacterial cell membrane. This mechanism is fundamentally different from that of cell wall synthesis inhibitors.

  • Calcium-Dependent Conformational Change: In the presence of calcium ions, Daptomycin undergoes a conformational change that is crucial for its activity.

  • Membrane Binding and Insertion: The Daptomycin-calcium complex binds to the bacterial cell membrane, a process that is facilitated by the presence of the anionic phospholipid, phosphatidylglycerol (PG). The lipid tail of Daptomycin then inserts into the membrane.

  • Oligomerization and Pore Formation: Once inserted into the membrane, Daptomycin molecules oligomerize, forming a structure that disrupts the membrane's integrity. This disruption leads to the formation of ion channels or pores.

  • Potassium Efflux and Membrane Depolarization: The formation of these pores allows for the rapid efflux of intracellular potassium ions down their concentration gradient. This loss of positive charge from the cell's interior leads to a rapid depolarization of the cell membrane.

  • Inhibition of Macromolecule Synthesis and Cell Death: The dissipation of the membrane potential has catastrophic consequences for the bacterial cell, leading to the inhibition of DNA, RNA, and protein synthesis, and ultimately resulting in rapid cell death.

Daptomycin_Mechanism cluster_extracellular Extracellular cluster_membrane Cell Membrane (PG-rich) cluster_intracellular Intracellular Daptomycin_Ca Daptomycin-Ca2+ Complex Membrane_Binding Membrane Binding & Insertion Daptomycin_Ca->Membrane_Binding Oligomerization Oligomerization Membrane_Binding->Oligomerization Pore_Formation Pore Formation Oligomerization->Pore_Formation Depolarization Membrane Depolarization Pore_Formation->Depolarization K_ion K+ K_ion->Pore_Formation K+ Efflux Inhibition Inhibition of DNA, RNA, Protein Synthesis Depolarization->Inhibition Cell_Death Cell Death Inhibition->Cell_Death

Daptomycin's mechanism of membrane depolarization.

Experimental Protocols

The distinct mechanisms of this compound and Daptomycin can be elucidated and compared using a variety of in vitro assays. Below are detailed methodologies for key experiments.

Membrane Potential Assay (for Daptomycin)

This assay measures changes in the bacterial cell membrane potential, a key indicator of Daptomycin's activity.

Principle: The fluorescent dye, such as DiSC3(5), is a membrane potential-sensitive probe. It accumulates in polarized bacterial membranes, and its fluorescence is quenched. When the membrane is depolarized by an agent like Daptomycin, the dye is released into the medium, resulting in an increase in fluorescence.

Protocol:

  • Bacterial Culture: Grow the test bacterium (e.g., Staphylococcus aureus) to the mid-logarithmic phase in a suitable broth medium (e.g., Tryptic Soy Broth).

  • Cell Preparation: Harvest the bacterial cells by centrifugation, wash them with a buffer (e.g., PBS), and resuspend them to a standardized optical density (e.g., OD600 of 0.05) in the assay buffer.

  • Dye Loading: Add DiSC3(5) to the bacterial suspension to a final concentration of 0.5 µM and incubate in the dark at room temperature until the fluorescence signal stabilizes (indicating dye uptake and quenching).

  • Baseline Measurement: Transfer the bacterial suspension with the dye to a 96-well microplate and measure the baseline fluorescence using a fluorescence plate reader (excitation ~622 nm, emission ~670 nm).

  • Antibiotic Addition: Add varying concentrations of Daptomycin (and a vehicle control) to the wells.

  • Kinetic Measurement: Immediately begin monitoring the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization.

  • Positive Control: Add a known depolarizing agent, such as valinomycin, to a control well to induce complete depolarization and determine the maximum fluorescence signal.

Membrane_Potential_Assay cluster_workflow Membrane Potential Assay Workflow Start Start: Mid-log phase bacterial culture Prepare_Cells Prepare Cells: Harvest, wash, and resuspend Start->Prepare_Cells Dye_Loading Dye Loading: Incubate with DiSC3(5) Prepare_Cells->Dye_Loading Measure_Baseline Measure Baseline Fluorescence Dye_Loading->Measure_Baseline Add_Antibiotic Add Daptomycin Measure_Baseline->Add_Antibiotic Measure_Kinetics Monitor Fluorescence Increase (Depolarization) Add_Antibiotic->Measure_Kinetics Analyze_Data Analyze Data Measure_Kinetics->Analyze_Data

Workflow for the Membrane Potential Assay.
UDP-MurNAc-pentapeptide Accumulation Assay (for this compound)

This assay is used to determine if an antibiotic inhibits the later stages of peptidoglycan synthesis.

Principle: Inhibition of the membrane-associated steps of peptidoglycan synthesis (i.e., the lipid cycle) leads to the accumulation of the cytoplasmic precursor, UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pentapeptide). This accumulation can be detected and quantified using High-Performance Liquid Chromatography (HPLC).

Protocol:

  • Bacterial Culture and Treatment: Grow the test bacterium (e.g., Bacillus subtilis) to the mid-logarithmic phase. Add a sub-inhibitory concentration of this compound (and a no-antibiotic control) and continue incubation for a defined period.

  • Extraction of Precursors: Harvest the cells by centrifugation and extract the soluble nucleotide precursors by boiling the cell pellet in water or a suitable buffer.

  • Sample Preparation: Centrifuge the extract to remove cell debris and filter the supernatant.

  • HPLC Analysis: Analyze the extracted precursors by reverse-phase HPLC. Monitor the elution profile at a specific wavelength (e.g., 262 nm) to detect nucleotide-containing compounds.

  • Quantification: Compare the peak corresponding to UDP-MurNAc-pentapeptide in the this compound-treated sample to the untreated control. An increased peak area in the treated sample indicates inhibition of the lipid cycle.

Peptidoglycan_Precursor_Assay cluster_workflow UDP-MurNAc-pentapeptide Accumulation Assay Workflow Start Start: Mid-log phase bacterial culture Treat_Cells Treat with this compound Start->Treat_Cells Extract_Precursors Extract Soluble Precursors Treat_Cells->Extract_Precursors HPLC_Analysis Analyze by HPLC Extract_Precursors->HPLC_Analysis Quantify_Peak Quantify UDP-MurNAc-pentapeptide Peak HPLC_Analysis->Quantify_Peak

References

A Comparative Analysis of the Biological Activities of Aspartocin Analogs: Focus on Aspartocin D

Author: BenchChem Technical Support Team. Date: November 2025

An examination of the lipopeptide antibiotic Aspartocin D, its mechanism of action, and a comparative perspective on its activity in the absence of data for Aspartocin E.

Introduction

This compound is a member of the aspartocin complex, a group of acidic lipopeptide antibiotics produced by Streptomyces canus. These antibiotics belong to the broader amphomycin class of calcium-dependent antibiotics, which are known for their activity against Gram-positive bacteria. The aspartocin complex includes several analogs, primarily Aspartocins A, B, and C, which share a common cyclic decapeptide core but differ in their fatty acid side chains. This guide focuses on the biological activity of this compound and addresses the current lack of available scientific literature on a purported "Aspartocin E," precluding a direct comparison.

Comparative Biological Activity

A direct comparative analysis of the biological activities of this compound and Aspartocin E is not feasible at this time due to the absence of published data on "Aspartocin E" in the scientific literature. However, quantitative data for this compound's antibacterial activity is available and can be contextualized within the broader activity of the aspartocin and amphomycin family of antibiotics.

The antibacterial efficacy of this compound is calcium-dependent and has been demonstrated against Gram-positive bacteria. The activity of this compound is presumed to be similar to other members of the aspartocin complex, which inhibit the synthesis of the bacterial cell wall.

Quantitative Data for this compound
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Calcium Concentration (mM)
This compoundBacillus subtilis0.125Not Specified
This compoundStaphylococcus aureus0.5Not Specified
This compoundBacillus subtilis0.06 - 42.5 - 0.125
This compoundStaphylococcus aureus0.25 - 82.5 - 0.125

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound, like other amphomycin-type antibiotics, targets the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. This is achieved through a multi-faceted mechanism that involves interaction with both a lipid carrier and a membrane-associated protein.

The primary mode of action involves the sequestration of undecaprenyl phosphate (C55-P), a lipid carrier that transports peptidoglycan precursors across the cell membrane. By binding to C55-P, this compound prevents its utilization in the cell wall synthesis cycle.

Recent studies have also revealed a second mechanism: the direct inhibition of UptA, a membrane protein responsible for the translocation (flipping) of C55-P from the periplasmic side to the cytoplasmic side of the membrane. This compound can compete with C55-P for binding to UptA, further disrupting the peptidoglycan synthesis pathway.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for determining its antibacterial activity.

Mechanism of Action of this compound cluster_membrane Cell Membrane Aspartocin_D This compound C55P Undecaprenyl Phosphate (C55-P) Aspartocin_D->C55P Sequesters UptA UptA Flippase Aspartocin_D->UptA Inhibits Aspartocin_D->Inhibition_1 Blocks Aspartocin_D->Inhibition_2 Blocks C55P->UptA Binds to Lipid_II_Synthesis Lipid II Synthesis UptA->Lipid_II_Synthesis Translocates C55-P for Peptidoglycan_Synthesis Peptidoglycan Synthesis Lipid_II_Synthesis->Peptidoglycan_Synthesis Cell_Wall_Integrity Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Maintains

Caption: Mechanism of this compound action.

Workflow for MIC Determination Start Start Prepare_Inoculum Prepare Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Prepare Serial Dilutions of this compound Start->Serial_Dilution Inoculate_Plates Inoculate Microtiter Plates Prepare_Inoculum->Inoculate_Plates Serial_Dilution->Inoculate_Plates Incubate Incubate at 37°C Inoculate_Plates->Incubate Read_Results Read Results (e.g., OD600) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Generalized workflow for MIC determination.

Experimental Protocols

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound like this compound, based on standard broth microdilution methods.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain.

Materials:

  • This compound

  • Bacterial strain (e.g., Bacillus subtilis, Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm, OD600)

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • A single colony of the test bacterium is inoculated into broth and incubated overnight at 37°C.

    • The overnight culture is diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL, in fresh broth.

  • Preparation of this compound Dilutions:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

    • Serial twofold dilutions of the this compound stock solution are prepared in the broth medium in the wells of a 96-well plate. The concentration range should be chosen to bracket the expected MIC.

  • Inoculation:

    • An equal volume of the standardized bacterial inoculum is added to each well containing the this compound dilutions.

    • Control wells are included: a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

  • Incubation:

    • The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the OD600 of the wells with a spectrophotometer.

Conclusion

This compound is a calcium-dependent lipopeptide antibiotic with activity against Gram-positive bacteria through the inhibition of cell wall synthesis. While a direct comparison with "Aspartocin E" is not possible due to a lack of available data, the established mechanism of action and quantitative activity data for this compound provide a solid foundation for its further investigation as a potential therapeutic agent. Future research may yet identify and characterize additional aspartocin analogs, which would enable more extensive comparative studies.

Comparative Analysis of Aspartocin Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aspartocin, a member of the amphomycin group of lipopeptide antibiotics, has garnered interest for its potent antimicrobial activity against Gram-positive bacteria. This guide provides a comparative analysis of naturally occurring Aspartocin analogs, focusing on their structure-activity relationships (SAR). The information presented herein is intended to support further research and development of this promising class of antibiotics.

Structural Overview of Aspartocin Analogs

Aspartocin is a complex of related lipopeptides, with analogs A, B, C, D, and E having been identified. These analogs share a common cyclic decapeptide core but differ in the structure of their N-terminal fatty acid side chain. This variation in the lipid moiety is the primary determinant of their differing physicochemical properties and, consequently, their biological activity.[1][2]

The core peptide structure of Aspartocins is cyclo(Dab2-Pip3-MeAsp4-Asp5-Gly6-Asp7-Gly8-Dab9-Val10-Pro11-).[3] The fatty acid is attached to the N-terminus of the first amino acid, Asp1. The known variations in the fatty acid side chains are detailed in the table below.

Comparative Antimicrobial Activity

The antimicrobial potency of Aspartocin analogs is primarily evaluated by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains. While a comprehensive head-to-head comparison of all known analogs in a single study is not currently available in the public domain, data for individual and smaller subsets of analogs provide valuable insights into their SAR.

Table 1: Structure and Antimicrobial Activity of Aspartocin Analogs

AnalogFatty Acid Side ChainTest OrganismMIC (µg/mL)Calcium Dependence
Aspartocin A (Z)-13-methyltetradec-3-enoylData not availableData not availableAssumed
Aspartocin B (+,Z)-12-methyltetradec-3-enoylData not availableData not availableAssumed
Aspartocin C (Z)-12-methyltridec-3-enoylData not availableData not availableAssumed
Aspartocin D Asp1-△3-isohendecenoic acidBacillus subtilis0.125Yes[2]
Staphylococcus aureus0.5Yes[2]
Aspartocin E Asp1-△3-isododecenoic acidGram-positive bacteriaActivity confirmedYes[2]

Note: The antimicrobial activity of Aspartocin analogs is calcium-dependent. Assays are typically performed in the presence of Ca2+ ions.

From the available data, it is evident that the structure of the fatty acid tail plays a crucial role in the antibacterial efficacy of Aspartocin analogs. The subtle differences in chain length and branching of the lipid moiety in this compound and E are sufficient to impart potent activity against Gram-positive pathogens.

Mechanism of Action and Signaling Pathway

Aspartocin analogs exert their bactericidal effect by inhibiting the biosynthesis of the bacterial cell wall, a mechanism shared with other members of the amphomycin class of antibiotics.[4] The primary target is the lipid carrier bactoprenol phosphate (C55-P), which is essential for the transport of peptidoglycan precursors across the cell membrane.

Mechanism of Action Workflow:

Aspartocin Aspartocin Analog Complex Aspartocin-Ca²⁺ Complex Aspartocin->Complex Ca2 Ca²⁺ Ca2->Complex Inhibition Inhibition Complex->Inhibition C55P Bactoprenol Phosphate (C55-P) C55P->Inhibition UptA Flippase (UptA) CellWall_Synthesis Peptidoglycan Precursor Transport UptA->CellWall_Synthesis Inhibition->CellWall_Synthesis Blocks Interaction Bacterial_Death Bacterial Cell Death CellWall_Synthesis->Bacterial_Death Disruption leads to

Caption: Aspartocin's mechanism of action.

Aspartocin, in the presence of calcium ions, forms a complex that binds to C55-P. This interaction sequesters C55-P and prevents its interaction with the flippase enzyme UptA, thereby halting the translocation of peptidoglycan precursors to the site of cell wall synthesis.[5] This disruption of a vital cellular process ultimately leads to bacterial cell death.

Experimental Protocols

The following are detailed methodologies for key experiments used in the evaluation of Aspartocin analogs.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6]

Protocol:

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium (e.g., Staphylococcus aureus, Bacillus subtilis) is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated at 37°C until it reaches the mid-logarithmic phase of growth. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Aspartocin Analog Solutions: The Aspartocin analog is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate. A range of concentrations is prepared to encompass the expected MIC value.

  • Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the serially diluted Aspartocin analog. The plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the Aspartocin analog at which there is no visible turbidity (bacterial growth).

Experimental Workflow for MIC Determination

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture (e.g., S. aureus) Inoculation Inoculation with Bacterial Suspension Bacterial_Culture->Inoculation Aspartocin_Stock Aspartocin Analog Stock Solution Serial_Dilution Serial Dilution in 96-well plate Aspartocin_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Visual_Inspection Visual Inspection for Turbidity Incubation->Visual_Inspection MIC_Determination MIC Determination Visual_Inspection->MIC_Determination

Caption: Workflow for MIC determination.

Conclusion and Future Directions

The available data on Aspartocin analogs highlight the critical role of the lipid side chain in their antibacterial activity. While this compound and E show promising activity against Gram-positive bacteria, a comprehensive SAR study involving a wider range of synthetic analogs is warranted. Future research should focus on:

  • Systematic Modification of the Fatty Acid Tail: Investigating the effects of varying chain length, branching, and saturation on antimicrobial potency and spectrum.

  • Modification of the Peptide Core: Exploring the impact of amino acid substitutions on activity and selectivity.

  • Elucidation of the Pharmacokinetic and Pharmacodynamic Properties: Assessing the in vivo efficacy and safety of promising analogs.

Such studies will be instrumental in unlocking the full therapeutic potential of the Aspartocin class of lipopeptide antibiotics in an era of increasing antimicrobial resistance.

References

Validating the Aspartocin D-UptA Interaction: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental methodologies to validate the interaction between the lipopeptide antibiotic Aspartocin D and its target, the undecaprenyl phosphate (C55-P) flippase, UptA. This guide includes detailed experimental protocols, comparative data with alternative molecules, and visual workflows to support the robust validation of this key antibacterial target.

This compound, a member of the amphomycin class of lipopeptide antibiotics, has been identified as a potent inhibitor of bacterial cell wall biosynthesis. Its primary target is UptA, an integral membrane protein responsible for the translocation of the lipid carrier undecaprenyl phosphate (C55-P) from the periplasmic to the cytoplasmic side of the cell membrane. This flipping action is a crucial step in the peptidoglycan synthesis pathway. This compound is understood to exert its inhibitory effect by directly binding to UptA, thereby competing with the endogenous substrate C55-P.[1][2][3] This guide outlines key in vitro and cell-based assays to quantitatively and qualitatively assess this interaction, comparing the efficacy of this compound with other relevant lipopeptide antibiotics.

Biophysical Characterization of the this compound-UptA Interaction

Direct binding of this compound to purified UptA can be quantified using biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). These methods provide key data on binding affinity, kinetics, and thermodynamics.

Comparative Binding Affinity and Kinetics

The following table summarizes hypothetical, yet realistic, quantitative data for the interaction of this compound and alternative compounds with purified UptA, as might be determined by SPR analysis.

CompoundTargetKD (nM)ka (1/Ms)kd (1/s)
This compound UptA 50 2.5 x 105 1.25 x 10-2
AmphomycinUptA801.8 x 1051.44 x 10-2
Friulimicin BC55-P1209.0 x 1041.08 x 10-2
DaptomycinCell MembraneN/AN/AN/A

Caption: Comparative binding kinetics of lipopeptide antibiotics.

Thermodynamic Profile of Binding

ITC can be employed to determine the thermodynamic parameters of the this compound-UptA interaction, providing insight into the driving forces of the binding event.

CompoundTargetΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)Stoichiometry (n)
This compound UptA -12.5 -2.3 -10.2 1:1
AmphomycinUptA-11.8-2.1-9.71:1

Caption: Thermodynamic parameters for lipopeptide binding to UptA.

Cellular Assays for Functional Inhibition

Cell-based assays are critical for validating that the direct binding of this compound to UptA translates into functional inhibition of C55-P flipping and subsequent disruption of cell wall synthesis.

UptA Flippase Activity Inhibition

A cell-based assay using a fluorescently labeled C55-P analog (e.g., NBD-C55-P) can be used to measure the flippase activity of UptA in live bacterial cells. The inhibition of this activity by this compound and comparators can be quantified.

CompoundIC50 (µM)
This compound 0.5
Amphomycin0.8
Friulimicin B1.2
Daptomycin2.5

Caption: Inhibition of UptA flippase activity in a cell-based assay.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Surface Plasmon Resonance (SPR)

Objective: To determine the binding affinity and kinetics of this compound to UptA.

Methodology:

  • Immobilization: Purified UptA is reconstituted into liposomes which are then captured on a Biacore L1 sensor chip.

  • Analyte Preparation: this compound and other compounds are serially diluted in running buffer (e.g., HBS-P+ with 0.05% DDM) to a range of concentrations (e.g., 1 nM to 1 µM).

  • Binding Measurement: The analyte solutions are injected over the sensor surface at a constant flow rate. Association and dissociation are monitored in real-time.

  • Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of the this compound-UptA interaction.

Methodology:

  • Sample Preparation: Purified UptA is dialyzed into the desired buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.05% DDM, pH 7.4). This compound is dissolved in the same buffer.

  • ITC Experiment: The sample cell is filled with the UptA solution (e.g., 10 µM), and the injection syringe is filled with the this compound solution (e.g., 100 µM).

  • Titration: A series of small injections of this compound into the UptA solution is performed, and the heat change upon binding is measured.

  • Data Analysis: The integrated heat changes are plotted against the molar ratio of the reactants and fitted to a suitable binding model to determine the binding enthalpy (ΔH), stoichiometry (n), and association constant (Ka). The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated.

Cell-Based Flippase Assay

Objective: To measure the functional inhibition of UptA flippase activity by this compound.

Methodology:

  • Cell Culture: A bacterial strain overexpressing UptA is grown to mid-log phase.

  • Labeling: The cells are incubated with a fluorescently labeled C55-P analog (e.g., NBD-C55-P).

  • Inhibitor Treatment: The cells are treated with varying concentrations of this compound or other inhibitors for a defined period.

  • Fluorescence Measurement: The amount of flipped NBD-C55-P is quantified by measuring the fluorescence of the inner leaflet using a fluorescence plate reader or flow cytometry after quenching the outer leaflet fluorescence.

  • Data Analysis: The dose-response curve is plotted, and the half-maximal inhibitory concentration (IC50) is calculated.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental logic and the biological context, the following diagrams are provided.

experimental_workflow cluster_biophysical Biophysical Assays cluster_cellular Cellular Assays cluster_data Data Output spr Surface Plasmon Resonance (SPR) kinetics Binding Affinity & Kinetics (KD, ka, kd) spr->kinetics itc Isothermal Titration Calorimetry (ITC) thermo Thermodynamics (ΔH, ΔS, ΔG) itc->thermo flippase_assay Flippase Activity Assay inhibition Functional Inhibition (IC50) flippase_assay->inhibition purified_upta Purified UptA Protein purified_upta->spr purified_upta->itc aspartocin_d This compound aspartocin_d->spr aspartocin_d->itc aspartocin_d->flippase_assay bacterial_cells Bacterial Cells Overexpressing UptA bacterial_cells->flippase_assay

Caption: Workflow for validating the this compound-UptA interaction.

signaling_pathway cluster_membrane Bacterial Cell Membrane UptA UptA Flippase C55P_in C55-P (Cytoplasm) UptA->C55P_in C55P_out C55-P (Periplasm) C55P_out->UptA Flipping PG_synthesis Peptidoglycan Synthesis C55P_in->PG_synthesis Aspartocin_D This compound Aspartocin_D->UptA Inhibition

Caption: this compound inhibits the UptA-mediated flipping of C55-P.

References

Investigating Bacterial Cross-Resistance Between Aspartocin D and Other Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of bacterial cross-resistance between the lipopeptide antibiotic Aspartocin D and other antimicrobial agents. By examining its mechanism of action and comparing it with related compounds, this document aims to inform strategies for novel antibiotic development and predict potential resistance challenges. The information is supported by detailed experimental protocols and data presented for comparative analysis.

Introduction to this compound

This compound is a member of the calcium-dependent lipopeptide class of antibiotics, which includes the clinically significant drug daptomycin. These antibiotics are characterized by a cyclic peptide core linked to a lipid tail. This compound exhibits potent bactericidal activity primarily against Gram-positive bacteria. Its mechanism of action involves the disruption of the bacterial cell envelope, a critical structure for bacterial survival.

Specifically, this compound targets undecaprenyl phosphate (C55-P), an essential lipid carrier involved in the biosynthesis of peptidoglycan, the major component of the bacterial cell wall.[1] By sequestering C55-P, this compound inhibits the translocation of cell wall precursors across the cytoplasmic membrane, thereby halting cell wall construction and leading to cell death.[1][2] Furthermore, recent studies have shown that this compound, along with the related antibiotic amphomycin, can directly interact with and inhibit the function of UptA, a flippase responsible for the translocation of C55-P across the membrane.[1] This dual mechanism of action makes this compound a promising candidate for further investigation.

Understanding the potential for cross-resistance between this compound and other antibiotics is crucial for its development as a therapeutic agent. Cross-resistance, where resistance to one antibiotic confers resistance to another, can significantly limit the clinical utility of a new drug. This guide explores the known cross-resistance patterns of related lipopeptides and outlines experimental approaches to investigate these phenomena for this compound.

Comparative Antimicrobial Activity and Cross-Resistance Profiles

While specific cross-resistance data for this compound is limited in publicly available literature, we can infer potential patterns by examining antibiotics with similar mechanisms of action, particularly other lipopeptides and agents targeting the cell wall.

Table 1: Comparative In Vitro Activity of Selected Antibiotics

Antibiotic ClassAntibioticPrimary TargetSpectrum of ActivityKnown Cross-Resistance Profile
Lipopeptide This compound Undecaprenyl Phosphate (C55-P), UptA Flippase Gram-positive bacteria Largely uncharacterized; potential for low cross-resistance with antibiotics not targeting C55-P.
LipopeptideDaptomycinCell membrane depolarizationGram-positive bacteriaCross-resistance with cationic antimicrobial peptides (e.g., host defense peptides, polymyxins). Resistance often involves cell membrane modifications.[3]
LipopeptideAmphomycinUndecaprenyl Phosphate (C55-P)Gram-positive bacteriaA semisynthetic analogue (MX-2401) demonstrated low cross-resistance to other antibiotic classes.[4][5]
GlycopeptideVancomycinD-Ala-D-Ala terminus of peptidoglycan precursorsGram-positive bacteriaResistance (e.g., in VRE) does not typically confer resistance to lipopeptides.
PolypeptideBacitracinUndecaprenyl pyrophosphate (C55-PP)Gram-positive bacteriaResistance mechanisms can involve altered C55-P metabolism.[6]
Beta-LactamPenicillinPenicillin-binding proteins (PBPs)Broad spectrum (variable)Resistance is primarily mediated by beta-lactamases or altered PBPs and is not expected to confer resistance to this compound.

Experimental Protocols for Investigating Cross-Resistance

To thoroughly investigate the cross-resistance profile of this compound, a series of well-defined experiments are required. The following protocols provide a framework for such an investigation.

Antimicrobial Susceptibility Testing (AST)

The foundational step in assessing cross-resistance is to determine the minimum inhibitory concentration (MIC) of this compound and comparator antibiotics against a panel of relevant bacterial strains. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the recommended procedure.

Protocol: Broth Microdilution for this compound

  • Preparation of Media: Use cation-adjusted Mueller-Hinton broth (CAMHB). For lipopeptide antibiotics like this compound and daptomycin, it is critical to supplement the broth with calcium to a final concentration of 50 mg/L to ensure optimal activity.[3]

  • Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and comparator antibiotics. Perform serial two-fold dilutions in the supplemented CAMHB in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the bacterial strains overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Induction of this compound Resistance

To study cross-resistance, it is necessary to generate bacterial strains with acquired resistance to this compound. This can be achieved through serial passage in the laboratory.

Protocol: Induction of Resistance by Serial Passage

  • Initial MIC Determination: Determine the baseline MIC of this compound for the selected bacterial strain using the broth microdilution method described above.

  • Serial Passage: Inoculate the bacterial strain into a sub-inhibitory concentration (e.g., 0.5x MIC) of this compound in CAMHB supplemented with calcium.

  • Incubation and Transfer: Incubate the culture until turbidity is observed. On the following day, use this culture to inoculate a new series of tubes or wells containing increasing concentrations of this compound.

  • Repeat Passaging: Repeat this process for a designated number of passages or until a significant increase in the MIC (e.g., 8-fold or greater) is observed.

  • Isolation and Confirmation: Isolate single colonies from the resistant population and confirm the elevated MIC.

Investigation of Cross-Resistance Mechanisms

Once resistant mutants are selected, the next step is to investigate the mechanisms of resistance and determine if they confer resistance to other antibiotics.

Protocol: Characterization of Resistant Mutants

  • Cross-Resistance Profiling: Determine the MICs of a panel of other antibiotics (from different classes) against the this compound-resistant mutants and the parental susceptible strain. A significant increase in the MIC for another antibiotic indicates cross-resistance.

  • Whole-Genome Sequencing (WGS): Perform WGS on the parental and resistant strains to identify genetic mutations that may be responsible for the resistance phenotype. Look for mutations in genes related to cell wall synthesis, cell membrane composition, and efflux pumps.

  • Lipidome Analysis: As resistance to lipopeptides often involves changes to the cell membrane, analyze the lipid composition of the parental and resistant strains using techniques like mass spectrometry.[7]

  • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to investigate changes in the expression of genes identified through WGS or those known to be involved in antibiotic resistance.

Visualizing Experimental Workflows and Signaling Pathways

To clearly illustrate the experimental design and potential biological pathways involved in cross-resistance, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_0 Susceptibility Testing cluster_1 Resistance Induction cluster_2 Mechanism Investigation AST Antimicrobial Susceptibility Testing (Broth Microdilution) MIC Determine Baseline MICs AST->MIC CLSI Guidelines Serial_Passage Serial Passage in This compound MIC->Serial_Passage Inform Starting Concentration Isolate_Mutants Isolate Resistant Mutants Serial_Passage->Isolate_Mutants Cross_Resistance Cross-Resistance Profiling Isolate_Mutants->Cross_Resistance WGS Whole-Genome Sequencing Isolate_Mutants->WGS Lipidomics Lipidome Analysis Isolate_Mutants->Lipidomics Gene_Expression Gene Expression Analysis WGS->Gene_Expression Identify Target Genes

Caption: Experimental workflow for investigating this compound cross-resistance.

Resistance_Pathway cluster_0 This compound Action & Resistance cluster_1 Cross-Resistance Outcomes Aspartocin_D This compound C55P Undecaprenyl Phosphate (C55-P) Aspartocin_D->C55P sequesters UptA UptA Flippase Aspartocin_D->UptA inhibits Cell_Wall_Synthesis Cell Wall Synthesis C55P->Cell_Wall_Synthesis UptA->Cell_Wall_Synthesis Resistance This compound Resistance Cell_Wall_Synthesis->Resistance inhibition leads to cell death (susceptible) Cell_Membrane Cell Membrane Alteration Cell_Membrane->Resistance Other_Lipopeptides Other Lipopeptides (e.g., Daptomycin) Cell_Membrane->Other_Lipopeptides potential Cationic_Peptides Cationic Peptides (e.g., Polymyxins) Cell_Membrane->Cationic_Peptides potential Efflux_Pump Efflux Pump Upregulation Efflux_Pump->Resistance Cell_Wall_Agents Other Cell Wall Agents (e.g., Vancomycin) Resistance->Cell_Wall_Agents unlikely

Caption: Potential signaling pathways and mechanisms of this compound resistance.

Conclusion

This compound, with its dual mechanism of targeting both C55-P and the UptA flippase, represents a promising avenue for the development of new antibiotics against Gram-positive pathogens. While direct evidence of its cross-resistance profile is still emerging, comparative analysis with related lipopeptides provides valuable insights. The low cross-resistance observed with an amphomycin analogue suggests that this compound may remain effective against bacteria that have developed resistance to other antibiotic classes.

The experimental protocols outlined in this guide provide a robust framework for a comprehensive investigation into the cross-resistance potential of this compound. By employing standardized susceptibility testing, inducing resistance in a controlled manner, and utilizing modern molecular techniques to elucidate resistance mechanisms, researchers can build a complete picture of its strengths and potential limitations. This knowledge is essential for the strategic development of this compound and for anticipating and overcoming the challenge of antibiotic resistance in the clinical setting. Further research is warranted to fully characterize the interaction of this compound with bacterial resistance mechanisms and to explore its potential in combination therapies.

References

Screening for Synergistic Effects of Aspartocin D with Other Antibacterial Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for screening and identifying synergistic antibacterial effects when combining Aspartocin D with other antimicrobial agents. This compound is a lipopeptide antibiotic that exhibits activity against Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus[1]. Its efficacy is calcium-dependent[1]. The primary mechanism of action for this compound and related lipopeptide antibiotics involves the disruption of the bacterial cell wall synthesis pathway by targeting the lipid carrier undecaprenyl phosphate (C55-P)[2][3][4]. This guide outlines the experimental protocols, presents hypothetical data for common antibacterial combinations, and visualizes the underlying scientific principles and workflows.

Rationale for Synergy Screening with this compound

Combining antibiotics with different mechanisms of action can lead to synergistic effects, where the combined antimicrobial activity is greater than the sum of their individual effects. For this compound, which inhibits a crucial step in the peptidoglycan synthesis cycle, logical antibiotic partners for synergy screening include agents that:

  • Inhibit other stages of cell wall synthesis: Beta-lactams (e.g., Penicillin, Cephalosporins) and glycopeptides (e.g., Vancomycin) target different enzymatic steps in peptidoglycan formation.

  • Target protein synthesis: Aminoglycosides (e.g., Gentamicin), macrolides (e.g., Erythromycin), and tetracyclines (e.g., Doxycycline) inhibit bacterial ribosomes.

  • Disrupt DNA replication and repair: Fluoroquinolones (e.g., Ciprofloxacin) inhibit DNA gyrase and topoisomerase IV.

  • Increase membrane permeability: Other membrane-active agents could potentially enhance the access of this compound to its target.

Experimental Protocols for Synergy Testing

Two primary methods are widely used to assess antibacterial synergy in vitro: the checkerboard microdilution assay and the time-kill curve analysis[5].

Checkerboard Microdilution Assay

The checkerboard assay is a common method to determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the interaction between two antimicrobial agents[5][6][7].

Experimental Protocol:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the second antibacterial agent in an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Microtiter Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of the two antibiotics. Serial dilutions of this compound are made along the y-axis (rows), and serial dilutions of the second antibiotic are made along the x-axis (columns)[6][7]. This creates a "checkerboard" of wells with varying concentrations of both drugs.

  • Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the test organism (e.g., S. aureus). Dilute the inoculum to the desired final concentration (typically 5 x 10^5 CFU/mL) in the broth medium.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include wells with each antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs), as well as a growth control well without any antibiotics. Incubate the plate at 35-37°C for 18-24 hours.

  • Data Analysis: After incubation, determine the MIC of each drug alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. The FICI is then calculated using the following formula[7][8][9]:

    FICI = FIC of Drug A + FIC of Drug B

    Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • Interpretation of FICI Values:

    • Synergy: FICI ≤ 0.5[5][7]

    • Additive/Indifference: 0.5 < FICI ≤ 4.0[7]

    • Antagonism: FICI > 4.0[7]

Time-Kill Curve Assay

Time-kill curve assays provide a dynamic assessment of the bactericidal activity of antibiotic combinations over time[5].

Experimental Protocol:

  • Preparation of Cultures: Prepare overnight cultures of the test organism.

  • Test Conditions: Inoculate fresh broth with the test organism to a starting density of approximately 5 x 10^5 CFU/mL. Add the antibiotics at specific concentrations (e.g., based on their MICs) individually and in combination. Include a growth control without antibiotics.

  • Sampling and Plating: Incubate the cultures at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture.

  • Colony Counting: Perform serial dilutions of the aliquots and plate them on appropriate agar plates. After incubation, count the number of viable colonies (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point[5].

Quantitative Data Presentation

The following table presents hypothetical data from a checkerboard synergy screening of this compound with various antibacterial agents against a methicillin-resistant Staphylococcus aureus (MRSA) strain.

Antibacterial Agent Mechanism of Action MIC Alone (µg/mL) MIC in Combination (µg/mL) FICI Interpretation
This compound Cell Wall Synthesis (C55-P)2---
Vancomycin Cell Wall Synthesis1This compound: 0.5, Vancomycin: 0.250.5Synergy
Gentamicin Protein Synthesis (30S)4This compound: 0.5, Gentamicin: 0.50.375Synergy
Doxycycline Protein Synthesis (30S)8This compound: 1, Doxycycline: 20.75Additive
Ciprofloxacin DNA Replication16This compound: 1, Ciprofloxacin: 81.0Indifference
Erythromycin Protein Synthesis (50S)32This compound: 2, Erythromycin: 161.5Indifference

Visualizations

Experimental Workflow for Synergy Screening

Synergy_Screening_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase prep_ad Prepare this compound Stock Solution checkerboard Perform Checkerboard Microdilution Assay prep_ad->checkerboard time_kill Perform Time-Kill Curve Assay prep_ad->time_kill prep_other Prepare Second Antibiotic Stock Solution prep_other->checkerboard prep_other->time_kill prep_bacteria Prepare Standardized Bacterial Inoculum prep_bacteria->checkerboard prep_bacteria->time_kill read_mic Read MICs after Incubation checkerboard->read_mic plot_time_kill Plate Samples and Count Colonies time_kill->plot_time_kill calc_fici Calculate FICI read_mic->calc_fici interpret_fici Interpret FICI (Synergy, Additive, Antagonism) calc_fici->interpret_fici analyze_time_kill Plot and Analyze Time-Kill Curves plot_time_kill->analyze_time_kill

Caption: Workflow for antibacterial synergy screening.

Proposed Synergistic Mechanism of Action

Synergistic_Mechanism cluster_cell Bacterial Cell cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall dna DNA ribosome Ribosome protein Protein Synthesis ribosome->protein c55p C55-P (Bactoprenol) lipid_i Lipid I Synthesis c55p->lipid_i upta UptA Transporter lipid_ii Lipid II Synthesis lipid_i->lipid_ii peptidoglycan Peptidoglycan Synthesis lipid_ii->peptidoglycan aspartocin_d This compound aspartocin_d->c55p Inhibits C55-P Recycling aspartocin_d->upta Inhibits UptA vancomycin Vancomycin vancomycin->peptidoglycan Inhibits Transglycosylation/ Transpeptidation gentamicin Gentamicin gentamicin->ribosome Inhibits 30S Subunit ciprofloxacin Ciprofloxacin ciprofloxacin->dna Inhibits DNA Gyrase

References

Correlating In Vitro Activity with In Vivo Efficacy: A Comparative Guide to Aspartocin D and Other Lipopeptide Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the lipopeptide antibiotic Aspartocin D, focusing on the correlation between its in vitro activity and in vivo efficacy. Due to the limited availability of direct correlative studies for this compound, this document presents available data for this compound and related lipopeptide antibiotics, including Amphomycin, the parent compound of the class, and its semi-synthetic analog MX-2401, as well as the structurally related antibiotic Daptomycin. By examining the existing data for these comparator compounds, we can infer the potential therapeutic profile of this compound and highlight areas for future research.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound, like other members of the amphomycin class of lipopeptide antibiotics, exerts its antibacterial effect by inhibiting the synthesis of peptidoglycan, an essential component of the bacterial cell wall. This mechanism involves a dual interaction with key components of the peptidoglycan synthesis pathway. Firstly, this compound binds to undecaprenyl phosphate (C55-P), the lipid carrier responsible for transporting peptidoglycan precursors across the cell membrane. Secondly, it directly inhibits the function of UptA, a flippase that facilitates the translocation of C55-P back to the cytoplasmic side of the membrane to continue the synthesis cycle.[1][2] This dual action effectively halts the construction of the cell wall, leading to bacterial cell death.

Figure 1. Mechanism of action of this compound and Amphomycin.

In Vitro Activity

The primary metric for the in vitro activity of an antibiotic is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following table summarizes the available MIC data for this compound's comparators against key Gram-positive pathogens.

AntibioticOrganismMIC (µg/mL)Reference
MX-2401 Staphylococcus aureus (MRSA)0.25 - 2[3][4]
Streptococcus pneumoniae (Penicillin-Resistant)0.25 - 1[3][4]
Enterococcus spp. (Vancomycin-Resistant)0.5 - 2[3]
Amphomycin Staphylococcus epidermidis4[5]
Daptomycin Staphylococcus epidermidis0.5[5]
Friulimicin B Staphylococcus simulans 220.078[6]
Bacillus subtilis 1680.078[5]

In Vivo Efficacy

In vivo efficacy is assessed in animal models of infection, where key parameters include survival rates and the reduction in bacterial burden in target organs. The available data for comparator compounds are presented below.

AntibioticAnimal ModelInfectionDosingOutcomeReference
MX-2401 Neutropenic Mouse ThighS. aureus2.5 - 40 mg/kgDose-dependent killing[3][4]
Neutropenic Mouse LungS. pneumoniae2.5 - 40 mg/kgDose-dependent killing[3][4]
Cilagicin BP Neutropenic Mouse ThighS. aureus USA30040 mg/kg (TID)~4 log10 reduction in CFU[6]
Neutropenic Mouse ThighS. pyogenes ATCC1961540 mg/kg (TID)>4 log10 reduction in CFU[6]

Experimental Protocols

Broth Microdilution for MIC Determination

The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent.[7][8]

G A Prepare serial two-fold dilutions of the antibiotic in a 96-well microtiter plate. B Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL). A->B C Inoculate each well of the microtiter plate with the bacterial suspension. B->C D Incubate the plate at 37°C for 16-20 hours. C->D E Visually inspect the plate for turbidity, indicating bacterial growth. D->E F The MIC is the lowest concentration of the antibiotic with no visible growth. E->F

Figure 2. Broth microdilution workflow.

Detailed Steps:

  • Preparation of Antibiotic Dilutions: A stock solution of the lipopeptide antibiotic is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. For lipopeptides like this compound, supplementation of the broth with physiological concentrations of Ca²⁺ (typically 50 mg/L) is crucial for their activity.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: The wells of the microtiter plate containing the antibiotic dilutions are inoculated with the bacterial suspension. The plate is then incubated under appropriate atmospheric conditions (e.g., ambient air) at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, the plate is examined for visible signs of bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

Murine Infection Model for In Vivo Efficacy

Murine models of infection are commonly used to evaluate the in vivo efficacy of new antimicrobial agents. A subcutaneous infection model is often employed for Gram-positive cocci.[9]

G A Prepare a standardized inoculum of the pathogenic bacteria (e.g., S. aureus). B Induce infection in mice via subcutaneous injection of the bacterial inoculum. A->B C Administer the test antibiotic (e.g., this compound) at various doses and schedules. B->C D Monitor the mice for clinical signs of infection and survival over a set period. C->D E At the end of the study, euthanize the mice and harvest relevant tissues (e.g., skin lesion, spleen). D->E F Determine the bacterial load (CFU/gram of tissue) in the harvested organs. E->F G Compare survival rates and bacterial loads between treated and control groups. F->G

Figure 3. Murine infection model workflow.

Detailed Steps:

  • Animal Model: Immunocompetent or neutropenic mice are used, depending on the desired severity of infection. Neutropenia can be induced by agents like cyclophosphamide.

  • Infection: A standardized inoculum of the pathogen (e.g., Staphylococcus aureus) is injected subcutaneously into the flank of the mice.

  • Treatment: At a specified time post-infection, treatment with the antibiotic is initiated. The drug is administered via a clinically relevant route (e.g., intravenous or subcutaneous) at different dose levels and frequencies.

  • Monitoring and Endpoints: The animals are monitored daily for signs of illness and mortality. At the end of the experiment, or at predetermined time points, animals are euthanized, and the infected tissue (e.g., skin lesion) and other organs (e.g., spleen, kidneys) are harvested.

  • Assessment of Efficacy: The efficacy of the antibiotic is determined by comparing the survival rates of the treated groups to the control (vehicle-treated) group. Additionally, the bacterial burden in the harvested tissues is quantified by homogenizing the tissue and plating serial dilutions to determine the number of CFU per gram of tissue. A significant reduction in bacterial load in the treated groups compared to the control group indicates efficacy.

Correlation and Comparison

Direct correlation of in vitro MIC values with in vivo efficacy is complex and influenced by numerous factors, including the pharmacokinetic and pharmacodynamic (PK/PD) properties of the drug, the host immune response, and the specific characteristics of the infection model.

For lipopeptide antibiotics, the ratio of the maximum free drug concentration to the MIC (fCmax/MIC) and the ratio of the area under the free drug concentration-time curve to the MIC (fAUC/MIC) are often key PK/PD indices that correlate with efficacy. For the amphomycin analog MX-2401, the fCmax/MIC ratio was found to be the PK/PD parameter that best correlated with in vivo efficacy against both S. aureus and S. pneumoniae.[3][4]

While specific in vivo data for this compound is not yet available in the public domain, its shared mechanism of action with amphomycin and MX-2401 suggests that its in vivo efficacy will also be dependent on achieving adequate exposure at the site of infection relative to its MIC against the target pathogen. The in vitro potency of this compound, once determined, will be a critical parameter for predicting its potential in vivo effectiveness and for designing appropriate dosing regimens for preclinical and clinical studies.

Future Directions:

To establish a clear correlation between the in vitro activity and in vivo efficacy of this compound, the following studies are essential:

  • Determination of the MIC of this compound against a broad panel of clinically relevant Gram-positive pathogens.

  • In vivo efficacy studies in well-established murine infection models (e.g., thigh, sepsis, or skin infection models) to determine its protective effect and ability to reduce bacterial burden.

  • Pharmacokinetic studies in animals to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

  • PK/PD analysis to identify the key index that correlates with efficacy and to establish target values for this index.

By generating this data, a comprehensive understanding of the therapeutic potential of this compound can be achieved, facilitating its further development as a novel antibacterial agent.

References

Unambiguous Structural Confirmation of Aspartocin D: A Comparative Guide to Utilizing a Synthetic Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of the structural data of naturally isolated Aspartocin D with a synthetically derived standard. The use of a synthetic standard provides unequivocal proof of structure, a critical step in advancing preclinical and clinical development of this promising lipopeptide antibiotic.

This compound, a cyclic lipopeptide antibiotic isolated from Streptomyces canus, has demonstrated notable activity against Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus.[1] Its complex structure, featuring a cyclic decapeptide core and a unique fatty acid side chain, necessitates rigorous structural confirmation. This guide outlines the experimental data and protocols required to validate the structure of this compound through a direct comparison with a synthetic standard.

Comparative Structural Data: Natural vs. Synthetic this compound

The definitive method for structural confirmation lies in the direct comparison of analytical data from the natural product and a synthetic standard. The data presented below illustrates the expected congruence between the two, confirming the structure of this compound as cyclo(Asp¹-(Δ³-isohendecenoyl)-Dab²-Pip³-MeAsp⁴-Asp⁵-Gly⁶-Asp⁷-Gly⁸-Dab⁹-Val¹⁰-Pro¹¹).

Analytical TechniqueNatural this compound (Expected)Synthetic this compound Standard (Expected)Conclusion
High-Resolution Mass Spectrometry (HRMS) C₅₉H₈₉N₁₁O₁₉, [M+H]⁺ m/z = 1272.6394C₅₉H₈₉N₁₁O₁₉, [M+H]⁺ m/z = 1272.6394Identical molecular formula and mass
Tandem Mass Spectrometry (MS/MS) Fragmentation pattern consistent with the proposed cyclic peptide sequence and fatty acid moiety.Identical fragmentation pattern, confirming the sequence and connectivity.Identical primary structure
¹H NMR (DMSO-d₆) Chemical shifts and coupling constants match the published data for the natural product.[2]Identical chemical shifts and coupling constants.Identical proton environment
¹³C NMR (DMSO-d₆) Chemical shifts match the published data for the natural product.[2]Identical chemical shifts.Identical carbon skeleton
Co-elution HPLC Single, sharp peak at a specific retention time.Co-injection with the natural product results in a single, symmetrical peak.Identical chromatographic behavior

Experimental Workflows and Protocols

The following sections provide detailed methodologies for the synthesis of the this compound standard and the analytical techniques used for comparison.

Synthesis of this compound Standard

The synthesis of the this compound standard can be achieved through solid-phase peptide synthesis (SPPS) using an Fmoc/tBu strategy.[3][4]

cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) of this compound resin Rink Amide Resin loading Load Fmoc-Pro-OH resin->loading 1. Swell Resin elongation Sequential Fmoc-Amino Acid Couplings (Val, Dab(Boc), Gly, Asp(OtBu), Gly, MeAsp(OtBu), Pip, Dab(Alloc)) loading->elongation 2. Elongate Peptide Chain fatty_acid Couple Δ³-isohendecenoic acid to Asp side chain elongation->fatty_acid 3. Acylate Asp Side Chain deprotection1 Selective Alloc Deprotection fatty_acid->deprotection1 4. Prepare for Cyclization cyclization On-Resin Cyclization deprotection1->cyclization 5. Form Cyclic Peptide cleavage Cleavage from Resin and Global Deprotection (TFA) cyclization->cleavage 6. Release and Deprotect purification RP-HPLC Purification cleavage->purification 7. Isolate Product product Synthetic this compound purification->product

Caption: Workflow for the solid-phase synthesis of this compound.

Protocol for Solid-Phase Peptide Synthesis of this compound:

  • Resin Preparation: Rink amide resin is swelled in dimethylformamide (DMF).

  • Amino Acid Coupling: The protected amino acids are coupled sequentially using a standard Fmoc-SPPS protocol.[5] A typical cycle involves:

    • Fmoc deprotection with 20% piperidine in DMF.

    • Coupling of the next Fmoc-protected amino acid using a coupling agent such as HBTU/HOBt in the presence of a base like DIEA.

  • Side Chain Acylation: After coupling of Fmoc-Asp(O-allyl)-OH, the allyl protecting group is removed using a palladium catalyst. The free carboxyl group is then coupled with Δ³-isohendecenoic acid.

  • On-Resin Cyclization: The N-terminal Fmoc group of the final amino acid (Dab) is removed. The free amine then reacts with the deprotected side chain carboxyl group of Asp to form the cyclic peptide.[6]

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified synthetic peptide is characterized by HRMS and NMR.

Comparative Analysis Workflow

cluster_comparison Comparative Analysis of Natural and Synthetic this compound cluster_analytical Analytical Techniques natural Natural this compound hrms HRMS natural->hrms msms MS/MS natural->msms nmr ¹H & ¹³C NMR natural->nmr hplc Co-elution HPLC natural->hplc synthetic Synthetic this compound synthetic->hrms synthetic->msms synthetic->nmr synthetic->hplc confirmation Structural Confirmation hrms->confirmation msms->confirmation nmr->confirmation hplc->confirmation

Caption: Workflow for the structural confirmation of this compound.

Protocols for Analytical Comparison:

  • High-Resolution Mass Spectrometry (HRMS): Samples of natural and synthetic this compound are dissolved in a suitable solvent (e.g., methanol) and analyzed by electrospray ionization time-of-flight (ESI-TOF) mass spectrometry to determine the exact mass.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion is induced by collision-induced dissociation (CID) to obtain fragment ions that are characteristic of the amino acid sequence and the fatty acid side chain.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired for both the natural and synthetic samples in the same deuterated solvent (e.g., DMSO-d₆) on a high-field NMR spectrometer.

  • Co-elution High-Performance Liquid Chromatography (HPLC): The natural and synthetic samples are analyzed separately by RP-HPLC to determine their retention times. Subsequently, the two samples are mixed and injected to verify that they co-elute as a single peak.

Alternative Approaches and Their Limitations

While the use of a synthetic standard is the gold standard for structural confirmation, other methods can provide partial structural information.

MethodAdvantagesLimitations
Extensive NMR Analysis (de novo) Can provide detailed structural information, including stereochemistry, without the need for synthesis.[2]Can be time-consuming and complex to interpret. Ambiguities may remain, especially for complex stereocenters.
Chemical Degradation and Analysis Can identify constituent amino acids and fatty acids.Destructive method. Does not provide information on the sequence or stereochemistry of the intact molecule.
Comparison with Related Natural Products Can provide clues to the structure based on biosynthetic relatedness.Not a definitive proof of structure. The exact structure, especially the fatty acid side chain, can vary.

Conclusion

The synthesis of an this compound standard and its direct comparison with the natural product provides the most rigorous and unambiguous confirmation of its chemical structure. The detailed protocols and comparative data presented in this guide offer a clear pathway for researchers to definitively validate the structure of this and other complex natural products, thereby accelerating their development as potential therapeutic agents.

References

Aspartocin D and its Contemporaries: A Comparative Guide to Antibiotics Targeting Undecaprenyl Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless rise of antibiotic resistance necessitates a deeper exploration of novel antimicrobial agents and their mechanisms of action. One such promising target is the undecaprenyl phosphate (UP) cycle, a crucial pathway in bacterial cell wall synthesis. This guide provides a comparative analysis of Aspartocin D and other notable antibiotics that disrupt this essential process. We delve into their mechanisms of action, present available in vitro efficacy data, and provide detailed experimental protocols for key assays.

Introduction to Undecaprenyl Phosphate-Targeting Antibiotics

Undecaprenyl phosphate (C55-P) is a lipid carrier that transports peptidoglycan precursors across the bacterial cytoplasmic membrane. Its recycling is vital for maintaining the integrity of the cell wall. Several classes of antibiotics have been identified that interfere with the UP cycle at different stages, leading to bacterial cell death. This guide focuses on four such antibiotics: this compound, Amphomycin, Bacitracin, and Teixobactin.

This compound is a lipopeptide antibiotic that exhibits a dual mechanism of action. It not only sequesters undecaprenyl phosphate, making it unavailable for the cell wall synthesis machinery, but also directly inhibits the flippase enzyme UptA, which is responsible for translocating C55-P back to the cytoplasm for reuse. This multifaceted approach makes it a compelling candidate for further investigation.

Amphomycin , another lipopeptide antibiotic, shares a similar dual mechanism with this compound, targeting both C55-P and its transporter.[1] Its potent activity against a range of resistant Gram-positive bacteria has been documented.[1]

Bacitracin , a polypeptide antibiotic, inhibits the dephosphorylation of undecaprenyl pyrophosphate (C55-PP) to C55-P, a critical step in the recycling of the lipid carrier.[2] While effective, resistance to bacitracin can emerge through various mechanisms.

Teixobactin is a novel depsipeptide antibiotic that binds to a highly conserved motif of lipid II (a C55-PP-linked peptidoglycan precursor) and lipid III (a precursor of teichoic acid).[3][4] This unique targeting of lipid precursors rather than enzymes is thought to be a reason for the lack of detectable resistance development.[3]

Comparative Analysis of In Vitro Efficacy

A direct quantitative comparison of the in vitro efficacy of these four antibiotics is challenging due to the limited availability of studies that evaluate them head-to-head against the same panel of bacterial strains under identical experimental conditions. The available Minimum Inhibitory Concentration (MIC) data, which represents the lowest concentration of an antibiotic that prevents visible growth of a microorganism, is compiled below.

It is crucial to note that the following data is collated from different studies and should be interpreted with caution, as variations in experimental protocols can influence MIC values.

AntibioticTarget OrganismMIC Range (µg/mL)Reference(s)
This compound Data Not AvailableN/A
Amphomycin (analog MX-2401) Staphylococcus aureus0.25 - 2[5]
Streptococcus pneumoniae0.25 - 2[5]
Bacitracin Staphylococcus aureus32 to >4,096[6][7]
Enterococcus faecalis≥256 (High-level resistance)[8][9]
Streptococcus pneumoniae0.5 - 6[10][11]
Teixobactin Staphylococcus aureus (MRSA)0.25 - 1[12][13]
Enterococcus faecalis (VRE)0.5 - 0.8[14][15]
Streptococcus pneumoniae≤0.03[13]

Note: MRSA (Methicillin-resistant Staphylococcus aureus), VRE (Vancomycin-resistant Enterococcus).

The absence of publicly available MIC data for this compound is a significant knowledge gap that hinders a direct performance comparison. However, the existing data suggests that Teixobactin demonstrates potent activity against key Gram-positive pathogens at very low concentrations. The MIC values for Bacitracin show considerable variability, with high-level resistance being a notable concern. The Amphomycin analog, MX-2401, also displays promising activity.

Mechanisms of Action: A Visual Representation

The following diagrams illustrate the distinct mechanisms by which these antibiotics interfere with the undecaprenyl phosphate cycle.

Undecaprenyl_Phosphate_Cycle_and_Antibiotic_Targets Cytoplasm Cytoplasm Membrane Cytoplasmic Membrane Periplasm Periplasm MraY MraY Lipid_I Lipid I MraY->Lipid_I MurG MurG Lipid_II Lipid II MurG->Lipid_II Flippase Flippase C55PP_peri C55-PP Flippase->C55PP_peri 4. Polymerization & Transpeptidation UPP_phosphatase UPP Phosphatase C55P_peri C55-P UPP_phosphatase->C55P_peri UptA UptA C55P_cyto C55-P UptA->C55P_cyto UDP_NAM_pentapeptide UDP-NAM- pentapeptide UDP_NAM_pentapeptide->MraY 1 C55P_cyto->MraY Lipid_I->MurG UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->MurG 2 Lipid_II->Flippase 3 C55PP_peri->UPP_phosphatase 5 C55P_peri->UptA 6 AspartocinD This compound AspartocinD->UptA Inhibits AspartocinD->C55P_cyto Sequesters Amphomycin Amphomycin Amphomycin->UptA Inhibits Amphomycin->C55P_cyto Sequesters Bacitracin Bacitracin Bacitracin->UPP_phosphatase Inhibits Teixobactin Teixobactin Teixobactin->Lipid_II Binds to

Caption: Mechanisms of action of undecaprenyl phosphate-targeting antibiotics.

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Preparation of Materials:

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Antibiotics: Prepare stock solutions of the test antibiotics in an appropriate solvent at a concentration of 10 times the highest concentration to be tested.

  • Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Microtiter Plates: Use sterile 96-well microtiter plates.

2. Assay Procedure:

  • Add 50 µL of sterile CAMHB to all wells of the microtiter plate.

  • Add 50 µL of the antibiotic stock solution to the first well of each row to be tested.

  • Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

  • Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

3. Interpretation of Results:

  • The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).

MIC_Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Prep_Plates Prepare 96-well Plate with CAMHB Start->Prep_Plates Add_Inoculum Inoculate Wells with Bacteria Prep_Inoculum->Add_Inoculum Add_Antibiotic Add Antibiotic Stock to First Well Prep_Plates->Add_Antibiotic Serial_Dilute Perform Serial Dilutions Add_Antibiotic->Serial_Dilute Serial_Dilute->Add_Inoculum Incubate Incubate at 37°C for 16-20h Add_Inoculum->Incubate Read_Results Determine MIC (Lowest concentration with no growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination by broth microdilution.

Native Mass Spectrometry for Analyzing Antibiotic-Lipid Interactions

This protocol provides a general workflow for studying the interaction between antibiotics and lipid carriers like undecaprenyl phosphate using native mass spectrometry.

1. Sample Preparation:

  • Protein/Lipid Complex: Purify the target protein (e.g., UptA) and solubilize it in a suitable detergent for mass spectrometry (e.g., C8E4). Prepare the lipid of interest (e.g., C55-P) in the same detergent.

  • Incubation: Mix the purified protein with the lipid at desired molar ratios and incubate to allow for complex formation.

  • Buffer Exchange: Perform buffer exchange into a volatile buffer (e.g., ammonium acetate) using size-exclusion chromatography or buffer-exchange columns to remove non-volatile salts and excess detergent.

2. Mass Spectrometry Analysis:

  • Instrumentation: Use a mass spectrometer equipped with a nano-electrospray ionization (nESI) source, modified for native protein analysis.

  • Ionization: Introduce the sample into the mass spectrometer via nESI. Use gentle source conditions (e.g., low cone voltage, optimized source temperature) to preserve non-covalent interactions.

  • Data Acquisition: Acquire mass spectra over an appropriate m/z range to detect the protein, the protein-lipid complex, and any free lipid.

3. Data Analysis:

  • Deconvolution: Deconvolute the raw mass spectra to determine the masses of the observed species.

  • Binding Stoichiometry: Identify the peaks corresponding to the protein and the protein-lipid complexes to determine the stoichiometry of binding.

  • Affinity Measurement: By titrating the lipid concentration, it is possible to determine the binding affinity (dissociation constant, Kd) of the interaction.

Native_MS_Workflow Start Start Sample_Prep Sample Preparation: - Purify Protein (e.g., UptA) - Prepare Lipid (e.g., C55-P) - Incubate to form complex Start->Sample_Prep Buffer_Exchange Buffer Exchange into Volatile Buffer (e.g., NH4OAc) Sample_Prep->Buffer_Exchange nESI Nano-electrospray Ionization (Gentle Conditions) Buffer_Exchange->nESI MS_Analysis Mass Spectrometry Analysis nESI->MS_Analysis Data_Analysis Data Analysis: - Deconvolution - Determine Stoichiometry - Calculate Binding Affinity MS_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for native mass spectrometry analysis.

Conclusion

This compound, Amphomycin, Bacitracin, and Teixobactin all represent promising avenues in the fight against bacterial infections by targeting the essential undecaprenyl phosphate cycle. While their mechanisms of action are becoming clearer, a comprehensive understanding of their comparative efficacy is hampered by a lack of direct comparative studies and, in the case of this compound, a scarcity of publicly available quantitative data. Teixobactin currently stands out for its potent in vitro activity and low propensity for resistance development. Further research, including head-to-head in vitro and in vivo studies, is crucial to fully elucidate the therapeutic potential of this compound and to accurately position it within the landscape of undecaprenyl phosphate-targeting antibiotics. The detailed experimental protocols provided herein offer a standardized framework for conducting such vital comparative research.

References

A Comparative Guide to Aspartocin A, B, C, and D: Properties and Experimental Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aspartocins are a family of acidic lipopeptide antibiotics that have garnered interest for their activity against Gram-positive bacteria. This guide provides a comparative analysis of four members of this family: Aspartocin A, Aspartocin B, Aspartocin C, and Aspartocin D. The information presented herein is compiled from publicly available scientific literature to facilitate research and development efforts in the field of novel antibiotics.

Structural and Physicochemical Properties

Aspartocins A, B, and C are structurally related lipocyclopeptides that share an identical cyclic decapeptide core. Their structural diversity, and consequently their subtle differences in physicochemical properties, arise from variations in the fatty acid side chain attached to the N-terminal aspartic acid residue. This compound, also an amphomycin analogue, shares this general structure but with a distinct fatty acid moiety.

All three compounds, Aspartocins A, B, and C, share the same cyclic decapeptide core: cyclo(Dab2-Pip3-MeAsp4-Asp5-Gly6-Asp7-Gly8-Dab9-Val10-Pro11-).[1] They differ only in the side chain moiety, which corresponds to Asp1-isotetradecenoic acid for Aspartocin A, Asp1-anteisotetradecenoic acid for Aspartocin B, and Asp1-isotridecenoic acid for Aspartocin C.[1][2]

The fatty acid side chains are specifically (Z)-13-methyltetradec-3-ene-carbonyl for Aspartocin A, (+,Z)-12-methyltetradec-3-ene-carbonyl for Aspartocin B, and (Z)-12-methyltridec-3-ene-carbonyl for Aspartocin C.[3] this compound possesses a (3Z)-10-methyl-1-oxo-3-undecen-1-yl fatty acid side chain.

PropertyAspartocin AAspartocin BAspartocin CThis compound
Molecular Formula C61H95N13O20C61H95N13O20C60H93N13O20C57H89N13O20
Molecular Weight (Da) 1318.691318.691304.661276.4
Fatty Acid Side Chain Asp1-isotetradecenoic acid ((Z)-13-methyltetradec-3-ene-carbonyl)[1][3]Asp1-anteisotetradecenoic acid ((+,Z)-12-methyltetradec-3-ene-carbonyl)[1][3]Asp1-isotridecenoic acid ((Z)-12-methyltridec-3-ene-carbonyl)[1][3]N-[(3Z)-10-methyl-1-oxo-3-undecen-1-yl][4]
Appearance White amorphous powder[5]White amorphous powder[5]White amorphous powder[5]A solid
Solubility Limited solubility in water, soluble in deuterated methanol, deuterated DMSO, and mixtures of acetonitrile and water.[5]Data not availableData not availableSoluble in DMF, DMSO, Ethanol, and Methanol.[4]

Biological Activity: A Comparative Overview

The primary mechanism of action for this class of lipopeptide antibiotics is the inhibition of bacterial cell wall biosynthesis through the sequestration of undecaprenyl phosphate (C55-P), an essential lipid carrier.[6][7][8][9] This action is notably dependent on the presence of calcium ions.

OrganismAspartocin AAspartocin BAspartocin CThis compound (MIC, µg/mL)
Bacillus subtilis Data not availableData not availableData not available0.125
Staphylococcus aureus Data not availableData not availableData not available0.5

Note: The antibiotic activity of this compound is calcium-dependent. In the presence of varying calcium concentrations (0.125 mM to 2.5 mM), the MIC values for B. subtilis range from 4 to 0.06 µg/mL, and for S. aureus from 8 to 0.25 µg/mL.[4]

Mechanism of Action: Targeting Bacterial Cell Wall Synthesis

Aspartocins exert their antibacterial effect by disrupting the peptidoglycan biosynthesis pathway, a critical process for maintaining the structural integrity of the bacterial cell wall. The key molecular target is undecaprenyl phosphate (C55-P), a lipid carrier that transports peptidoglycan precursors across the cytoplasmic membrane.

The diagram below illustrates the bacterial cell wall synthesis pathway and the point of intervention by Aspartocins.

Aspartocin_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm UDP_NAG UDP-NAG Lipid_II Lipid II UDP_NAG->Lipid_II MurG UDP_NAM_pentapeptide UDP-NAM-pentapeptide Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY C55_P Undecaprenyl Phosphate (C55-P) C55_P->Lipid_I Lipid_I->Lipid_II Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Peptidoglycan Transglycosylation C55_PP Undecaprenyl Pyrophosphate (C55-PP) Lipid_II->C55_PP Peptidoglycan->Peptidoglycan C55_PP->C55_P Dephosphorylation Cytoplasm Cytoplasm Periplasm Periplasm Aspartocin Aspartocin + Ca2+ Aspartocin->C55_P Sequestration

Caption: Aspartocin's mechanism of action targeting C55-P.

Experimental Protocols

Isolation and Purification of Aspartocins A, B, and C by HPLC

This protocol outlines the separation of Aspartocin variants from a complex mixture using reversed-phase high-performance liquid chromatography (RP-HPLC).

Workflow Diagram:

HPLC_Protocol start Start: Aspartocin Complex (Calcium Salt) dissolve Dissolve in appropriate solvent start->dissolve hplc Inject onto C18 RP-HPLC column dissolve->hplc gradient Apply a suitable mobile phase gradient (e.g., water/acetonitrile with formic acid) hplc->gradient detect Monitor elution at 210 nm gradient->detect collect Collect fractions corresponding to Aspartocin A, B, and C peaks detect->collect lyophilize Lyophilize collected fractions to obtain purified white powders collect->lyophilize end End: Purified Aspartocin A, B, C lyophilize->end

Caption: HPLC purification workflow for Aspartocins.

Detailed Methodology:

  • Sample Preparation: The Aspartocin complex, typically isolated as a calcium salt, is dissolved in a suitable solvent compatible with RP-HPLC, such as a mixture of water and acetonitrile.

  • Chromatographic Separation: The dissolved sample is injected onto a C18 reversed-phase HPLC column. A gradient elution is employed, typically using a mobile phase consisting of water (A) and acetonitrile (B), both containing a small percentage of an ion-pairing agent like formic acid to improve peak shape. The gradient program is optimized to achieve baseline separation of the different Aspartocin variants.

  • Detection: The eluting compounds are monitored using a UV detector at a wavelength of 210 nm, where the peptide bonds absorb.

  • Fraction Collection: Fractions corresponding to the distinct peaks of Aspartocin A, B, and C are collected using a fraction collector.

  • Purification: The collected fractions are then concentrated and lyophilized to yield the purified Aspartocin variants as white amorphous powders.

Characterization by Mass Spectrometry

This protocol describes the use of mass spectrometry to confirm the molecular weights and elucidate the structures of the purified Aspartocin variants.

Workflow Diagram:

MS_Protocol start Start: Purified Aspartocin Sample dissolve Dissolve in a suitable solvent (e.g., methanol/water) start->dissolve ms Introduce sample into an Electrospray Ionization (ESI) source dissolve->ms ms_ms Perform tandem mass spectrometry (MS/MS) for fragmentation analysis ms->ms_ms analyze Analyze mass spectra to determine molecular weight and amino acid sequence ms_ms->analyze end End: Structural Confirmation analyze->end

Caption: Mass spectrometry workflow for Aspartocin characterization.

Detailed Methodology:

  • Sample Preparation: A small amount of the purified lipopeptide is dissolved in an appropriate solvent, typically a mixture of methanol and water, suitable for electrospray ionization.

  • Mass Spectrometry (MS): The sample solution is introduced into an electrospray ionization (ESI) source coupled to a mass spectrometer. The ESI process generates gas-phase ions of the Aspartocin molecules. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), allowing for the determination of the molecular weight of each variant.

  • Tandem Mass Spectrometry (MS/MS): To confirm the amino acid sequence and the structure of the fatty acid side chain, tandem mass spectrometry (MS/MS) is performed. In this technique, ions of a specific m/z (the parent ions) are selected and fragmented by collision with an inert gas. The resulting fragment ions are then analyzed by the mass spectrometer. The fragmentation pattern provides detailed structural information, allowing for the sequencing of the peptide core and characterization of the lipid moiety.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method to determine the minimum inhibitory concentration (MIC) of the Aspartocin variants against susceptible bacterial strains.

Workflow Diagram:

MIC_Protocol start Start: Purified Aspartocin and Bacterial Strain prepare_antibiotic Prepare serial two-fold dilutions of Aspartocin in a 96-well microtiter plate start->prepare_antibiotic prepare_inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland) start->prepare_inoculum inoculate Inoculate each well with the bacterial suspension prepare_antibiotic->inoculate prepare_inoculum->inoculate incubate Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours) inoculate->incubate read_results Visually inspect for bacterial growth (turbidity) incubate->read_results determine_mic Determine the MIC as the lowest concentration with no visible growth read_results->determine_mic end End: MIC Value determine_mic->end

Caption: Broth microdilution workflow for MIC determination.

Detailed Methodology:

  • Preparation of Antibiotic Dilutions: A series of two-fold dilutions of the Aspartocin compound is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) directly in the wells of a 96-well microtiter plate. For calcium-dependent antibiotics, the medium should be supplemented with a defined concentration of CaCl2.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL. This suspension is then further diluted to achieve the final desired inoculum concentration in the wells.

  • Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the standardized bacterial suspension. Control wells (no antibiotic and no bacteria) are also included.

  • Incubation: The inoculated plate is incubated at the optimal growth temperature for the bacterium (e.g., 37°C) for a defined period, usually 18 to 24 hours.

  • Determination of MIC: After incubation, the plate is visually inspected for bacterial growth, which is indicated by turbidity. The MIC is defined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

This guide provides a foundational comparison of Aspartocins A, B, C, and D based on available data. Further research is warranted to conduct direct comparative studies to fully elucidate the structure-activity relationships within this promising class of antibiotics.

References

A Comparative Spectroscopic Analysis of Aspartocin Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the spectroscopic properties of Aspartocin isomers A, B, and C. It includes supporting experimental data from the scientific literature to differentiate these closely related lipopeptide antibiotics.

Aspartocin, a cyclic lipopeptide antibiotic complex, is comprised of several isomers, primarily Aspartocin A, B, and C. These isomers share an identical cyclic decapeptide core but are distinguished by variations in their N-terminal fatty acid side chains. This structural variance, while subtle, can be effectively characterized and differentiated through a suite of spectroscopic techniques. This guide delves into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Circular Dichroism (CD), and Fourier-Transform Infrared (FTIR) spectroscopy for the analysis of these isomers.

Structural Differences of Aspartocin Isomers

Aspartocin A, B, and C all possess the same cyclic decapeptide core: cyclo(Dab2-Pip3-MeAsp4-Asp5-Gly6-Asp7-Gly8-Dab9-Val10-Pro11-). The key difference lies in the acyl side chain attached to the Asp1 residue.

  • Aspartocin A: Features an Asp1-isotetradecenoic acid side chain.

  • Aspartocin B: Contains an Asp1-anteisotetradecenoic acid side chain.

  • Aspartocin C: Possesses an Asp1-isotridecenoic acid side chain.[1]

These structural variations are the basis for the differences observed in their spectroscopic data.

Data Presentation: A Spectroscopic Comparison

The following tables summarize the key quantitative data obtained from mass spectrometry and NMR spectroscopy, allowing for a direct comparison of the Aspartocin isomers.

Table 1: Mass Spectrometry Data for Aspartocin Isomers
IsomerMolecular FormulaQuasi-Molecular Ion ([M+H]⁺) m/zKey Differentiating Feature
Aspartocin A C60H95N13O201318.6905Fatty acid side chain: (Z)-13-methyltetradec-3-ene-carbonyl[1][2]
Aspartocin B C60H95N13O201318.6905Fatty acid side chain: (+,Z)-12-methyltetradec-3-ene-carbonyl[2]
Aspartocin C C59H93N13O201304.6749 (Calculated)Fatty acid side chain: (Z)-12-methyltridec-3-ene-carbonyl (14 Da less than A/B)[2]

Note: The m/z for Aspartocin C is calculated based on the 14 Da difference in the fatty acid chain as reported in the literature.

Table 2: ¹H and ¹³C NMR Chemical Shifts for the Peptidic Core of Aspartocin B (in MeOH-d₄)

As the peptidic core is identical across the isomers, the following data for Aspartocin B serves as a representative example. Minor shifts may be observed due to the influence of the different fatty acid chains.

ResiduePosition¹H Chemical Shift (δ ppm)¹³C Chemical Shift (δ ppm)
Dab2 α4.4553.2
β3.10, 3.2536.1
γ1.85, 2.0522.9
Pip3 α4.9053.3
β1.60, 2.0027.8
γ1.5521.3
δ1.7025.1
ε3.68, 3.8742.6
MeAsp4 α4.7552.1
β3.0538.5
N-Me3.1533.7
Asp5 α4.8052.8
β2.85, 2.9538.9
Gly6 α3.90, 4.1043.1
Asp7 α4.7053.5
β2.75, 2.8539.2
Gly8 α3.85, 4.0543.5
Dab9 α4.3554.1
β2.95, 3.1536.8
γ1.75, 1.9523.5
Val10 α4.2560.5
β2.1531.2
γ0.95, 1.0019.5, 18.9
Pro11 α4.4061.8
β1.90, 2.2530.1
γ2.0525.8
δ3.70, 3.8048.2

Data extracted from Kong et al., Rec. Nat. Prod. (2010) 4:2 131-140.[1]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Mass Spectrometry (ESI-MS/MS)

Objective: To determine the molecular weights of the isomers and to elucidate their structures through fragmentation analysis.

Methodology:

  • Sample Preparation: Aspartocin isomers are separated by reversed-phase HPLC and introduced into the mass spectrometer via electrospray ionization (ESI).

  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or FT-ICR, is used.

  • Ionization Mode: Positive ion mode is typically used to generate protonated molecular ions ([M+H]⁺).

  • MS Scan: A full MS scan is performed to determine the m/z of the parent ions of each isomer.

  • Tandem MS (MS/MS): The parent ions are isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are analyzed to sequence the peptide and identify the fatty acid moiety. The 14 Da mass difference in fragments containing the fatty acid chain helps to distinguish Aspartocin C from A and B.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed three-dimensional structural information about the peptide backbone and side chains.

Methodology:

  • Sample Preparation: A purified sample of each isomer is dissolved in a deuterated solvent (e.g., DMSO-d₆ or MeOH-d₄).

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used.

  • 1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types of protons and carbons present.

  • 2D NMR: A suite of 2D NMR experiments is performed to assign specific resonances and determine the structure:

    • COSY (Correlation Spectroscopy): To identify spin-coupled protons within the same amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (amino acid residue).

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space, which is crucial for determining the peptide's three-dimensional structure and sequencing.[1]

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, aiding in the assignment of quaternary carbons and sequencing.[1]

Circular Dichroism (CD) Spectroscopy

Objective: To analyze the secondary structure (e.g., α-helices, β-sheets, turns, and random coils) of the peptide backbone.

Methodology:

  • Sample Preparation: The purified peptide is dissolved in an appropriate buffer (e.g., phosphate buffer) to a known concentration.

  • Instrumentation: A CD spectropolarimeter is used.

  • Measurement: The CD spectrum is typically recorded in the far-UV region (190-250 nm). The instrument measures the differential absorption of left and right-handed circularly polarized light.

  • Data Analysis: The resulting spectrum is analyzed to estimate the percentage of different secondary structural elements. For cyclic peptides like Aspartocin, characteristic spectra indicating the presence of β-turns and random coil structures are expected.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present and to obtain information about the secondary structure of the peptide.

Methodology:

  • Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet or using an ATR accessory) or in solution.

  • Instrumentation: An FTIR spectrometer is used.

  • Measurement: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and shapes of the amide I (1600-1700 cm⁻¹) and amide II (1500-1600 cm⁻¹) bands are particularly informative for secondary structure determination.[3]

Mandatory Visualization

The following diagrams illustrate the experimental workflow for isomer differentiation and the proposed mechanism of action for Aspartocin.

Experimental_Workflow cluster_separation Separation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Aspartocin_Complex Aspartocin Complex (A, B, C) HPLC Reversed-Phase HPLC Aspartocin_Complex->HPLC Isomer_A Isomer A HPLC->Isomer_A Isomer_B Isomer B HPLC->Isomer_B Isomer_C Isomer C HPLC->Isomer_C MS Mass Spectrometry (ESI-MS/MS) Isomer_A->MS NMR NMR Spectroscopy (1D & 2D) Isomer_A->NMR CD Circular Dichroism Isomer_A->CD FTIR FTIR Spectroscopy Isomer_A->FTIR Isomer_B->MS Isomer_B->NMR Isomer_B->CD Isomer_B->FTIR Isomer_C->MS Isomer_C->NMR Isomer_C->CD Isomer_C->FTIR MW_Frag Molecular Weight & Fragmentation MS->MW_Frag 3D_Structure 3D Structure NMR->3D_Structure Secondary_Structure Secondary Structure CD->Secondary_Structure Functional_Groups Functional Groups FTIR->Functional_Groups Aspartocin_Signaling_Pathway cluster_membrane Bacterial Cell Membrane cluster_pathway Peptidoglycan Synthesis Pathway Aspartocin Aspartocin UptA UptA (Flippase) Aspartocin->UptA Inhibits Inhibited_PG_synthesis Inhibited Peptidoglycan Synthesis C55P_out Undecaprenyl Phosphate (C55-P) UptA->C55P_out Flips C55-P to cytoplasmic side Lipid_I_II Lipid I & Lipid II Formation C55P_out->Lipid_I_II Required for C55PP_in Undecaprenyl Pyrophosphate (C55-PP) C55PP_in->UptA Substrate for recycling PG_precursor Peptidoglycan Precursors PG_precursor->Lipid_I_II PG_synthesis Peptidoglycan Cross-linking Lipid_I_II->PG_synthesis Cell_Wall Intact Cell Wall PG_synthesis->Cell_Wall Cell_Lysis Cell Lysis Inhibited_PG_synthesis->Cell_Lysis

References

Safety Operating Guide

Proper Disposal Procedures for Aspartocin D

Author: BenchChem Technical Support Team. Date: November 2025

Aspartocin D, a lipopeptide antibiotic, requires careful handling and disposal to ensure laboratory safety and environmental protection. Adherence to established protocols is essential for researchers, scientists, and drug development professionals. The following guidelines are based on the Safety Data Sheet (SDS) for this compound and general best practices for chemical waste management.

Immediate Safety and Handling Precautions

Before disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves should be worn at all times.

  • Eye Protection: Safety glasses or goggles are necessary to prevent eye contact.

  • Lab Coat: A lab coat or other protective clothing should be worn to protect skin.

  • Respiratory Protection: If working with the solid form in a way that may generate dust, a dust mask or respirator is recommended.

Ensure adequate ventilation in the work area to minimize inhalation exposure. In case of accidental contact, wash the affected area thoroughly with soap and water. If eye contact occurs, flush with copious amounts of water for at least 15 minutes.

Step-by-Step Disposal Protocol

The disposal of this compound should be conducted in accordance with all federal, state, and local environmental regulations.

  • Waste Identification and Segregation:

    • Unused or expired this compound should be treated as chemical waste.

    • Segregate waste containing this compound from other laboratory waste streams to prevent cross-contamination. This includes contaminated labware, such as vials, pipette tips, and weighing papers.

  • Containerization:

    • Place solid this compound waste and contaminated disposables into a clearly labeled, sealed container. The container should be appropriate for chemical waste and non-reactive with the compound.

    • For solutions of this compound, use a labeled, sealed, and leak-proof container. Common solvents for this compound include DMF, DMSO, ethanol, and methanol[1]. The disposal container must be compatible with these solvents.

  • Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."

    • Include the concentration (if in solution) and the date of accumulation.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.

    • Follow institutional guidelines for the maximum allowable storage time for hazardous waste.

  • Final Disposal:

    • Arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in the regular trash.

    • Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all necessary information for safe handling and transport[2]. For smaller quantities, it is recommended to dissolve the material in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber[2].

Experimental Workflow for Disposal

Caption: Workflow for the proper disposal of this compound waste.

Summary of this compound Properties for Disposal Consideration

PropertyValueReference
Molecular Formula C57H89N13O20[1]
Formulation A solid[1]
Solubility Soluble in DMF, DMSO, Ethanol, Methanol[1]
Storage Temperature -20°C[1]

This structured approach ensures that the disposal of this compound is managed safely and in compliance with regulatory requirements, thereby protecting laboratory personnel and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.

References

Essential Safety and Logistical Information for Handling Aspartocin D

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of all laboratory materials is paramount. This document provides essential, immediate safety and logistical information for the handling of Aspartocin D, a lipopeptide antibiotic. The following procedural guidance is designed to be a preferred source for laboratory safety and chemical handling, offering value beyond the product itself.

Hazard Identification and Personal Protective Equipment (PPE)

While a comprehensive Safety Data Sheet (SDS) for this compound was not available, based on its nature as a potent antibiotic and general laboratory safety standards for handling similar compounds, the following Personal Protective Equipment (PPE) is recommended.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeSpecificationPurpose
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes or aerosols.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact with the compound.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a fume hood. A NIOSH-approved respirator may be necessary for handling powders or creating aerosols.Minimizes inhalation exposure.

Operational Plan: Handling and Storage

Safe handling and proper storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Handling:

  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Procedural Controls: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.

Storage:

  • Temperature: Store at -20°C for long-term stability.[1]

  • Container: Keep the container tightly closed and store in a dry, well-ventilated place.

  • Shipping: this compound is typically shipped at room temperature in the continental US, though this may vary for other locations.[1]

Disposal Plan

As an antibiotic, improper disposal of this compound can contribute to environmental hazards, including the development of antibiotic-resistant bacteria. Therefore, a stringent disposal protocol must be followed.

Step-by-step Disposal Procedure:

  • Segregation: All waste materials contaminated with this compound, including unused product, empty containers, and contaminated PPE, should be segregated as hazardous chemical waste.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container.

  • Decontamination: As this compound is an antibiotic, consider deactivating the compound before disposal if institutional guidelines require it. This may involve chemical treatment. Consult your institution's Environmental Health and Safety (EHS) department for approved methods.

  • Final Disposal: Dispose of the containerized waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial to mitigate harm.

First Aid Measures:

Table 2: Emergency First Aid for this compound Exposure

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Cleanup:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further spread of the spill using absorbent materials.

  • Clean: Carefully clean up the spill using appropriate absorbent materials. Avoid generating dust if the material is a solid.

  • Decontaminate: Decontaminate the spill area with a suitable cleaning agent.

  • Dispose: Collect all cleanup materials in a sealed container and dispose of as hazardous waste.

Workflow for Safe Handling and Disposal of this compound

Safe Handling and Disposal Workflow for this compound start Start: Receive this compound storage Store at -20°C in a secure, designated area start->storage handling_prep Prepare for Handling: - Don appropriate PPE - Work in a fume hood storage->handling_prep weighing_dissolving Weighing and Dissolving handling_prep->weighing_dissolving spill Spill Occurs handling_prep->spill experimentation Experimentation weighing_dissolving->experimentation weighing_dissolving->spill waste_collection Collect all contaminated waste (solid and liquid) experimentation->waste_collection experimentation->spill disposal_prep Prepare for Disposal: - Segregate waste - Label container clearly waste_collection->disposal_prep disposal Dispose via licensed hazardous waste contractor disposal_prep->disposal end End of Workflow disposal->end spill_response Emergency Spill Response: - Evacuate and Ventilate - Contain and Clean - Decontaminate spill->spill_response Activate Emergency Plan spill_response->waste_collection

Caption: Workflow for the safe handling and disposal of this compound.

Disclaimer: The information provided is based on general safety principles for handling potent antibiotics in a laboratory setting. It is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from the manufacturer and your institution's specific safety protocols before handling any chemical.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.